PF-06649298
Beschreibung
Structure
3D Structure
Eigenschaften
IUPAC Name |
(2R)-2-[2-(4-tert-butylphenyl)ethyl]-2-hydroxybutanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22O5/c1-15(2,3)12-6-4-11(5-7-12)8-9-16(21,14(19)20)10-13(17)18/h4-7,21H,8-10H2,1-3H3,(H,17,18)(H,19,20)/t16-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNFWRHKLBLSSPB-MRXNPFEDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CCC(CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C1=CC=C(C=C1)CC[C@@](CC(=O)O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
PF-06649298: An In-depth Technical Guide to its Target and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06649298 is a potent and selective small molecule inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This transporter plays a pivotal role in cellular metabolism by mediating the uptake of extracellular citrate into cells, particularly in the liver and brain. The inhibition of SLC13A5 has emerged as a promising therapeutic strategy for a range of metabolic disorders, including type 2 diabetes and non-alcoholic fatty liver disease (NAFLD), as well as certain neurological conditions. This technical guide provides a comprehensive overview of the molecular target of this compound, its mechanism of action, quantitative data on its activity, detailed experimental protocols for its characterization, and a visualization of the relevant signaling pathways.
Molecular Target: SLC13A5 (NaCT)
The primary molecular target of this compound is the Solute Carrier Family 13 Member 5 (SLC13A5) , a sodium-dependent citrate transporter. SLC13A5 is responsible for transporting citrate from the extracellular space into the cytoplasm of cells. This process is crucial for various metabolic pathways. Intracellular citrate serves as a key precursor for the synthesis of fatty acids and cholesterol. It also acts as an allosteric regulator of key enzymes in glycolysis and gluconeogenesis, thereby playing a central role in maintaining cellular energy homeostasis.[1][2][3]
Mechanism of Action
This compound functions as an allosteric, state-dependent inhibitor of SLC13A5. This means that its inhibitory potency is dependent on the conformational state of the transporter. In the absence of citrate, this compound exhibits low-affinity binding. However, in the presence of citrate, the transporter adopts a conformation to which this compound binds with high affinity, effectively locking the transporter in an inactive state and preventing the translocation of citrate across the cell membrane.[4][5]
Quantitative Data
The inhibitory activity of this compound against SLC13A5 has been characterized in various in vitro systems. The half-maximal inhibitory concentration (IC50) values demonstrate its potency and selectivity.
| Parameter | Cell Line/System | Species | Value | Reference |
| IC50 | HEK293 cells expressing NaCT | Human | 408 nM | [4] |
| IC50 | Human Hepatocytes | Human | 16.2 µM | [4] |
| IC50 | Mouse Hepatocytes | Mouse | 4.5 µM | [4][6] |
| Selectivity | HEK293 cells expressing NaDC1 | Human | >100 µM | [5] |
| Selectivity | HEK293 cells expressing NaDC3 | Human | >100 µM | [5] |
Experimental Protocols
[¹⁴C]-Citrate Uptake Assay
This assay is a direct method to quantify the inhibitory effect of this compound on SLC13A5-mediated citrate transport.
a. Materials:
-
HEK293 cells stably expressing human SLC13A5 (or other suitable cell lines like HepG2 or primary hepatocytes).
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
24-well or 96-well cell culture plates.
-
Sodium-containing uptake buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, 25 mM HEPES, pH 7.4).
-
Sodium-free wash buffer (e.g., choline (B1196258) chloride-based buffer).
-
[¹⁴C]-Citrate (radiolabeled).
-
Unlabeled citric acid.
-
This compound.
-
Cell lysis buffer (e.g., 0.1 M NaOH, 1% SDS).
-
Scintillation cocktail and a scintillation counter.
b. Protocol:
-
Cell Seeding: Seed the SLC13A5-expressing cells in multi-well plates and culture until they reach approximately 90% confluency.
-
Compound Preparation: Prepare serial dilutions of this compound in the uptake buffer.
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with the wash buffer. Then, add the uptake buffer containing the desired concentrations of this compound or vehicle control to the wells and incubate for 15-30 minutes at 37°C.[7]
-
Uptake Initiation: Prepare the uptake solution containing a fixed concentration of [¹⁴C]-citrate and unlabeled citrate in the uptake buffer. Add this solution to the wells to initiate the uptake.
-
Incubation: Incubate the plate for a defined period (e.g., 10-30 minutes) at 37°C.[8][9]
-
Uptake Termination: Rapidly aspirate the uptake solution and wash the cells multiple times with ice-cold wash buffer to remove extracellular [¹⁴C]-citrate.
-
Cell Lysis: Add cell lysis buffer to each well and incubate to ensure complete lysis.
-
Quantification: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Determine the IC50 value of this compound by plotting the percentage of inhibition of [¹⁴C]-citrate uptake against the logarithm of the compound concentration.
Membrane Potential Assay
This assay indirectly measures the activity of SLC13A5, which is an electrogenic transporter, by detecting changes in the cell membrane potential upon citrate transport.
a. Materials:
-
Cells expressing SLC13A5.
-
Membrane potential-sensitive fluorescent dye (e.g., FLIPR Membrane Potential Assay Kit dyes).
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).
-
Citric acid solution.
-
This compound.
-
A fluorescence plate reader (e.g., FLIPR or FlexStation).
b. Protocol:
-
Cell Plating: Plate SLC13A5-expressing cells in a black-walled, clear-bottom 96-well or 384-well plate and culture overnight.
-
Dye Loading: Prepare the dye loading solution according to the manufacturer's instructions and add it to the cells. Incubate for 30-60 minutes at 37°C to allow the dye to enter the cells.
-
Compound Addition: Prepare solutions of this compound and citric acid in the assay buffer.
-
Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading. Add this compound or vehicle control to the wells and record the fluorescence change. Then, add the citric acid solution to stimulate the transporter and continue recording the fluorescence signal.
-
Data Analysis: The inhibition of the citrate-induced change in fluorescence by this compound is used to determine its inhibitory activity.
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measurement of the ionic currents associated with SLC13A5 transport activity.
a. Materials:
-
Cells expressing SLC13A5 grown on coverslips.
-
Patch-clamp rig including a microscope, micromanipulator, amplifier, and data acquisition system.
-
Borosilicate glass capillaries for pulling patch pipettes.
-
Extracellular solution (bath solution) containing physiological ion concentrations.
-
Intracellular solution (pipette solution) mimicking the intracellular ionic environment.
-
Citric acid and this compound solutions.
b. Protocol:
-
Preparation: Place a coverslip with adherent cells in the recording chamber on the microscope stage and perfuse with the extracellular solution.
-
Pipette Preparation: Pull a glass capillary to form a micropipette with a resistance of 3-7 MΩ and fill it with the intracellular solution.[10]
-
Giga-seal Formation: Under microscopic guidance, carefully approach a cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.[11]
-
Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip, establishing electrical access to the cell's interior.
-
Recording: Clamp the cell membrane potential at a holding potential (e.g., -70 mV). Apply citric acid to the extracellular solution to elicit an inward current mediated by SLC13A5.
-
Inhibition: Perfuse the cells with a solution containing both citric acid and this compound to measure the inhibition of the citrate-induced current.
-
Data Analysis: Analyze the recorded currents to determine the extent of inhibition by this compound.
Signaling and Metabolic Pathways
SLC13A5 is a key player in cellular metabolism. By transporting citrate into the cell, it provides a crucial substrate for the synthesis of fatty acids and cholesterol. Intracellular citrate is converted to acetyl-CoA by ATP-citrate lyase (ACLY). Acetyl-CoA is then used for lipogenesis. Citrate also allosterically inhibits phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis, and activates acetyl-CoA carboxylase (ACC), the rate-limiting enzyme in fatty acid synthesis. The expression of SLC13A5 itself is regulated by various transcription factors, including the pregnane (B1235032) X receptor (PXR) and cAMP-responsive element-binding protein (CREB).[1][12][13]
Conclusion
This compound is a well-characterized inhibitor of the sodium-coupled citrate transporter SLC13A5. Its allosteric and state-dependent mechanism of action provides a valuable tool for probing the physiological and pathological roles of citrate transport. The experimental protocols detailed in this guide offer a robust framework for the in-depth study of this compound and other SLC13A5 inhibitors, aiding in the research and development of novel therapeutics for metabolic and neurological diseases.
References
- 1. Molecular Mechanisms of the SLC13A5 Gene Transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Whole Cell Patch Clamp Protocol | AXOL Bioscience [axolbio.com]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
- 13. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
PF-06649298 as an SLC13A5 Inhibitor: A Technical Guide
This technical guide provides a comprehensive overview of PF-06649298, a potent and selective inhibitor of the Solute Carrier Family 13 Member 5 (SLC13A5), also known as the sodium-coupled citrate (B86180) transporter (NaCT). This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the inhibitor's mechanism of action, quantitative pharmacological data, and key experimental protocols.
Introduction to SLC13A5 (NaCT)
The SLC13A5 transporter is a membrane-bound protein responsible for moving extracellular citrate into the cytosol, coupled with the transport of sodium ions.[1][2] It is highly expressed in the liver, with lower levels found in the brain and testes.[3][4] Citrate is a critical metabolic intermediate that links glycolysis and lipid synthesis pathways.[2][5][6] Consequently, SLC13A5 plays a pivotal role in regulating cellular energy homeostasis.[3][7]
Dysregulation of SLC13A5 is associated with various human diseases. Pathogenic loss-of-function mutations in the SLC13A5 gene lead to a rare form of neonatal epilepsy and developmental delay.[4][7][8] Conversely, inhibiting SLC13A5 is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity.[3][5][9] Pharmacological inhibition or genetic silencing of SLC13A5 has been shown to reduce hepatic lipid accumulation and improve insulin (B600854) sensitivity in preclinical models.[3]
Core Mechanism of Action: this compound
This compound is a hydroxysuccinic acid derivative that acts as a potent and selective inhibitor of the SLC13A5 transporter.[10] Its mechanism is nuanced, characterized as allosteric and state-dependent.[5][10]
-
Allosteric, State-Dependent Inhibition: this compound is not a simple competitive inhibitor.[5] In the absence of citrate, it demonstrates low-affinity substrate activity.[5][10] However, its inhibitory potency is significantly increased in the presence of citrate.[5][10] This suggests that this compound preferentially binds to a specific conformational state of the transporter that is induced or stabilized by the binding of citrate.[5]
-
Conformational Locking: The binding of this compound is proposed to lock the transporter in an inward-facing conformation.[5] This prevents the release of sodium ions, thereby arresting the transport cycle and inhibiting the influx of citrate.[5] Cryo-electron microscopy studies have provided structural evidence, showing this compound binds near the citrate-binding site in this inward-facing state.[5] While some studies initially suggested a competitive mechanism, the prevailing evidence points towards this state-dependent allosteric model.[10][11]
Quantitative Pharmacological Data
The inhibitory activity of this compound has been quantified in various in vitro models. It demonstrates high selectivity for SLC13A5 over other closely related dicarboxylate transporters.[12][13]
Table 1: In Vitro Potency of SLC13A5 Inhibitors
| Compound | Target | Cell Line / System | IC50 | Species | Reference(s) |
| This compound | SLC13A5 (NaCT) | HEK293 (overexpressing) | 408 nM | Human | [12][13] |
| SLC13A5 (NaCT) | Human Hepatocytes | 16.2 µM | Human | [9][12][13] | |
| SLC13A5 (NaCT) | Mouse Hepatocytes | 4.5 µM | Mouse | [6][12][13] | |
| PF-06761281 | SLC13A5 (NaCT) | HEK293-hNaCT | 0.51 µM | Human | [9] |
| SLC13A5 (NaCT) | Human Hepatocytes | 0.74 µM | Human | [9] | |
| SLC13A5 (NaCT) | Mouse Hepatocytes | 0.21 µM | Mouse | [9] | |
| BI01383298 | SLC13A5 (NaCT) | HepG2 / HEK293 | ~24-60 nM | Human | [9][12] |
Table 2: Selectivity Profile of this compound
| Compound | Target Transporter | Cell Line | IC50 | Species | Reference(s) |
| This compound | SLC13A5 (NaCT) | HEK293 (overexpressing) | 408 nM | Human | [12][13] |
| SLC13A2 (NaDC1) | HEK293 (overexpressing) | >100 µM | Human | [12][13] | |
| SLC13A3 (NaDC3) | HEK293 (overexpressing) | >100 µM | Human | [12][13] |
Key Observation: this compound shows excellent selectivity for SLC13A5 over the related transporters SLC13A2 and SLC13A3, making it a valuable tool for specifically studying SLC13A5 function.[12][13]
Experimental Protocols
The characterization of this compound relies on several key experimental methodologies.
This is the standard functional assay to measure the inhibitory activity of compounds on SLC13A5.[12]
-
Objective: To quantify the uptake of radiolabeled citrate into cells expressing the SLC13A5 transporter in the presence of an inhibitor.[14]
-
Materials:
-
Cells expressing SLC13A5 (e.g., HEK293-hNaCT, HepG2, or primary hepatocytes).[9][14]
-
Transport Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[9]
-
Wash Buffer (Choline-based): 140 mM choline (B1196258) chloride, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[9]
-
[¹⁴C]-Citrate (radiolabeled).[9]
-
Test compound (this compound).[9]
-
Scintillation counter.[12]
-
-
Procedure:
-
Cell Seeding: Plate cells in multi-well plates (e.g., 24-well) and culture until they reach ~90% confluency.[9]
-
Pre-incubation: Aspirate the culture medium, wash cells twice with pre-warmed Wash Buffer. Then, add Transport Buffer containing the desired concentration of this compound or vehicle control and incubate for 10-30 minutes at 37°C.[9]
-
Uptake Initiation: Prepare an uptake solution by adding [¹⁴C]-citrate to the Transport Buffer (containing the test compound). Aspirate the pre-incubation solution and add the uptake solution to each well to start the reaction.[9]
-
Termination of Uptake: After a defined incubation period (e.g., 1-10 minutes), rapidly stop the transport by aspirating the uptake solution and washing the cells three times with ice-cold Wash Buffer.[9][12]
-
Cell Lysis: Lyse the cells using a suitable lysis buffer.[9][12]
-
Scintillation Counting: Transfer the cell lysate to scintillation vials and measure the radioactivity.[12]
-
Data Analysis: Normalize radioactivity counts to protein concentration. Calculate the percent inhibition at each inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.[12]
-
This assay measures changes in membrane potential caused by the electrogenic transport of citrate by SLC13A5.[5]
-
Methodology: Cells expressing SLC13A5 are loaded with a fluorescent dye sensitive to membrane potential. The addition of citrate initiates transport, causing a change in membrane potential and a corresponding change in fluorescence. The inhibitory effect of this compound is measured by the attenuation of this fluorescence signal when cells are pre-incubated with the compound.[5]
This technique provides a direct measurement of the electrical currents generated by the SLC13A5 transporter.[5]
-
Methodology: An inward current is induced by applying citrate to the extracellular solution, which is a direct result of sodium and citrate co-transport. This compound is then applied, and the reduction in the citrate-induced current is measured to quantify its inhibitory effect.[5]
Mandatory Visualizations
Caption: Mechanism of allosteric, state-dependent inhibition of SLC13A5.
Caption: Experimental workflow for the [¹⁴C]-Citrate Uptake Assay.
Caption: Role of SLC13A5 in linking extracellular citrate to metabolic pathways.
References
- 1. The citrate transporter SLC13A5 as a therapeutic target for kidney disease: evidence from Mendelian randomization to inform drug development | springermedizin.de [springermedizin.de]
- 2. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characterizing a rare neurogenetic disease, SLC13A5 citrate transporter disorder, utilizing clinical data in a cloud-based medical record collection system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Novel Approaches to Studying SLC13A5 Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tessresearch.org [tessresearch.org]
- 9. benchchem.com [benchchem.com]
- 10. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. medchemexpress.com [medchemexpress.com]
- 14. benchchem.com [benchchem.com]
The Allosteric Inhibition of the SLC13A5 Citrate Transporter by PF-06649298: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the allosteric inhibition mechanism of PF-06649298, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] By blocking the uptake of extracellular citrate, particularly in the liver, this compound influences key metabolic pathways, making it a valuable tool for studying metabolic diseases.[3]
Core Mechanism of Action: Allosteric, State-Dependent Inhibition
This compound functions as an allosteric, state-dependent inhibitor of the human SLC13A5 transporter.[1][4] This mechanism is distinct from simple competitive inhibition. The inhibitory potency of this compound is significantly increased in the presence of citrate.[1][4][5] This indicates that the inhibitor preferentially binds to a specific conformational state of the transporter that is induced or stabilized by the binding of citrate.[1] In the absence of citrate, this compound itself demonstrates low-affinity substrate activity.[1][4]
This state-dependent inhibition suggests that this compound does not directly block the citrate binding site in its resting state but rather modulates the transporter's function via an allosteric site.[1] The binding of this compound is thought to lock the transporter in an inward-facing conformation, which in turn prevents the release of sodium ions and halts the transport cycle.[1]
Structural Basis of Inhibition
Cryo-electron microscopy studies have provided structural insights into the binding of this compound.[1] These studies confirm that this compound binds in close proximity to the citrate-binding site when the transporter is in the inward-facing conformation.[1] The proposed inhibition mechanism suggests that the dicarboxylate moiety of this compound binds to the citrate site of NaCT in its inward-facing state.[6] Simultaneously, the modified benzene (B151609) ring of the inhibitor interacts with the scaffold domain of the transporter.[6] This dual interaction prevents the transport domain from transitioning back to an outward-facing conformation, effectively locking the transporter and blocking both sodium release and subsequent transport cycles.[6]
Quantitative Data Summary
This compound exhibits high selectivity and potency for SLC13A5. The half-maximal inhibitory concentration (IC50) varies across different cell types and species.
| Compound | Target | Cell Line/System | Species | IC50 Value | Reference |
| This compound | SLC13A5 (NaCT) | HEK293 (overexpressing) | Human | 408 nM | [3][7][8] |
| This compound | SLC13A5 (NaCT) | Human Hepatocytes | Human | 16.2 µM | [2][3][7][8] |
| This compound | SLC13A5 (NaCT) | Mouse Hepatocytes | Mouse | 4.5 µM | [3][7][8] |
| This compound | SLC13A2 (NaDC1) | HEK293 (overexpressing) | Human | >100 µM | [8][9] |
| This compound | SLC13A3 (NaDC3) | HEK293 (overexpressing) | Human | >100 µM | [8][9] |
Signaling Pathways Affected by SLC13A5 Inhibition
The inhibition of SLC13A5 by this compound has significant downstream effects on cellular metabolism. By preventing citrate from entering the cytosol from the extracellular space, this compound reduces the substrate pool for key metabolic processes. Cytosolic citrate is a critical precursor for de novo fatty acid synthesis and cholesterol synthesis.[6][10] It also acts as an allosteric inhibitor of phosphofructokinase-1, a rate-limiting enzyme in glycolysis.[6] Therefore, blocking citrate uptake can lead to reduced lipogenesis and modulation of glucose metabolism.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
State-Dependent Binding of PF-06649298: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06649298 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This transporter is crucial for cellular metabolism, facilitating the import of citrate from the extracellular space. The inhibition of SLC13A5 presents a promising therapeutic avenue for metabolic diseases, including type 2 diabetes and non-alcoholic fatty liver disease. A key feature of this compound's mechanism of action is its allosteric and state-dependent inhibition of the human SLC13A5 transporter. This technical guide provides a comprehensive overview of the state-dependent binding of this compound, detailing its mechanism, experimental characterization, and relevant protocols for research applications.
Core Mechanism of Action: Allosteric, State-Dependent Inhibition
This compound functions as an allosteric, state-dependent inhibitor of SLC13A5. This mechanism is distinct from simple competitive inhibition. The inhibitory potency of this compound is markedly enhanced in the presence of citrate, the natural substrate of the transporter. This suggests that this compound preferentially binds to a specific conformational state of the transporter that is induced or stabilized by the binding of citrate. In the absence of citrate, this compound demonstrates low-affinity substrate activity.
Cryo-electron microscopy studies have provided structural insights, revealing that this compound binds in close proximity to the citrate-binding site when the transporter is in an inward-facing conformation. It is proposed that the binding of this compound locks the transporter in this inward-facing state, which in turn prevents the release of sodium ions and halts the transport cycle.
Quantitative Data Presentation
The inhibitory activity of this compound has been determined in various in vitro systems. The following tables summarize key quantitative data.
Table 1: In Vitro Inhibitory Potency of this compound
| Cell Line/System | Assay Type | IC50 | Reference |
| Human Hepatocytes | [¹⁴C]-Citrate Uptake | 16.2 µM | [1][2][3] |
| Mouse Hepatocytes | [¹⁴C]-Citrate Uptake | 4.5 µM | [1][2] |
| HEK293-hSLC13A5 | [¹⁴C]-Citrate Uptake | 408 nM | [1][2] |
| HepG2 | [¹⁴C]-Citrate Uptake | ~24-60 nM (BI01383298) | [1] |
Table 2: Selectivity Profile of this compound
| Transporter | Cell Line | Assay Type | IC50 | Reference |
| SLC13A5 (NaCT) | HEK293 | [¹⁴C]-Citrate Uptake | 408 nM | [2] |
| SLC13A2 (NaDC1) | HEK293 | [¹⁴C]-Citrate Uptake | >100 µM | [2][4] |
| SLC13A3 (NaDC3) | HEK293 | [¹⁴C]-Citrate Uptake | >100 µM | [2][4] |
Experimental Protocols
The state-dependent binding of this compound has been characterized using several key experimental techniques.
[¹⁴C]-Citrate Uptake Assay
This assay is a primary method for quantifying the inhibitory effect of compounds on SLC13A5 function.
Principle: This method measures the uptake of radiolabeled citrate into cells expressing the SLC13A5 transporter. The inhibitory effect of this compound is determined by measuring the reduction in [¹⁴C]-citrate uptake in the presence of the compound.
Detailed Methodology:
-
Cell Culture:
-
Reagents:
-
Transport Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[1]
-
Wash Buffer (Choline-based): 140 mM choline (B1196258) chloride, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[1]
-
[¹⁴C]-Citrate: Radiolabeled citrate.[1]
-
Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).
-
Lysis Buffer: 0.1 N NaOH with 0.1% SDS.[1]
-
Scintillation Cocktail. [1]
-
-
Procedure:
-
Pre-incubation:
-
Uptake Initiation:
-
Uptake Termination:
-
Cell Lysis and Scintillation Counting:
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measurement of the ionic currents generated by the SLC13A5 transporter, allowing for a detailed characterization of the state-dependent inhibition by this compound.
Principle: Individual cells expressing SLC13A5 are voltage-clamped using a glass micropipette. The application of citrate to the extracellular solution induces an inward current, which is a direct measure of the co-transport of sodium and citrate ions. The effect of this compound is then assessed by measuring the reduction in this citrate-induced current.
Detailed Methodology:
-
Cell Preparation:
-
Use cells with stable and high expression of human SLC13A5 (e.g., HEK293 cells).
-
Plate cells on glass coverslips for recording.
-
-
Solutions:
-
External Solution (in mM): e.g., 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 5 Glucose, pH 7.4 adjusted with NaOH.
-
Internal (Pipette) Solution (in mM): e.g., 130 Cs-methanesulfonate, 10 NaCl, 10 HEPES, 1 EGTA, 4 Mg-ATP, 0.3 Na-GTP, pH 7.2 adjusted with CsOH.
-
Substrate/Inhibitor Application: Citrate and this compound are applied locally and rapidly to the recording cell using a perfusion system.
-
-
Electrophysiological Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Hold the cell membrane potential at a fixed voltage (e.g., -60 mV).
-
Obtain a stable baseline current in the external solution.
-
Apply a saturating concentration of citrate to elicit a maximal inward current (I_citrate).
-
After washout and return to baseline, co-apply citrate and varying concentrations of this compound.
-
To demonstrate state-dependency, vary the concentration of citrate in the presence of a fixed concentration of this compound and measure the resulting inhibition.
-
-
Data Analysis:
-
Measure the peak amplitude of the citrate-induced inward current in the absence and presence of this compound.
-
Calculate the percentage of inhibition at each concentration of the inhibitor.
-
Construct concentration-response curves to determine the IC50 value under different citrate concentrations.
-
Conclusion
This compound is a valuable pharmacological tool for studying the SLC13A5 transporter. Its mechanism of allosteric, state-dependent inhibition, where its potency is enhanced by the presence of the transporter's substrate, citrate, is a key characteristic. The experimental protocols outlined in this guide, particularly [¹⁴C]-citrate uptake assays and whole-cell patch-clamp electrophysiology, are essential for researchers aiming to investigate the function of SLC13A5 and to discover and characterize novel inhibitors. A thorough understanding of the state-dependent binding of this compound is critical for the accurate interpretation of experimental data and for the advancement of drug discovery programs targeting metabolic diseases.
References
- 1. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
The Role of PF-06649298 in Glucose Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06649298 is a potent and selective small molecule inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), encoded by the SLC13A5 gene.[1][2] By blocking the entry of extracellular citrate into cells, particularly hepatocytes, this compound modulates key metabolic pathways, including glucose metabolism.[1][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on glucose metabolism, detailed experimental protocols for its characterization, and its impact on relevant signaling pathways.
Introduction: The Central Role of Citrate in Metabolism
Cytosolic citrate is a critical signaling molecule and metabolic intermediate that integrates glucose and lipid metabolism.[4][5] It serves as the primary precursor for the synthesis of fatty acids and cholesterol.[1][5] Furthermore, citrate acts as a key allosteric regulator of glycolysis; high levels of cytosolic citrate inhibit phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in this pathway, signaling an energy-replete state and thus slowing glucose breakdown.[1][5] The sodium-coupled citrate transporter (NaCT or SLC13A5) is highly expressed in the liver and facilitates the uptake of citrate from the bloodstream into hepatocytes.[2][3] Consequently, inhibiting NaCT presents a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[6][7]
Mechanism of Action of this compound
This compound functions as an allosteric, state-dependent inhibitor of the human SLC13A5 transporter.[1][6][8] This means its binding affinity and inhibitory potency are influenced by the conformational state of the transporter and are highly dependent on the ambient citrate concentration.[1][8] Rather than directly competing with citrate for the binding site, this compound is thought to bind to an allosteric site, which stabilizes the transporter in a conformation that prevents citrate translocation.[6] By inhibiting NaCT, this compound reduces the intracellular concentration of citrate, leading to significant downstream effects on metabolic pathways.[1][3]
Quantitative Data on the Effects of this compound
The inhibitory activity and metabolic effects of this compound have been quantified in various in vitro and in vivo models.
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Type/Target | Species | IC50 | Reference(s) |
| SLC13A5 (NaCT) expressing HEK-293 cells | Human | 408 nM | [1] |
| Human Hepatocytes | Human | 16.2 µM | [1][9] |
| Mouse Hepatocytes | Mouse | 4.5 µM | [1] |
| SLC13A1 (NaDC1) expressing HEK-293 cells | Human | > 100 µM | [1] |
| SLC13A3 (NaDC3) expressing HEK-293 cells | Human | > 100 µM | [1] |
Table 2: In Vivo Metabolic Effects of this compound in High-Fat Diet (HFD) Fed Mice
| Parameter | Treatment Details | Outcome | Reference(s) |
| Glucose Tolerance | 250 mg/kg, p.o., twice daily for 21 days | Complete reversal of glucose intolerance | [1][9] |
| Plasma Glucose | 250 mg/kg, p.o., twice daily for 21 days | Decreased | [1][9] |
| Hepatic Triglycerides | 250 mg/kg, p.o., twice daily for 21 days | Decreased | [1][9] |
| Hepatic Diacylglycerides | 250 mg/kg, p.o., twice daily for 21 days | Decreased | [1][9] |
| Hepatic Acyl-carnitines | 250 mg/kg, p.o., twice daily for 21 days | Decreased | [1][9] |
Signaling Pathways and Metabolic Regulation
The inhibition of NaCT by this compound initiates a cascade of events that modulate glucose metabolism.
By inhibiting NaCT, this compound lowers intracellular citrate levels.[1] This reduction in cytosolic citrate alleviates the allosteric inhibition of PFK-1, a key rate-limiting enzyme in glycolysis.[1][5] The disinhibition of PFK-1 can lead to an increased rate of glycolysis, promoting glucose utilization.[1]
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of this compound's effects.
In Vitro Citrate Uptake Assay
This assay determines the inhibitory potency of this compound on NaCT-mediated citrate transport.
Materials:
-
SLC13A5-expressing cells (e.g., HEK-293 or primary hepatocytes)
-
24-well cell culture plates
-
Krebs-Henseleit Buffer (KHB)
-
This compound
-
[¹⁴C]-Citrate
-
Lysis buffer
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed SLC13A5-expressing cells in 24-well plates and culture until they reach approximately 90% confluency.
-
Pre-incubation: Wash the cells with warm KHB. Add KHB containing various concentrations of this compound or vehicle control to the wells and pre-incubate for 30 minutes at 37°C.[3]
-
Uptake Initiation: Prepare a working solution of [¹⁴C]-Citrate in KHB. Add the [¹⁴C]-Citrate solution to each well to start the uptake.[3]
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5-10 minutes) to ensure linear uptake.[3]
-
Uptake Termination: Aspirate the uptake solution and wash the cells three times with ice-cold KHB to stop the uptake.[2]
-
Cell Lysis and Scintillation Counting: Lyse the cells and measure the internalized radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration in each well. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
In Vivo Oral Glucose Tolerance Test (OGTT)
This protocol assesses the effect of this compound on glucose tolerance in an animal model.
Materials:
-
High-fat diet-induced obese mice
-
This compound
-
Vehicle control
-
Glucose solution for oral gavage
-
Glucometer and test strips
Procedure:
-
Animal Model: Use mice fed a high-fat diet to induce glucose intolerance.
-
Treatment: Administer this compound or vehicle control orally twice daily for a specified period (e.g., 21 days).[9]
-
Fasting: After the treatment period, fast the mice overnight.
-
Baseline Glucose: Measure baseline blood glucose from the tail vein.
-
Glucose Challenge: Administer a bolus of glucose via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at regular intervals (e.g., 15, 30, 60, and 120 minutes) post-glucose administration.
-
Data Analysis: Plot the blood glucose concentrations over time and calculate the area under the curve (AUC) to assess glucose tolerance. Compare the results between the this compound-treated and vehicle-treated groups.
Conclusion
This compound is a valuable pharmacological tool for investigating the role of extracellular citrate in hepatic glucose metabolism.[3] By inhibiting the NaCT transporter, this compound reduces intracellular citrate levels, which in turn relieves the inhibition of PFK-1 and promotes glycolysis.[1] In vivo studies have demonstrated its potential to improve glucose tolerance and lower plasma glucose levels.[1][9] The detailed experimental protocols provided in this guide offer a framework for the continued investigation of this compound and other SLC13A5 inhibitors as potential therapeutics for metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
The Impact of PF-06649298 on Lipid Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06649298 is a potent and selective small molecule inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), encoded by the SLC13A5 gene.[1][2][3] By blocking the entry of extracellular citrate into cells, particularly hepatocytes, this compound significantly alters core metabolic pathways.[1][3] Cytosolic citrate is a fundamental substrate for de novo lipogenesis and an allosteric regulator of glucose metabolism.[1][4] Consequently, inhibition of its transport by this compound curtails lipid synthesis, modulates glycolysis, and promotes fatty acid oxidation.[1] This guide provides an in-depth overview of the mechanism of action of this compound, its quantitative effects on lipid metabolism, detailed experimental protocols for its characterization, and its broader impact on cellular energy homeostasis.
Mechanism of Action
This compound functions as an allosteric, state-dependent inhibitor of the SLC13A5 transporter.[1][3][5] Its binding affinity and inhibitory potency are influenced by the conformational state of the transporter and are dependent on the concentration of citrate.[1][3][6] The binding of this compound is thought to lock the transporter in an inward-facing conformation, which prevents the release of sodium ions and halts the transport cycle.[3][4] This leads to a reduction in the intracellular concentration of citrate, a key metabolic precursor.[2]
Effect on Lipid Synthesis and Metabolism
The primary consequence of reduced cytosolic citrate is the inhibition of de novo lipogenesis (DNL).[1][2] Cytosolic citrate is the main source of acetyl-CoA for the synthesis of fatty acids and cholesterol.[1] The enzyme ATP-citrate lyase (ACLY) cleaves citrate into acetyl-CoA and oxaloacetate.[1] By limiting the availability of citrate, this compound directly inhibits this pathway, leading to decreased production of triglycerides.[1][2][7]
Furthermore, the reduction in cytosolic citrate leads to decreased levels of malonyl-CoA. Malonyl-CoA is a potent inhibitor of carnitine palmitoyltransferase-1 (CPT-1), the enzyme that controls the entry of long-chain fatty acids into the mitochondria for β-oxidation.[1] By reducing malonyl-CoA, this compound disinhibits CPT-1, thereby promoting the oxidation of fatty acids.[1] This metabolic shift from lipid storage to lipid oxidation is a key therapeutic goal in conditions such as non-alcoholic fatty liver disease (NAFLD) and obesity.[1][8]
Quantitative Data
The inhibitory activity of this compound has been characterized in various in vitro and in vivo systems.
Table 1: In Vitro Inhibitory Potency of this compound
| Cell Line / System | Target | IC₅₀ Value | Species | Reference |
| Human Hepatocytes | SLC13A5 (NaCT) | 16.2 µM | Human | [5][8][9][10] |
| HEK293 expressing hNaCT | SLC13A5 (NaCT) | 408 nM | Human | [2][5][8][10] |
| Mouse Hepatocytes | Slc13a5 (NaCT) | 4.5 µM | Mouse | [2][5][8][9] |
| HEK293 expressing NaDC1 | SLC13A2 (NaDC1) | >100 µM | Human | [5][9][10] |
| HEK293 expressing NaDC3 | SLC13A3 (NaDC3) | >100 µM | Human | [5][9][10] |
Table 2: In Vivo Metabolic Effects of this compound in High-Fat Diet (HFD) Mice
| Parameter | Treatment | Outcome | Reference |
| Glucose Tolerance | HFD Mice + this compound (250 mg/kg) | Reversed glucose intolerance | [2][10] |
| Plasma Glucose | HFD Mice + this compound (250 mg/kg, BID for 20 days) | Decreased plasma glucose | [7][10] |
| Hepatic Triglycerides | HFD Mice + this compound | Reduced hepatic triglycerides | [2][10] |
| Hepatic Diacylglycerides | HFD Mice + this compound | Reduced hepatic diacylglycerides | [10] |
| Hepatic Acyl-carnitines | HFD Mice + this compound | Reduced hepatic acyl-carnitines | [10] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of NaCT Inhibition
The following diagram illustrates the downstream metabolic consequences of SLC13A5 (NaCT) inhibition by this compound.
Caption: Metabolic consequences of SLC13A5 (NaCT) inhibition by this compound.
Experimental Workflow: [¹⁴C]-Citrate Uptake Assay
The following diagram outlines a typical workflow for assessing the inhibitory effect of this compound on citrate uptake in cultured cells.
Caption: Workflow for a [¹⁴C]-Citrate Uptake Inhibition Assay.
Experimental Protocols
Protocol 1: [¹⁴C]-Citrate Uptake Assay in Adherent Cells
This protocol is adapted from methodologies used to assess NaCT activity and its inhibition.[8][9]
Objective: To quantify the uptake of radiolabeled citrate into cells and determine the IC₅₀ of this compound.
Materials:
-
Adherent cells expressing SLC13A5 (e.g., stably transfected HEK293 or HepG2 cells)[9]
-
24-well or 96-well cell culture plates[9]
-
Assay Buffer (e.g., 142 mM NaCl, 5 mM KCl, 1.2 mM MgSO₄, 1.5 mM CaCl₂, 5 mM glucose, 25 mM HEPES, pH 7.4)[9]
-
This compound stock solution (in DMSO)[9]
-
Unlabeled citric acid[11]
-
Stop Solution (ice-cold Phosphate Buffered Saline - PBS)[9]
Procedure:
-
Cell Seeding: Seed cells in 24-well or 96-well plates and grow to confluence.[8][9]
-
Reagent Preparation:
-
Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is low (<0.1%) and consistent across all wells.[11]
-
Prepare the substrate solution by mixing [¹⁴C]-citric acid with unlabeled citric acid in Assay Buffer to the desired final concentration (e.g., 4 µM).[8]
-
-
Assay:
-
Aspirate the growth medium from the cells and wash once with pre-warmed Assay Buffer.[8]
-
Add the this compound dilutions (or vehicle control) to the respective wells and pre-incubate for a specified time (e.g., 10-30 minutes) at 37°C.[2][8]
-
Initiate the uptake by adding the [¹⁴C]-citrate substrate solution to each well.[8]
-
Incubate for a predetermined time (e.g., 10-90 minutes) at 37°C.[8][9]
-
-
Termination and Lysis:
-
Data Analysis:
-
Transfer the lysate to a scintillation vial and add scintillation cocktail.[8]
-
Measure the radioactivity in a scintillation counter.[8]
-
Determine the protein concentration in each well from parallel plates using a standard protein assay (e.g., BCA assay).[8]
-
Normalize the counts per minute (CPM) to the protein concentration to determine the uptake rate.[8]
-
Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of this compound.
-
Protocol 2: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol assesses the effect of this compound on glucose metabolism in a disease model.[2]
Objective: To evaluate the impact of this compound on glucose tolerance in high-fat diet-induced obese mice.
Materials:
-
High-fat diet-induced obese mice (e.g., C57BL/6)[9]
-
This compound formulation for oral gavage (e.g., in 0.5% methylcellulose)[2]
-
Vehicle control[2]
-
Glucose solution (for oral gavage)
-
Glucometer and test strips[9]
Procedure:
-
Animal Acclimation and Dosing:
-
Fasting: Fast the mice overnight (e.g., 16 hours) before the glucose challenge.
-
Baseline Glucose: Measure baseline blood glucose from the tail vein (t=0).
-
Glucose Challenge: Administer a bolus of glucose (e.g., 2 g/kg) via oral gavage.
-
Blood Glucose Monitoring: Measure blood glucose at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the area under the curve (AUC) for the glucose excursion to quantify the effect on glucose tolerance.[7]
-
Conclusion
This compound is a critical research tool for understanding the role of the sodium-coupled citrate transporter in metabolic regulation. Its ability to inhibit hepatic citrate uptake leads to significant downstream effects on both lipid and glucose metabolism, primarily by reducing the substrate for de novo lipogenesis and modulating key regulatory enzymes.[3] The data from studies utilizing this compound strongly support the hypothesis that inhibiting NaCT is a viable therapeutic strategy for metabolic diseases such as hyperlipidemia and NAFLD.[3][8][12]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
A Technical Guide to PF-06649298 for Fatty Liver Disease Research
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical overview of PF-06649298, a small molecule inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5, and its relevance to the study of non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH).
Core Mechanism of Action
This compound is a potent and selective inhibitor of the SLC13A5 transporter, which is responsible for importing citrate from the bloodstream into the cytoplasm of cells, particularly hepatocytes.[1][2] Cytosolic citrate is a critical metabolic precursor for de novo lipogenesis (DNL), the process of synthesizing new fatty acids. The enzyme ATP-citrate lyase (ACLY) cleaves cytosolic citrate into acetyl-CoA, the primary building block for fatty acid synthesis.[1] By blocking the entry of extracellular citrate, this compound effectively reduces the substrate available for DNL.[1]
Furthermore, cytosolic citrate acts as an allosteric inhibitor of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis.[1][3] By lowering intracellular citrate levels, this compound can alleviate this inhibition, potentially increasing the rate of glycolysis.[1] This dual effect of inhibiting lipogenesis while promoting glycolysis makes SLC13A5 an attractive therapeutic target for metabolic diseases like NAFLD.[1][4] this compound has been characterized as an allosteric, state-dependent inhibitor, meaning its binding and inhibitory potency are influenced by the conformational state of the transporter and the ambient citrate concentration.[1][5][6]
Signaling Pathway and Metabolic Impact
The inhibition of NaCT by this compound initiates a cascade of metabolic shifts within the hepatocyte, primarily impacting lipid and glucose metabolism.
Quantitative Data
The inhibitory potency and metabolic effects of this compound have been quantified in various preclinical models.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line/System | IC50 | Reference(s) |
| NaCT (SLC13A5) | Human Hepatocytes | 16.2 µM | [2][4] |
| NaCT (SLC13A5) | Mouse Hepatocytes | 4.5 µM | [2][4] |
| NaCT (SLC13A5) | HEK293-hNaCT | 408 nM | [2][4] |
| NaDC1 | HEK293 cells | >100 µM | [2] |
| NaDC3 | HEK293 cells | >100 µM | [2] |
Table 2: In Vivo Metabolic Effects of NaCT/ACC Inhibition
| Model | Treatment | Duration | Key Metabolic Changes | Reference(s) |
| High-Fructose-Fed Rats | ACC Inhibitor (Compound 1) | 6 days | ~20% reduction in hepatic de novo lipogenesis. | [7] |
| High-Fat Sucrose (B13894) Diet Rats | ACC Inhibitor (Compound 1) | 21 days | Significant reduction in hepatic steatosis and hepatic insulin (B600854) resistance; ~30% to 130% increase in plasma triglycerides. | [7] |
| High-Fat Diet (HFD) Mice | This compound (250 mg/kg, p.o. twice daily) | 21 days | Reversed glucose intolerance; Decreased plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines. | [2] |
| NAFL Patients | MK-4074 (ACC Inhibitor) | 4 weeks | Decreased hepatic fat; ~2-fold increase in plasma triglycerides. | [8] |
Note: While this compound is a NaCT inhibitor, data for Acetyl-CoA Carboxylase (ACC) inhibitors are included for context, as both target the de novo lipogenesis pathway and exhibit similar paradoxical effects on plasma triglycerides.
Experimental Protocols
Detailed methodologies are crucial for reproducing and building upon existing research. Below are summarized protocols for key experiments involving NaCT inhibitors.
4.1. In Vitro Citrate Uptake Assay
This protocol is designed to measure the inhibitory effect of compounds on SLC13A5-mediated citrate transport in a human hepatoma cell line (e.g., HepG2).[4]
-
Reagents: [4]
-
Transport Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.
-
Wash Buffer (Choline-based): 140 mM choline (B1196258) chloride, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.
-
Radiolabel: [14C]-Citrate.
-
Test Compound: this compound.
-
Lysis Buffer: 0.1 N NaOH with 0.1% SDS.
-
-
Procedure:
-
Cell Seeding: Plate HepG2 cells on collagen-coated 24-well plates to achieve ~90% confluency on the assay day.[4]
-
Culture: Incubate for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.[4]
-
Pre-incubation: Wash cells twice with pre-warmed Wash Buffer. Add Transport Buffer containing the desired concentration of this compound or a vehicle control and incubate for 10-30 minutes at 37°C.[4]
-
Uptake Initiation: Remove the pre-incubation solution and add the uptake solution (Transport Buffer containing the test compound and [14C]-citrate) to start the reaction.[4]
-
Termination: After a defined period (e.g., 10 minutes), aspirate the uptake solution and wash the cells three times with ice-cold Wash Buffer to halt the transport and remove extracellular radioactivity.[4]
-
Quantification: Lyse the cells with Lysis Buffer and measure the intracellular radioactivity using a scintillation counter.[4]
-
4.2. In Vivo Studies in Rodent Models of NAFLD
Animal models are essential for evaluating the therapeutic potential and systemic effects of NaCT inhibitors.
-
Model Induction:
-
High-Fat Diet (HFD): Male C57BL/6 mice are fed a diet high in fat to induce obesity, insulin resistance, and hepatic steatosis.[2]
-
High-Fructose or High-Fat/Sucrose Diet: Sprague-Dawley (SD) rats are fed diets enriched with fructose (B13574) or a combination of fat and sucrose to induce NAFLD and insulin resistance.[7]
-
-
Drug Administration:
-
This compound is administered, for example, by oral gavage (p.o.) at a specified dose (e.g., 250 mg/kg) twice daily for a period such as 21 days.[2]
-
-
Outcome Measures:
-
Metabolic Parameters: Monitor body weight, food intake, plasma glucose, insulin, triglycerides, and non-esterified fatty acids (NEFA).[2]
-
Hepatic Analysis: At the end of the study, harvest liver tissue to measure hepatic triglyceride content, diacylglycerides, and perform histological analysis (e.g., H&E staining) to assess steatosis.[2]
-
Glucose Homeostasis: Perform glucose tolerance tests (GTT) to assess the impact on insulin sensitivity.[2]
-
De Novo Lipogenesis: Rates of DNL can be assessed using deuterated water, followed by analysis of the hepatic fatty acid pool.
-
Therapeutic Implications and Unresolved Questions
The inhibition of NaCT by this compound and other related compounds represents a promising therapeutic strategy for NAFLD by directly targeting the DNL pathway.[1][4] Preclinical studies have demonstrated efficacy in reducing hepatic steatosis and improving glucose metabolism.[2]
However, a consistent observation with inhibitors of the DNL pathway, including ACC inhibitors, is the paradoxical increase in plasma triglycerides.[8][9] This hypertriglyceridemia is thought to result from an increase in hepatic very low-density lipoprotein (VLDL) production and a reduction in triglyceride clearance.[7] This on-target effect raises concerns about potential long-term cardiovascular risk, which is a significant cause of morbidity and mortality in NAFLD patients.[9][10]
Future research must focus on understanding and mitigating this hypertriglyceridemia, possibly through combination therapies, to unlock the full therapeutic potential of NaCT inhibition for fatty liver disease.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetyl-CoA Carboxylase Inhibition Reverses NAFLD and Hepatic Insulin Resistance but Promotes Hypertriglyceridemia in Rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acetyl-CoA carboxylase inhibitors in non-alcoholic steatohepatitis: Is there a benefit? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Trimming the Fat: Acetyl-CoA Carboxylase Inhibition for the Management of NAFLD - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acetyl-CoA Carboxylase Inhibitors for Nonalcoholic Fatty Liver Disease: A Systematic Review and Meta-Analysis of Randomized Controlled Trials - PMC [pmc.ncbi.nlm.nih.gov]
Investigating Metabolic Syndrome with PF-06649298: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. A key therapeutic target in this area is the sodium-coupled citrate (B86180) transporter (NaCT), encoded by the SLC13A5 gene. This transporter is crucial for importing extracellular citrate into cells, particularly hepatocytes. Cytosolic citrate is a vital metabolic precursor for lipogenesis and a modulator of glucose metabolism. PF-06649298 is a potent and selective inhibitor of SLC13A5, and by blocking citrate entry into cells, it offers a promising avenue for therapeutic intervention in metabolic syndrome. This guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, detailed experimental protocols, and the metabolic pathways it influences.
Mechanism of Action of this compound
This compound functions as an allosteric, state-dependent inhibitor of the human SLC13A5 transporter.[1] Unlike competitive inhibitors that directly block the substrate-binding site, the inhibitory potency of this compound is significantly influenced by the concentration of citrate.[1] This suggests that this compound preferentially binds to a specific conformational state of the transporter that is induced or stabilized by citrate. By binding to this allosteric site, this compound is thought to lock the transporter in a conformation that prevents the transport of citrate into the cell.
Data Presentation: Quantitative Analysis of this compound and Comparators
The following tables summarize the in vitro potency and in vivo efficacy of this compound and other notable SLC13A5 inhibitors.
Table 1: In Vitro Potency of SLC13A5 Inhibitors
| Compound | Target | Cell Line/System | IC50 | Selectivity | Mechanism of Action |
| This compound | SLC13A5 (NaCT) | Human Hepatocytes | 16.2 µM[2] | Selective for NaCT over NaDC1 and NaDC3 (>100 µM)[2] | Allosteric, state-dependent inhibitor[1] |
| HEK293-hNaCT | 408 nM[2] | ||||
| Mouse Hepatocytes | 4.5 µM[2] | ||||
| PF-06761281 | SLC13A5 (NaCT) | Human Hepatocytes | 0.74 µM | Partially selective over NaDC1 (13.2 µM) and NaDC3 (14.1 µM) | Allosteric, state-dependent inhibitor[1] |
| HEK293-hNaCT | 0.51 µM | ||||
| Mouse Hepatocytes | 0.21 µM | ||||
| Rat Hepatocytes | 0.12 µM | ||||
| BI01383298 | Human SLC13A5 | HepG2 | ~24-60 nM | Highly selective for human SLC13A5; no activity against mouse NaCT | Irreversible, non-competitive |
Table 2: In Vivo Efficacy of this compound in a Diet-Induced Obesity (DIO) Mouse Model
| Animal Model | Dosing Regimen | Duration | Key Findings |
| High-fat diet (HFD) induced obese mice | 250 mg/kg, p.o., twice a day | 21 days | - Completely reversed glucose intolerance.[2] - Decreased plasma glucose.[2] - Decreased hepatic triglycerides, diacylglycerides, and acyl-carnitines.[2] |
Table 3: Pharmacokinetic Profile of this compound
| Parameter | Value | Species | Notes |
| Oral Bioavailability | Data not publicly available | --- | Described as having "favorable pharmacokinetic properties" for in vivo studies. |
| Half-life (t1/2) | Data not publicly available | --- | |
| In Vitro Stability | Stable in assay media (t1/2 > 120 min) | --- | Short half-life of 29 minutes in metabolically competent human hepatocytes, suggesting potential for rapid metabolism. |
Signaling Pathways and Experimental Workflows
SLC13A5-Mediated Metabolic Signaling Pathway
The inhibition of SLC13A5 by this compound initiates a cascade of metabolic changes. The following diagram illustrates the central role of SLC13A5 in linking extracellular citrate to key metabolic pathways in hepatocytes.
Caption: SLC13A5 Inhibition Pathway by this compound.
Experimental Workflow: [¹⁴C]-Citrate Uptake Assay
This assay is fundamental for determining the inhibitory potency of compounds against SLC13A5.
Caption: Workflow for [¹⁴C]-Citrate Uptake Assay.
Experimental Protocols
[¹⁴C]-Citrate Uptake Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against the SLC13A5 transporter.
Materials:
-
HEK293 cells stably expressing human SLC13A5 (or other suitable cell line, e.g., primary hepatocytes).
-
Cell culture medium and supplements.
-
Collagen-coated 24-well plates.
-
Transport Buffer: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, 25 mM HEPES/Tris, pH 7.4.
-
Wash Buffer: 140 mM choline (B1196258) chloride, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, 25 mM HEPES/Tris, pH 7.4.
-
[¹⁴C]-Citrate (radiolabeled).
-
This compound.
-
Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS).
-
Scintillation cocktail and counter.
Procedure:
-
Cell Seeding: Seed SLC13A5-expressing cells onto collagen-coated 24-well plates to achieve ~90% confluency on the day of the assay.
-
Cell Culture: Culture cells for 24-48 hours at 37°C in a 5% CO₂ incubator.
-
Pre-incubation:
-
Aspirate the culture medium.
-
Wash the cells twice with 1 mL of pre-warmed Wash Buffer.
-
Add 0.5 mL of Transport Buffer containing the desired concentration of this compound or vehicle control to each well.
-
Incubate the plates at 37°C for 10-30 minutes.
-
-
Uptake Initiation:
-
Prepare the uptake solution by adding [¹⁴C]-citrate to the Transport Buffer (e.g., final concentration of 4 µM).
-
Aspirate the pre-incubation solution.
-
Add 0.5 mL of the uptake solution (containing this compound and [¹⁴C]-citrate) to each well.
-
-
Uptake Termination:
-
After a defined incubation time (e.g., 10 minutes), aspirate the uptake solution.
-
Wash the cells three times with 1 mL of ice-cold Wash Buffer.
-
-
Cell Lysis and Measurement:
-
Add 0.5 mL of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Determine the protein concentration in each well from parallel plates using a standard protein assay (e.g., BCA assay).
-
Normalize the radioactivity counts to the protein concentration.
-
Plot the percentage of inhibition against the log concentration of this compound to determine the IC50 value using non-linear regression analysis.
-
In Vivo Efficacy Assessment in a Diet-Induced Obese (DIO) Mouse Model
Objective: To evaluate the effect of this compound on metabolic parameters in a mouse model of metabolic syndrome.
Animal Model: Male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for a sufficient period (e.g., 12-16 weeks) to induce obesity, insulin (B600854) resistance, and glucose intolerance.
Dosing:
-
Administer this compound orally (p.o.) at a dose of 250 mg/kg, twice daily, for 21 days.
-
A vehicle control group should be included.
Key Experimental Procedures:
-
Oral Glucose Tolerance Test (OGTT):
-
Fast mice for 6 hours (with access to water).
-
Record baseline blood glucose from a tail snip using a glucometer.
-
Administer a glucose solution (e.g., 2 g/kg body weight) orally via gavage.
-
Measure blood glucose at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Calculate the area under the curve (AUC) for the glucose excursion.
-
-
Tissue and Plasma Analysis:
-
At the end of the treatment period, collect blood via cardiac puncture for plasma analysis.
-
Measure plasma levels of glucose, insulin, triglycerides, and other relevant metabolites.
-
Harvest the liver and other tissues for analysis.
-
Measure hepatic triglyceride, diacylglyceride, and acyl-carnitine content.
-
Logical Workflow for In Vivo Study:
Caption: In Vivo Study Workflow for this compound.
Conclusion
This compound represents a valuable research tool and a potential therapeutic agent for metabolic syndrome through its targeted inhibition of the SLC13A5 citrate transporter. Its ability to modulate key metabolic pathways involved in glucose and lipid metabolism has been demonstrated in both in vitro and in vivo models. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of SLC13A5 inhibition in the context of metabolic diseases. Further studies are warranted to fully elucidate the pharmacokinetic profile of this compound and to conduct more extensive comparative efficacy studies with other SLC13A5 inhibitors.
References
An In-depth Technical Guide to the Discovery and Development of PF-06649298
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of PF-06649298, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter SLC13A5 (NaCT). It covers the discovery, mechanism of action, and key experimental data related to this compound, serving as a technical resource for professionals in the field of metabolic disease research and drug development.
Discovery and Rationale
This compound was identified through a rational drug design approach aimed at developing inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5).[1] The inhibition of hepatic extracellular citrate uptake is a promising therapeutic strategy for metabolic diseases such as Type 2 diabetes and fatty liver disease.[2] In the liver, citrate is a crucial metabolic intermediate that links glycolysis and lipid synthesis.[2] By blocking SLC13A5, this compound aims to modulate these pathways. The development of this compound was based on a hydroxysuccinic acid scaffold.[1]
Mechanism of Action
This compound functions as an allosteric, state-dependent inhibitor of the human SLC13A5 transporter.[2][3] Its inhibitory potency is significantly influenced by the concentration of the natural substrate, citrate.[2][4] In the absence of citrate, this compound has been observed to have low-affinity substrate activity.[2] However, in the presence of citrate, its inhibitory effect is enhanced, suggesting that it preferentially binds to a specific conformational state of the transporter that is induced or stabilized by citrate binding.[3][5] It is proposed that the binding of this compound locks the transporter in an inward-facing conformation, which prevents the release of sodium ions and halts the transport cycle.[3]
Mechanism of SLC13A5 inhibition by this compound.
Quantitative Data
The following tables summarize the in vitro potency, selectivity, and in vivo effects of this compound and other relevant SLC13A5 inhibitors.
Table 1: In Vitro Potency and Selectivity of SLC13A5 Inhibitors
| Compound | Target | Cell Line | IC50 | Species | Selectivity | Mechanism of Action |
| This compound | SLC13A5 (NaCT) | HEK293 (overexpressing) | 408 nM [4] | Human, Mouse | Selective for NaCT over NaDC1 and NaDC3 (>100 µM) [6] | Allosteric, state-dependent inhibitor [3][4] |
| Human SLC13A5 (NaCT) | Human Hepatocytes | 16.2 µM[4][7] | Human | |||
| Mouse SLC13A5 (NaCT) | Mouse Hepatocytes | 4.5 µM[4][6] | Mouse | |||
| Human SLC13A2 (NaDC1) | HEK293 (overexpressing) | >100 µM[4] | Human | |||
| Human SLC13A3 (NaDC3) | HEK293 (overexpressing) | >100 µM[4] | Human | |||
| PF-06761281 | Human SLC13A5 (NaCT) | Not Specified | More potent than this compound[4] | Human, Mouse | Partially selective over NaDC1 (13.2 µM) and NaDC3 (14.1 µM)[6] | Allosteric, state-dependent inhibitor[2] |
| BI01383298 | Human SLC13A5 | HepG2 | ~24-60 nM[6] | Human | Highly selective for human SLC13A5; no activity against mouse NaCT[5][6] | Irreversible, non-competitive[6] |
| LBA-3 | SLC13A5 | Not Specified | 67 nM[1] | Not Specified | Not Specified | Not Specified |
Table 2: In Vivo Effects of this compound
| Animal Model | Dosage | Duration | Effects |
| High Fat Diet (HFD) Mice | 250 mg/kg (p.o. twice a day) | 21 days | Reversed glucose intolerance; Decreased plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines.[7] |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
This protocol is used to determine the inhibitory activity of compounds on the sodium-coupled citrate transporter.[6]
Materials:
-
Collagen-coated 24-well plates[6]
-
Transport Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[6]
-
Wash Buffer (Choline-based): 140 mM choline (B1196258) chloride, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[6]
-
[¹⁴C]-Citrate (radiolabeled)[6]
-
Test compounds (e.g., this compound)[6]
-
Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS)[6]
-
Scintillation cocktail and counter[6]
Procedure:
-
Cell Seeding: Seed HepG2 cells onto collagen-coated 24-well plates to reach ~90% confluency on the day of the assay.[6]
-
Cell Culture: Culture cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Pre-incubation:
-
Uptake Initiation:
-
Uptake Termination:
-
Cell Lysis and Scintillation Counting:
-
Data Analysis:
Workflow for the [¹⁴C]-Citrate Uptake Assay.
To confirm the specificity of this compound, the [¹⁴C]-citrate uptake assay should be performed in parallel using HEK293 cells that individually overexpress other related transporters, such as SLC13A2 (NaDC1) and SLC13A3 (NaDC3).[4] A highly specific inhibitor like this compound will demonstrate potent inhibition of SLC13A5-mediated uptake with minimal to no effect on the other transporters.[4] For a comprehensive assessment, this compound should be screened against a broad panel of off-targets, including other transporters, GPCRs, ion channels, and kinases.[4]
This technique provides a direct measurement of the currents generated by the SLC13A5 transporter.[3]
Methodology:
-
Individual cells expressing SLC13A5 are "patched" with a glass micropipette.[3]
-
This allows for the control of the cell's membrane potential and the measurement of ion currents across the cell membrane.[3]
-
The application of citrate to the extracellular solution induces an inward current, which is a direct result of sodium and citrate co-transport.[3]
-
This compound is then applied to the cell, and the reduction in the citrate-induced current is measured to quantify the inhibitory effect.[3]
Logical relationship of this compound's action and effects.
Conclusion
This compound is a valuable chemical probe for studying the physiological roles of the SLC13A5 transporter. Its high potency and selectivity make it a critical tool for investigating the impact of citrate transport on cellular metabolism. The allosteric, state-dependent mechanism of action provides a nuanced approach to modulating transporter function. The data and protocols presented in this guide offer a solid foundation for researchers and drug development professionals working on novel therapeutics for metabolic disorders.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to PF-06649298: A Potent Inhibitor of the Sodium-Coupled Citrate Transporter (SLC13A5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06649298 is a potent and selective small-molecule inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] This transporter is crucial for cellular metabolism, facilitating the import of citrate from the extracellular space, particularly in hepatocytes.[1] By inhibiting SLC13A5, this compound modulates key metabolic pathways, including glycolysis and lipid synthesis, making it a valuable tool for studying metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[1][2] This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological profile of this compound. It also details the experimental protocols for key assays used to characterize its activity and presents diagrams of the relevant signaling pathways and experimental workflows.
Chemical Structure and Physicochemical Properties
This compound is a dicarboxylate compound with a distinct chemical structure that allows for its specific interaction with the SLC13A5 transporter.
Chemical Structure:
(R)-2-(4-(tert-butyl)phenethyl)-2-hydroxysuccinic acid [1]
A visual representation of the chemical structure can be found in various scientific publications.[3]
Table 1: Chemical and Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (2R)-2-hydroxy-2-[2-(4-tert-butylphenyl)ethyl]butanedioic acid | [1] |
| Molecular Formula | C16H22O5 | |
| Molecular Weight | 294.34 g/mol | |
| CAS Number | 1854061-16-7 | |
| SMILES String | CC(C)(C)c1ccc(cc1)CCC(C(=O)O)C(O)(C(=O)O) | [1] |
| pKa | 3.1 and 5.1 | [4] |
| Solubility | Soluble in DMSO | [3] |
| Aqueous Solubility | Excellent | [4] |
| Metabolic Stability | High (clearance from hepatocytes could not be detected) | [4] |
| Passive Permeability | Low | [4] |
Pharmacological Properties and Mechanism of Action
This compound is a potent and selective inhibitor of the SLC13A5 transporter. Its mechanism of action is characterized as allosteric and state-dependent, meaning its inhibitory potency is significantly enhanced in the presence of citrate.[5] this compound is believed to lock the transporter in an inward-facing conformation, which prevents the release of sodium ions and halts the transport cycle.[1] In the absence of citrate, it exhibits low-affinity substrate activity.[5]
In Vitro Activity
The inhibitory activity of this compound has been quantified in various cell-based assays.
Table 2: In Vitro Inhibitory Activity of this compound
| Target/Cell Line | Assay | IC50 | Species | Reference |
| SLC13A5 (NaCT) | [14C]-Citrate Uptake in HEK293 cells | 408 nM | Human | [6] |
| SLC13A5 (NaCT) | [14C]-Citrate Uptake in Human Hepatocytes | 16.2 µM | Human | [6] |
| SLC13A5 (NaCT) | [14C]-Citrate Uptake in Mouse Hepatocytes | 4.5 µM | Mouse | [6] |
| SLC13A2 (NaDC1) | [14C]-Citrate Uptake in HEK293 cells | >100 µM | Human | [6] |
| SLC13A3 (NaDC3) | [14C]-Citrate Uptake in HEK293 cells | >100 µM | Human | [6] |
In Vivo Activity
In vivo studies have demonstrated the potential of this compound in modulating glucose and lipid metabolism.
Table 3: In Vivo Effects of this compound
| Animal Model | Dosing Regimen | Key Findings | Reference |
| High-fat diet (HFD) mice | 250 mg/kg, p.o. twice a day for 21 days | Reversed glucose intolerance; Decreased plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines. |
Signaling Pathways and Experimental Workflows
Signaling Pathway of SLC13A5 Inhibition
The inhibition of SLC13A5 by this compound has significant downstream effects on cellular metabolism. By blocking the entry of extracellular citrate into hepatocytes, this compound reduces the intracellular citrate concentration. This leads to the disinhibition of phosphofructokinase-1 (PFK-1), a rate-limiting enzyme in glycolysis, and a reduction in the substrate (acetyl-CoA) available for de novo lipogenesis.
Caption: Inhibition of SLC13A5 by this compound and its metabolic consequences.
Experimental Workflow for [14C]-Citrate Uptake Assay
The [14C]-citrate uptake assay is a fundamental method for determining the inhibitory activity of compounds against SLC13A5.
Caption: Workflow for the [14C]-citrate uptake assay.
Experimental Protocols
[14C]-Citrate Uptake Assay in HEK293 Cells
This assay is a standard method to functionally assess the inhibitory activity of compounds on SLC13A5.[7]
a. Cell Culture and Transfection:
-
Cell Line: Human Embryonic Kidney (HEK293) cells are suitable for overexpressing SLC13A5 as they lack endogenous citrate permeability.[7]
-
Transfection: Transfect HEK293 cells with a plasmid encoding human SLC13A5 using a suitable transfection reagent. For stable cell lines, select transfected cells using an appropriate antibiotic.[7]
b. Uptake Assay Protocol:
-
Cell Seeding: Seed SLC13A5-expressing HEK293 cells onto 24- or 48-well plates and grow to confluence.[7]
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed NaCl uptake buffer (140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, buffered with 25 mM HEPES/Tris, pH 7.4).[7]
-
Inhibitor Incubation: Add NaCl uptake buffer containing the desired concentration of this compound or other inhibitors (and a vehicle control) to the cells. Incubate for approximately 30 minutes at 37°C.[7]
-
Initiation of Uptake: To start the uptake, add the uptake buffer containing a mixture of unlabeled citrate and [14C]-citrate to the wells. The final citrate concentration should be close to the Km of the transporter.[7]
-
Termination of Uptake: After a 30-minute incubation at 37°C, terminate the transport by aspirating the uptake solution and rapidly washing the cells three times with ice-cold Na+-free buffer (e.g., choline-based).[2]
-
Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 N NaOH with 0.1% SDS).[2]
-
Quantification: Transfer the cell lysates to scintillation vials and measure the radioactivity using a scintillation counter.[1]
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[7]
Membrane Potential Assay
This assay assesses the electrogenic nature of the SLC13A5 transporter and the effect of inhibitors on ion flux.
Methodology:
-
Cells expressing SLC13A5 are loaded with a membrane potential-sensitive fluorescent dye.[1]
-
A baseline fluorescence is established.[1]
-
Citrate is added to the extracellular solution, which initiates transport and causes a change in membrane potential, detected as a change in fluorescence.[1]
-
The effect of this compound is assessed by pre-incubating the cells with the compound before the addition of citrate and measuring the attenuation of the fluorescence signal.[1]
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measure of the currents generated by the SLC13A5 transporter.
Methodology:
-
Individual cells expressing SLC13A5 are "patched" with a glass micropipette, allowing for the control of the cell's membrane potential and the measurement of ion currents across the cell membrane.[1]
-
The application of citrate to the extracellular solution induces an inward current, which is a direct result of sodium and citrate co-transport.[1]
-
This compound is then applied to the cell, and the reduction in the citrate-induced current is measured to quantify the inhibitory effect.[1]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. epilepsygenetics.blog [epilepsygenetics.blog]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
PF-06649298: A Technical Guide to its Role in Cellular Citrate Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of PF-06649298, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter, SLC13A5 (NaCT). This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental protocols for studying cellular citrate uptake, and visualizes the associated signaling pathways and experimental workflows.
Core Mechanism of Action
This compound is an allosteric, state-dependent inhibitor of the human SLC13A5 transporter.[1][2] This mechanism is distinct from simple competitive inhibition. The inhibitory potency of this compound is significantly influenced by the ambient concentration of citrate, the transporter's natural substrate.[1][3] In the absence of citrate, this compound can act as a low-affinity substrate.[1] However, in the presence of citrate, the inhibitor's potency is enhanced, suggesting it preferentially binds to a specific conformational state of the transporter that is induced or stabilized by citrate binding.[4] Structural studies have indicated that this compound binds in close proximity to the citrate-binding site when the transporter is in an inward-facing conformation, effectively locking it in this state and preventing the transport cycle from completing.[4][5]
Data Presentation
The inhibitory activity of this compound has been quantified across various in vitro and in vivo models. The following tables summarize the key findings.
In Vitro Potency and Selectivity of this compound
| Target | Cell Line | IC50 | Species | Reference |
| SLC13A5 (NaCT) | HEK293 (overexpressing) | 408 nM | Human | [6] |
| SLC13A5 (NaCT) | Human Hepatocytes | 16.2 µM | Human | [6] |
| SLC13A5 (NaCT) | Mouse Hepatocytes | 4.5 µM | Mouse | [6] |
| SLC13A2 (NaDC1) | HEK293 (overexpressing) | >100 µM | Human | [6] |
| SLC13A3 (NaDC3) | HEK293 (overexpressing) | >100 µM | Human | [6] |
In Vivo Metabolic Effects of this compound in High-Fat Diet (HFD) Mice
| Parameter | Treatment Group | Outcome | Reference |
| Glucose Tolerance | HFD Mice + this compound (250 mg/kg, p.o., twice daily, 21 days) | Complete reversal of glucose intolerance | [6] |
| Plasma Glucose | HFD Mice + this compound | Decreased | [6] |
| Hepatic Triglycerides | HFD Mice + this compound | Decreased | [6] |
| Hepatic Diacylglycerides | HFD Mice + this compound | Decreased | [6] |
| Hepatic Acyl-carnitines | HFD Mice + this compound | Decreased | [6] |
Experimental Protocols
The characterization of this compound and its effects on cellular citrate uptake relies on several key experimental methodologies.
[¹⁴C]-Citrate Uptake Assay
This is the primary method for quantifying the inhibitory effect of compounds on SLC13A5 function.
a. Materials:
-
Adherent cells expressing SLC13A5 (e.g., stably transfected HEK293 cells or primary hepatocytes).[2]
-
24-well or 96-well cell culture plates.
-
Assay Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[7]
-
Wash Buffer (Choline-based): 140 mM choline (B1196258) chloride, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[7]
-
This compound stock solution (in DMSO).
-
[¹⁴C]-Citrate (radiolabeled).
-
Lysis Buffer: 0.1 M NaOH with 0.1% SDS.[7]
-
Scintillation cocktail and counter.
b. Procedure:
-
Cell Seeding: Seed cells expressing SLC13A5 onto culture plates and grow to confluence.[7]
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed Wash Buffer. Add Assay Buffer containing the desired concentration of this compound or vehicle control to each well and incubate for 10-30 minutes at 37°C.[7]
-
Uptake Initiation: Prepare the uptake solution by adding [¹⁴C]-citrate to the Assay Buffer (e.g., final concentration of 4 µM). Aspirate the pre-incubation solution and add the uptake solution to each well to initiate the uptake.[7]
-
Uptake Termination: After a specific incubation time (e.g., 10 minutes), rapidly aspirate the uptake solution and wash the cells three times with ice-cold Wash Buffer to stop the uptake.[7]
-
Cell Lysis and Scintillation Counting: Add Lysis Buffer to each well and incubate for at least 30 minutes at room temperature. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.[7]
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration to determine the uptake rate. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[7]
Membrane Potential Assay
This method assesses the electrogenic nature of the SLC13A5 transporter and the effect of inhibitors on ion flux.
a. Principle: SLC13A5 is an electrogenic transporter, meaning it facilitates a net influx of positive charge (sodium ions) along with citrate, which alters the cell's membrane potential. This change can be measured using fluorescent dyes that are sensitive to voltage changes.[4]
b. Methodology:
-
Cells expressing SLC13A5 are loaded with a membrane potential-sensitive fluorescent dye.
-
A baseline fluorescence is established.
-
Citrate is added to the extracellular solution, initiating transport and causing a change in membrane potential, which is detected as a change in fluorescence.
-
The effect of this compound is assessed by pre-incubating the cells with the compound before the addition of citrate and measuring the attenuation of the fluorescence signal.[4]
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measurement of the currents generated by the SLC13A5 transporter.
a. Principle: By forming a high-resistance seal between a glass micropipette and the cell membrane, it is possible to control the cell's membrane potential and measure the ion currents flowing across the membrane.
b. Methodology:
-
An individual cell expressing SLC13A5 is "patched" with a glass micropipette.
-
The application of citrate to the extracellular solution induces an inward current, which is a direct result of sodium and citrate co-transport.
-
This compound is then applied to the cell, and the reduction in the citrate-induced current is measured to quantify the inhibitory effect.[4]
Mandatory Visualization
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound and cellular citrate uptake.
Caption: Signaling pathway of citrate transport via SLC13A5 and its metabolic fate.
Caption: General experimental workflow for screening SLC13A5 inhibitors.
Caption: Conceptual diagram of the allosteric inhibition of SLC13A5 by this compound.
References
- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
The role of SLC13A5 in metabolic disorders
An In-depth Technical Guide on the Role of SLC13A5 in Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Abstract
The Solute Carrier Family 13 Member 5 (SLC13A5), a sodium-coupled citrate (B86180) transporter (NaCT), is a critical regulator of cellular metabolism with a dichotomous role in human health.[1][2] Primarily expressed in the liver and brain, it facilitates the uptake of extracellular citrate, a key metabolic intermediate.[3][4] Perturbations in SLC13A5 function are linked to distinct metabolic disorders. Hepatic overexpression and increased activity of SLC13A5 are associated with metabolic syndrome, including non-alcoholic fatty liver disease (NAFLD), obesity, and insulin (B600854) resistance, making it a promising therapeutic target for inhibition.[1][2] Conversely, congenital loss-of-function mutations in the SLC13A5 gene lead to a severe neurometabolic disease known as SLC13A5 Deficiency Disorder, characterized by neonatal epilepsy and developmental delays.[5][6][7] This guide provides a comprehensive overview of the molecular mechanisms, signaling pathways, and quantitative data related to SLC13A5's role in metabolic disorders, details key experimental protocols, and explores emerging therapeutic strategies.
Introduction to SLC13A5 (NaCT)
The SLC13A5 gene encodes the sodium-dependent citrate transporter, NaCT, a member of the solute carrier family responsible for transporting citrate and other dicarboxylates/tricarboxylates across the plasma membrane in a sodium-coupled manner.[1][5] This transporter is highly expressed in the sinusoidal membrane of hepatocytes in the liver, and to a lesser extent in the brain, testes, bones, and teeth.[1][3][4] By importing citrate from the circulation into the cytosol, SLC13A5 directly influences the intracellular citrate pool, which is a critical precursor for the synthesis of fatty acids and cholesterol, and a regulator of energy homeostasis.[5][8]
The Dichotomous Role of SLC13A5 in Metabolic Health
The function of SLC13A5 is highly context-dependent, where both gain-of-function in the liver and loss-of-function systemically lead to severe, but distinct, metabolic diseases.[1][5]
SLC13A5 Overexpression in Hepatic Metabolic Disorders
Elevated expression of SLC13A5 in the liver is strongly correlated with obesity, type 2 diabetes, and NAFLD.[2][3] The increased uptake of citrate into hepatocytes provides excess substrate for de novo lipogenesis and gluconeogenesis.[5][8] This contributes to hepatic lipid accumulation, insulin resistance, and the progression of metabolic syndrome.[1][2] Consequently, the pharmacological inhibition or genetic silencing of hepatic SLC13A5 has emerged as a key therapeutic strategy.[1] Preclinical studies in mice have shown that SLC13A5 knockout or knockdown protects against high-fat diet-induced obesity, fatty liver, and insulin resistance.[1][2]
SLC13A5 Loss-of-Function in Neurometabolic Disease
Biallelic loss-of-function mutations in the SLC13A5 gene cause SLC13A5 Deficiency Disorder, a rare autosomal recessive condition.[4][7] The disorder is characterized by the onset of severe, often intractable, epileptic seizures within the first few days of life, accompanied by global developmental delays and dental abnormalities.[6][7] The absence of functional NaCT leads to impaired citrate uptake into neurons.[7] This disrupts brain energy metabolism and the synthesis of essential neurotransmitters like glutamate (B1630785) and GABA, for which citrate is a precursor.[5][9] A key biomarker for this disorder is a two- to three-fold increase in citrate levels in the plasma and cerebrospinal fluid (CSF).[3] Therapeutic approaches for this condition are focused on restoring function, with adeno-associated virus (AAV)-based gene replacement therapies showing promise in preclinical models.[3][10]
Molecular Regulation of SLC13A5 Expression
The transcription of the SLC13A5 gene is tightly regulated by a variety of hormonal, inflammatory, and xenobiotic signals, particularly in the liver.
-
Inflammatory and Hormonal Induction : The cytokine Interleukin-6 (IL-6) upregulates SLC13A5 expression through the STAT3 signaling pathway.[3] The hormone glucagon (B607659) also induces its expression, likely involving the transcription factor CREB.[2][5]
-
Xenobiotic Response : SLC13A5 expression is induced by xenobiotics such as phenobarbital (B1680315) and rifampicin (B610482) via the pregnane (B1235032) X receptor (PXR).[2][5]
-
Metabolic Repression : The anti-diabetic drug metformin (B114582) has been shown to suppress SLC13A5 expression in liver cells through an AMP-activated protein kinase (AMPK)-mediated pathway that inhibits CREB.[2]
-
Epigenetic Control : DNA hypermethylation in the promoter region of SLC13A5 is inversely correlated with its expression, suggesting an epigenetic layer of regulation.[2]
References
- 1. mdpi.com [mdpi.com]
- 2. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Characterizing a rare neurogenetic disease, SLC13A5 citrate transporter disorder, utilizing clinical data in a cloud-based medical record collection system [frontiersin.org]
- 5. mdpi.com [mdpi.com]
- 6. SLC13A5 citrate transporter disorder - Wikipedia [en.wikipedia.org]
- 7. SLC13A5 Deficiency Disorder: From Genetics to Gene Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Untargeted Metabolomics of Slc13a5 Deficiency Reveal Critical Liver–Brain Axis for Lipid Homeostasis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. news-medical.net [news-medical.net]
- 10. biorxiv.org [biorxiv.org]
Preliminary In Vitro Profile of PF-06649298: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary in vitro studies of PF-06649298, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This document details the compound's mechanism of action, summarizes key quantitative data, outlines experimental methodologies, and visualizes the associated signaling pathways and workflows.
Core Mechanism of Action
This compound functions as an allosteric, state-dependent inhibitor of the human SLC13A5 transporter.[1][2] This mechanism is distinct from simple competitive inhibition. The inhibitory potency of this compound is significantly increased in the presence of citrate, suggesting that the inhibitor preferentially binds to a specific conformational state of the transporter that is induced or stabilized by citrate binding.[1][2] In the absence of citrate, this compound itself can act as a low-affinity substrate.[1][2] Structural and functional studies suggest that this compound binds near the citrate-binding site, locking the transporter in an inward-facing conformation and thereby halting the transport cycle.[2]
Quantitative In Vitro Data
The inhibitory activity of this compound has been quantified across various cell types and species, demonstrating its potency and selectivity for SLC13A5.
Table 1: In Vitro Inhibitory Potency of this compound
| Target | Cell Line | IC50 | Species | Reference |
| SLC13A5 (NaCT) | Human Hepatocytes | 16.2 µM | Human | [3] |
| SLC13A5 (NaCT) | HEK293 (overexpressing) | 408 nM | Human | [4] |
| SLC13A5 (NaCT) | Mouse Hepatocytes | 4.5 µM | Mouse |
Table 2: Selectivity Profile of this compound
| Target | Cell Line | IC50 | Species | Reference |
| SLC13A2 (NaDC1) | HEK293 (overexpressing) | >100 µM | Human | [5][6] |
| SLC13A3 (NaDC3) | HEK293 (overexpressing) | >100 µM | Human | [5][6] |
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these in vitro findings.
Protocol 1: [¹⁴C]-Citrate Uptake Assay in Adherent Cells (e.g., HepG2, HEK293)
This protocol outlines the measurement of radiolabeled citrate uptake to assess the inhibitory effect of this compound.
Materials:
-
Adherent cells expressing SLC13A5 (e.g., HepG2 or stably transfected HEK293 cells)
-
24-well or 96-well cell culture plates
-
Assay Buffer: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4
-
Wash Buffer (Choline-based): 140 mM choline (B1196258) chloride, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4[4]
-
This compound stock solution (in DMSO)
-
[¹⁴C]-Citrate (radiolabeled)
-
Unlabeled ("cold") citrate
-
Stop Solution: Ice-cold Phosphate Buffered Saline (PBS)[7]
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed cells onto collagen-coated plates at a density to achieve ~90% confluency on the assay day. Culture for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.[4]
-
Preparation of Reagents: Prepare serial dilutions of this compound in the Assay Buffer. The final DMSO concentration should be kept constant across all wells and typically below 0.5%.
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed Wash Buffer. Add the Assay Buffer containing various concentrations of this compound or vehicle control to the wells. Incubate for 15-30 minutes at 37°C.[4][8]
-
Uptake Initiation: Prepare the uptake solution by adding [¹⁴C]-citrate to the Assay Buffer (e.g., final concentration of 4 µM). To initiate uptake, aspirate the pre-incubation solution and add the uptake solution to each well.[4]
-
Incubation: Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C, ensuring the time is within the linear range of uptake.[8]
-
Uptake Termination: Stop the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Stop Solution.[7][8]
-
Cell Lysis: Add Lysis Buffer to each well and incubate for at least 30 minutes at room temperature.[4]
-
Scintillation Counting: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.[4]
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration determined from parallel wells using a standard protein assay (e.g., BCA). Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value using a sigmoidal dose-response curve.[4]
Protocol 2: Membrane Potential Assay
This electrophysiological assay provides an indirect measure of transporter activity.
Methodology:
-
Cells expressing SLC13A5 are loaded with a membrane potential-sensitive fluorescent dye.
-
A baseline fluorescence is established.
-
The addition of citrate to the extracellular solution initiates transport, leading to a change in membrane potential and a corresponding change in fluorescence.
-
To assess inhibition, cells are pre-incubated with this compound before adding citrate, and the attenuation of the fluorescence signal is measured.[2]
Visualizations
Signaling Pathway of Citrate Metabolism and Inhibition by this compound
Caption: Inhibition of SLC13A5 by this compound blocks citrate entry, impacting downstream metabolic pathways.
Experimental Workflow for Determining IC50 of this compound
Caption: A stepwise workflow for the in vitro determination of this compound inhibitory concentration (IC50).
References
- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Methodological & Application
Application Notes and Protocols for PF-06649298
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to utilizing PF-06649298, a selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This document details the compound's mechanism of action, summarizes key performance data, and offers detailed protocols for its application in metabolic research.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of SLC13A5, a transporter responsible for importing citrate from the extracellular space into cells, particularly in the liver.[1][2] Citrate is a crucial metabolic intermediate that links glycolysis with lipid synthesis.[3][4][5] By inhibiting hepatic citrate uptake, this compound serves as a valuable tool for investigating the roles of citrate in regulating glucose and lipid metabolism and as a potential therapeutic for metabolic diseases like type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[1][4][6]
The compound exhibits a nuanced inhibitory mechanism, acting as an allosteric, state-dependent inhibitor.[1][3] Its inhibitory potency is significantly increased in the presence of citrate, suggesting it preferentially binds to a specific conformation of the transporter that is stabilized by citrate binding.[1][3] In the absence of citrate, this compound may exhibit low-affinity substrate activity.[3][7] Structurally, it is proposed that this compound binds near the citrate-binding site, locking the transporter in an inward-facing conformation and thereby arresting the transport cycle.[1]
Quantitative Data Summary
This compound demonstrates high selectivity and species-dependent potency. The following tables summarize its in vitro inhibitory activity.
Table 1: In Vitro Potency of this compound
| Cell Line / System | Species | Target | IC50 | Reference |
| HEK293 (overexpressing) | Human | SLC13A5 (NaCT) | 408 nM | [2][6][8] |
| Primary Hepatocytes | Human | SLC13A5 (NaCT) | 16.2 µM | [2][5][6] |
| Primary Hepatocytes | Mouse | SLC13A5 (NaCT) | 4.5 µM | [2][5][6] |
Table 2: In Vitro Selectivity Profile of this compound
| Cell Line / System | Species | Target | IC50 | Reference |
| HEK293 (overexpressing) | Human | SLC13A2 (NaDC1) | >100 µM | [2][6][8] |
| HEK293 (overexpressing) | Human | SLC13A3 (NaDC3) | >100 µM | [2][6][8] |
Key Observation: this compound exhibits excellent selectivity for SLC13A5 over the closely related dicarboxylate transporters SLC13A2 and SLC13A3.[8]
Experimental Protocols
Protocol 1: In Vitro [¹⁴C]-Citrate Uptake Assay in Adherent Cells
This protocol describes a method to determine the inhibitory activity of this compound on SLC13A5 in adherent cell lines like HepG2 or stably transfected HEK293 cells.[6][7]
Materials:
-
Adherent cells expressing SLC13A5
-
Collagen-coated 24- or 48-well cell culture plates
-
Transport Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[6]
-
Wash Buffer (Choline-based): 140 mM choline (B1196258) chloride, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[6]
-
[¹⁴C]-Citrate (radiolabeled)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Lysis Buffer: 0.1 N NaOH with 0.1% SDS
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed cells onto collagen-coated plates at a density to achieve ~90% confluency on the day of the assay. Culture for 24-48 hours at 37°C with 5% CO₂.[6]
-
Preparation:
-
Warm all buffers to 37°C.
-
Prepare serial dilutions of this compound in Transport Buffer. Include a vehicle control (e.g., 0.1% DMSO).
-
Prepare the uptake solution by adding [¹⁴C]-citrate to the Transport Buffer (e.g., final concentration of 4 µM).[6]
-
-
Pre-incubation:
-
Uptake Initiation:
-
Aspirate the pre-incubation solution.
-
Add 0.5 mL of the [¹⁴C]-citrate uptake solution (also containing the inhibitor/vehicle) to each well to initiate the uptake.[6]
-
-
Uptake Termination:
-
Cell Lysis & Quantification:
-
Add Lysis Buffer to each well and incubate to ensure complete lysis.
-
Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity in a scintillation counter.[7]
-
-
Data Analysis: Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[7]
Protocol 2: General Protocol for In Vivo Evaluation in Mice
This protocol provides a general workflow for assessing the in vivo effects of this compound on metabolic parameters in a diet-induced obesity mouse model.
Materials:
-
High-fat diet (HFD) induced obese C57BL/6 mice
-
This compound
-
Appropriate vehicle for oral gavage (p.o.)
-
Equipment for blood glucose monitoring
-
Kits for measuring plasma triglycerides, cholesterol, etc.
-
Equipment for tissue collection and homogenization
Procedure:
-
Acclimation and Dosing:
-
Acclimate HFD mice to handling.
-
Administer this compound or vehicle control orally. A previously reported efficacious dose is 250 mg/kg, administered twice daily for 21 days.[2]
-
-
Metabolic Monitoring:
-
Monitor body weight and food intake regularly.
-
Perform glucose tolerance tests (GTT) at baseline and end-of-study to assess effects on glucose homeostasis.
-
Collect blood samples periodically to measure plasma glucose, triglycerides, and other relevant metabolites.
-
-
Terminal Endpoint Analysis:
-
At the end of the treatment period, collect terminal blood samples.
-
Euthanize animals and harvest tissues, particularly the liver.
-
Liver samples can be flash-frozen for subsequent analysis of triglyceride, diacylglyceride, and acyl-carnitine content.[2]
-
-
Data Analysis: Compare metabolic parameters between the this compound-treated group and the vehicle-treated group using appropriate statistical tests.
Compound Handling and Troubleshooting
Solubility and Storage:
-
Solubility: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[10]
-
Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) in high-purity DMSO.[10] For experiments, dilute the stock in aqueous buffers, ensuring the final DMSO concentration is low (typically <0.5%) to avoid solvent effects.[10]
-
Storage: Store stock solutions at -20°C for up to one month or at -80°C for up to six months.[2][10] Aliquoting is recommended to avoid repeated freeze-thaw cycles.[10]
Troubleshooting Unexpected Outcomes:
-
Discrepancy between In Vitro and In Vivo Data: Weaker effects in vivo are a common challenge.[7] This can be due to suboptimal pharmacokinetics (absorption, distribution, metabolism, excretion), leading to insufficient compound concentration at the target tissue.[7] Additionally, biological systems may initiate compensatory mechanisms to counteract the inhibition of a single pathway.[7]
-
Biphasic (Hormetic) Response: An observation of slight citrate uptake at very low concentrations of this compound, followed by inhibition at higher concentrations, is plausible.[7] This may be due to the compound's complex allosteric mechanism and its known low-affinity substrate activity in the absence of citrate.[7] If this is observed, it is crucial to perform a full dose-response curve and investigate if the effect is dependent on the citrate concentration in the assay.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Application Notes and Protocols for PF-06649298, a Selective SLC13A5 Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06649298 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] This transporter facilitates the uptake of extracellular citrate into cells, a critical step in various metabolic processes, including de novo lipogenesis and gluconeogenesis.[3][4] As an allosteric, state-dependent inhibitor, the potency of this compound is influenced by the concentration of citrate.[1][5] Inhibition of SLC13A5 is a promising therapeutic avenue for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[1][6] These application notes provide detailed protocols for a cell-based assay to characterize the inhibitory activity of this compound on SLC13A5.
Data Presentation
The inhibitory potency of this compound has been determined in various cell-based assays. The half-maximal inhibitory concentration (IC50) values are summarized below.
| Compound | Target | Species/Cell Line | IC50 (µM) |
| This compound | SLC13A5 (NaCT) | Human Hepatocytes | 16.2[2][3][6] |
| This compound | SLC13A5 (NaCT) | Mouse Hepatocytes | 4.5[3][6] |
| This compound | SLC13A5 (NaCT) | HEK293 cells expressing human SLC13A5 | 0.408[6][7] |
Signaling Pathway
Inhibition of SLC13A5 by this compound blocks the transport of extracellular citrate into the cell. This reduction in intracellular citrate levels directly impacts downstream metabolic pathways that rely on citrate as a precursor, such as fatty acid and cholesterol synthesis.
Inhibition of SLC13A5-mediated citrate transport by this compound.
Experimental Protocols
[¹⁴C]-Citrate Uptake Assay for SLC13A5 Inhibition
This protocol describes a method to determine the inhibitory activity of this compound on the sodium-coupled citrate transporter (SLC13A5) using a radiolabeled substrate.
Materials:
-
HEK293 cells stably expressing human SLC13A5 (or other suitable cell lines like HepG2).[6]
-
Cell culture medium (e.g., DMEM with 10% FBS).[6]
-
Collagen-coated 24-well or 96-well plates.[6]
-
Transport Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[6]
-
Wash Buffer (Choline-based): 140 mM choline (B1196258) chloride, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[6]
-
[¹⁴C]-Citrate (radiolabeled).[6]
-
This compound.
-
Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS).[6]
-
Scintillation cocktail and counter.[6]
Procedure:
-
Cell Seeding: Seed HEK293-hSLC13A5 cells onto collagen-coated plates at a density that ensures they reach approximately 90% confluency on the day of the assay.[6]
-
Cell Culture: Culture the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.[6]
-
Compound Preparation: Prepare a dilution series of this compound in Transport Buffer. Include a vehicle control (e.g., DMSO).
-
Pre-incubation:
-
Uptake Initiation:
-
Uptake Termination:
-
Cell Lysis and Scintillation Counting:
Data Analysis:
-
Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) from parallel plates.[6]
-
Normalize the radioactivity counts to the protein concentration.
-
Calculate the percent inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.[6]
Experimental Workflow
The following diagram outlines the key steps in the [¹⁴C]-citrate uptake assay.
Workflow for the [¹⁴C]-citrate uptake assay.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for PF-06649298 in HEK-293 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06649298 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter, SLC13A5 (also known as NaCT).[1][2][3] This transporter is responsible for the uptake of extracellular citrate into cells, a key metabolic intermediate that plays a central role in cellular energy homeostasis, influencing glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid synthesis.[4] Inhibition of SLC13A5 by this compound has been shown to impact glucose metabolism and lipogenesis, making it a valuable tool for studying metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[5][6]
Human Embryonic Kidney 293 (HEK-293) cells are a widely used cell line in biomedical research and are particularly well-suited for studying SLC13A5 and its inhibitors.[7] HEK-293 cells do not have endogenous citrate permeability, making them an excellent model for overexpressing SLC13A5 and assessing the specific effects of inhibitors like this compound.[7] These application notes provide detailed protocols for the use of this compound in HEK-293 cells, including quantitative data, experimental procedures, and visualizations of the relevant biological pathways and workflows.
Data Presentation
The inhibitory activity of this compound has been characterized in various cell-based assays. The following tables summarize the key quantitative data for this compound, providing a comparative overview of its potency and selectivity.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Cell Line | IC50 | Species | Reference |
| SLC13A5 (NaCT) | HEK-293 (overexpressing) | 408 nM | Human | [1][7][8] |
| SLC13A5 (NaCT) | Human Hepatocytes | 16.2 µM | Human | [1][6][7][8] |
| SLC13A5 (NaCT) | Mouse Hepatocytes | 4.5 µM | Mouse | [1][6][7][8] |
| SLC13A2 (NaDC1) | HEK-293 (overexpressing) | >100 µM | Human | [1][7] |
| SLC13A3 (NaDC3) | HEK-293 (overexpressing) | >100 µM | Human | [1][7] |
Key Observations:
-
This compound demonstrates high potency for the human SLC13A5 transporter when overexpressed in HEK-293 cells.[1][7][8]
-
The compound exhibits excellent selectivity for SLC13A5 over the closely related dicarboxylate transporters SLC13A2 (NaDC1) and SLC13A3 (NaDC3).[1][7]
Signaling and Metabolic Pathways
This compound acts as an allosteric, state-dependent inhibitor of SLC13A5.[5][7] Its inhibitory potency is influenced by the concentration of citrate.[5][7] By blocking the entry of extracellular citrate, this compound significantly alters downstream metabolic pathways.
Experimental Protocols
HEK-293 Cell Culture
A foundational requirement for studying the effects of this compound is the proper maintenance of HEK-293 cells.
-
Cell Line: HEK-293 (Human Embryonic Kidney)
-
Morphology: Epithelial-like, adherent cells.
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.[7]
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.[9][10]
-
Passaging: Passage cells when they reach 80-90% confluency, typically every 2-3 days.[9][10] The subculture ratio is generally between 1:3 and 1:6.[9]
Protocol for Passaging Adherent HEK-293 Cells:
-
Aspirate the old culture medium.
-
Wash the cell monolayer once with pre-warmed sterile Phosphate-Buffered Saline (PBS).[11]
-
Add a sufficient volume of 0.25% Trypsin-EDTA solution to cover the cell layer and incubate at 37°C for 2-5 minutes, or until cells detach.[11][12]
-
Neutralize the trypsin by adding complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Transfer the desired volume of the cell suspension to a new culture flask containing pre-warmed complete growth medium.
Transfection of HEK-293 Cells with SLC13A5
To study the specific inhibition of human SLC13A5, transient or stable transfection of HEK-293 cells is required.
-
Plasmid: A mammalian expression vector containing the full-length cDNA of human SLC13A5.
-
Transfection Reagent: Use a suitable transfection reagent such as Lipofectamine 2000 or 3000, or Polyethylenimine (PEI).[11]
General Transfection Protocol (for a 6-well plate):
-
One day before transfection, seed 4.5 x 10^5 to 6.0 x 10^5 HEK-293 cells per well in 2 mL of complete growth medium.[11] Cells should be 80-90% confluent on the day of transfection.
-
On the day of transfection, prepare the DNA-transfection reagent complexes according to the manufacturer's instructions. For example, for Lipofectamine 3000, use 1 µg of SLC13A5 plasmid DNA with 2 µL of P3000™ Reagent and 3 µL of Lipofectamine™ 3000 Reagent per well.[11]
-
Add the complexes to the cells and gently rock the plate to ensure even distribution.
-
Incubate the cells at 37°C with 5% CO2.
-
The medium can be changed after 6 hours or the next day.[11]
-
Assays are typically performed 24-48 hours post-transfection.[7]
[14C]-Citrate Uptake Assay
This is the gold-standard assay to functionally assess the inhibitory activity of this compound on SLC13A5.[7]
Materials:
-
SLC13A5-expressing HEK-293 cells seeded in 24- or 48-well plates.[7]
-
Transport Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[8]
-
Wash Buffer (Choline-based): 140 mM choline (B1196258) chloride, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[8]
-
[14C]-Citrate (radiolabeled).
-
This compound stock solution (in DMSO).
-
Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS).[8]
-
Scintillation cocktail and counter.
Protocol:
-
Grow SLC13A5-expressing HEK-293 cells to confluence in 24- or 48-well plates.[7]
-
Aspirate the culture medium and wash the cells twice with pre-warmed Transport Buffer.[7][8]
-
Pre-incubate the cells for 10-30 minutes at 37°C with Transport Buffer containing various concentrations of this compound or vehicle control (DMSO).[3][8]
-
Initiate the uptake by adding Transport Buffer containing [14C]-citrate (at a final desired concentration) and the corresponding concentration of this compound.
-
Incubate for a defined period (e.g., 10-30 minutes) at 37°C.[3][8]
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Wash Buffer.[8]
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.[3][8]
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.[7]
Western Blot Analysis
Western blotting can be used to confirm the expression of SLC13A5 in transfected HEK-293 cells.
Protocol Outline:
-
Cell Lysis: Lyse the transfected HEK-293 cells in RIPA buffer (50mM Tris pH 7.5, 150mM NaCl, 1% Triton X-100, 0.5% Sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.[13]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein per lane on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for SLC13A5 overnight at 4°C.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize using an imaging system.
Luciferase Reporter Assay
To investigate the downstream effects of this compound on specific signaling pathways that might be influenced by metabolic changes (e.g., NF-κB), a luciferase reporter assay can be employed.
Protocol Outline:
-
Co-transfection: Co-transfect HEK-293 cells with a luciferase reporter plasmid (e.g., containing NF-κB response elements) and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase).
-
Treatment: 24 hours post-transfection, treat the cells with this compound at various concentrations for a desired period.
-
Stimulation: If applicable, stimulate the cells with an agonist to activate the signaling pathway of interest.
-
Cell Lysis: Lyse the cells using the luciferase assay lysis buffer.
-
Luminescence Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay system.[14][15]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for differences in transfection efficiency and cell number.
Conclusion
This compound is a valuable pharmacological tool for the investigation of SLC13A5 function and the metabolic consequences of its inhibition. The use of HEK-293 cells, particularly those overexpressing SLC13A5, provides a robust and clean system for characterizing the activity and mechanism of action of this inhibitor. The protocols and data presented in these application notes offer a comprehensive guide for researchers to effectively utilize this compound in their studies of cellular metabolism and drug development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 5. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 10. static.igem.org [static.igem.org]
- 11. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 12. lab.rockefeller.edu [lab.rockefeller.edu]
- 13. researchgate.net [researchgate.net]
- 14. promega.com [promega.com]
- 15. Simultaneous Dual-Emission Detection of Luciferase Reporter Assays | Thermo Fisher Scientific - HK [thermofisher.com]
Application Notes and Protocols for PF-06649298 Treatment in HepG2 Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06649298 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter, also known as Solute Carrier Family 13 Member 5 (SLC13A5 or NaCT).[1] This transporter is crucial for cellular metabolism, facilitating the uptake of extracellular citrate, a key metabolic intermediate for glycolysis, lipid synthesis, and energy regulation.[1] Inhibition of SLC13A5 is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease. In the context of cancer biology, targeting cellular metabolism is a rapidly evolving field. The HepG2 human hepatocellular carcinoma cell line is a widely utilized in vitro model for studying liver function, drug metabolism, and the effects of therapeutic compounds on liver cancer cells. These application notes provide detailed protocols for investigating the effects of this compound on HepG2 cells, focusing on its mechanism of action, and its impact on cell viability and proliferation.
Mechanism of Action
This compound functions as an allosteric, state-dependent inhibitor of the human SLC13A5 transporter.[1] Its inhibitory potency is notably influenced by the ambient citrate concentration.[2] In the absence of citrate, this compound demonstrates low-affinity substrate activity. However, its inhibitory effect is significantly amplified in the presence of citrate, suggesting that the inhibitor preferentially binds to a specific conformational state of the transporter that is induced or stabilized by citrate binding.[2] The proposed mechanism involves this compound locking the transporter in an inward-facing conformation, which prevents the release of sodium ions and subsequently halts the transport cycle.[2]
Data Presentation
In Vitro Inhibitory Activity of this compound
| Species/Cell Line | Target | IC50 |
| Human Hepatocytes | Endogenous SLC13A5 | 16.2 µM |
| Mouse Hepatocytes | Endogenous SLC13A5 | 4.5 µM |
| HEK293 | Recombinant Human SLC13A5 | 408 nM |
Note: IC50 values can vary depending on experimental conditions, particularly the citrate concentration in the assay medium.[2]
Expected Effects on HepG2 Cells
Studies involving the genetic knockdown of SLC13A5 in HepG2 cells provide insights into the anticipated effects of this compound treatment.
-
Cell Proliferation and Cell Cycle: Silencing of SLC13A5 has been shown to inhibit the proliferation of HepG2 cells. This is associated with an arrest in cell cycle progression. Therefore, treatment with this compound is expected to have a cytostatic effect on HepG2 cells.
-
Apoptosis: Genetic knockdown of SLC13A5 in HepG2 cells did not induce apoptosis. This suggests that this compound is unlikely to be directly cytotoxic to these cells but rather affects their proliferative capacity.
Signaling Pathway
Caption: this compound inhibits the SLC13A5-mediated transport of extracellular citrate.
Experimental Protocols
[¹⁴C]-Citrate Uptake Assay in HepG2 Cells
This assay is designed to quantify the inhibitory effect of this compound on citrate uptake in HepG2 cells.[3]
Materials:
-
HepG2 cells
-
Collagen-coated 24-well plates
-
Transport Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[3]
-
Wash Buffer (Choline-based): 140 mM choline (B1196258) chloride, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[3]
-
[¹⁴C]-Citrate (radiolabeled)
-
This compound
-
Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS)[3]
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed HepG2 cells onto collagen-coated 24-well plates at a density that allows them to reach approximately 90% confluency on the day of the assay.[3]
-
Cell Culture: Culture the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.[3]
-
Pre-incubation:
-
Uptake Initiation:
-
Uptake Termination:
-
After a specific incubation time (e.g., 10 minutes), aspirate the uptake solution.[3]
-
Wash the cells rapidly three times with ice-cold Wash Buffer to remove extracellular radioactivity.
-
-
Cell Lysis and Scintillation Counting:
-
Add Lysis Buffer to each well and incubate to ensure complete cell lysis.
-
Transfer the lysate to scintillation vials.
-
Add scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Caption: Experimental workflow for the [¹⁴C]-Citrate Uptake Assay.
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol allows for the analysis of cell cycle distribution in HepG2 cells following treatment with this compound.
Materials:
-
HepG2 cells
-
6-well plates
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound or vehicle control for the desired duration (e.g., 24, 48 hours).
-
-
Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and collect them by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping.
-
Fix the cells at -20°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cell pellet with PBS.
-
Resuspend the cells in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark at room temperature for 15-30 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
Collect data for at least 10,000 events per sample.
-
Use appropriate software to analyze the cell cycle distribution (Sub-G1, G0/G1, S, and G2/M phases).
-
Apoptosis Assay by Annexin V/Propidium Iodide Staining
This dual-staining method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
HepG2 cells
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed HepG2 cells in 6-well plates and allow them to attach.
-
Treat the cells with this compound or vehicle control for the desired time. Include a positive control for apoptosis (e.g., staurosporine).
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells with ice-cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension.
-
Incubate in the dark at room temperature for 15 minutes.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour of staining.
-
Distinguish cell populations:
-
Annexin V- / PI- : Viable cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic/necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
Caption: Combined workflow for cell cycle and apoptosis analysis.
Western Blot Analysis for Apoptosis Markers
Western blotting can be used to investigate the expression of key apoptosis-related proteins to confirm the findings from the Annexin V assay.
Key Protein Targets:
-
Caspases: Cleaved Caspase-3, Cleaved Caspase-9
-
Bcl-2 Family: Bcl-2 (anti-apoptotic), Bax (pro-apoptotic)
-
PARP: Cleaved PARP
Procedure:
-
Cell Lysis and Protein Quantification:
-
Treat HepG2 cells with this compound as described previously.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature protein samples by boiling in Laemmli buffer.
-
Separate proteins by SDS-polyacrylamide gel electrophoresis.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a digital imaging system.
-
Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).
-
Conclusion
This compound is a valuable research tool for studying the role of citrate metabolism in HepG2 cells. The provided protocols offer a framework for characterizing its inhibitory activity and downstream cellular effects. Based on studies of its target, SLC13A5, this compound is anticipated to reduce HepG2 cell proliferation through cell cycle arrest rather than by inducing apoptosis. The experimental procedures outlined here will enable researchers to validate these effects and further elucidate the therapeutic potential of SLC13A5 inhibition in hepatocellular carcinoma.
References
Application Notes and Protocols for Radiolabeled Citrate Uptake Assay with PF-06649298
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for utilizing PF-06649298 as an inhibitor in radiolabeled citrate (B86180) uptake assays. This document offers experimental protocols, data presentation guidelines, and visual representations of the underlying mechanisms and workflows.
Introduction
This compound is a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] This transporter facilitates the uptake of citrate from the extracellular space into cells, a crucial process in cellular energy metabolism.[2][3] Inhibition of SLC13A5 is a promising therapeutic strategy for metabolic disorders such as type 2 diabetes and non-alcoholic fatty liver disease.[2][3] this compound functions as an allosteric, state-dependent inhibitor, with its inhibitory potency being influenced by the concentration of citrate.[2][4] Radiolabeled citrate uptake assays, typically using [¹⁴C]-citrate, are a fundamental method to quantify the activity of NaCT and to characterize the inhibitory effects of compounds like this compound.[5]
Data Presentation
The inhibitory activity of this compound on citrate uptake can be quantified and compared across different cell types. The half-maximal inhibitory concentration (IC50) is a key parameter for this comparison.
Table 1: In Vitro IC50 Values of this compound for Citrate Uptake Inhibition
| Cell Line | Transporter | IC50 |
| HEK293-hNaCT | Human SLC13A5 | 408 nM[1] |
| Human Hepatocytes | Endogenous SLC13A5 | 16.2 µM[1] |
| Mouse Hepatocytes | Endogenous SLC13A5 | 4.5 µM[1] |
| HEK-NaDC1 | Human SLC13A2 | >100 µM[1] |
| HEK-NaDC3 | Human SLC13A3 | >100 µM[1] |
Experimental Protocols
Protocol 1: [¹⁴C]-Citrate Uptake Assay in HEK293 Cells Overexpressing SLC13A5
This protocol is designed to assess the inhibitory activity of this compound on the human SLC13A5 transporter expressed in a controlled cellular environment.
Materials:
-
HEK293 cells stably or transiently expressing human SLC13A5 (HEK-hNaCT)
-
Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
24-well or 48-well cell culture plates
-
This compound stock solution (in DMSO)
-
[¹⁴C]-Citrate (radiolabeled)
-
Unlabeled ("cold") citrate
-
Transport Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[3]
-
Wash Buffer (Choline-based): 140 mM choline (B1196258) chloride, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[3]
-
Lysis Buffer: 0.1 N NaOH with 0.1% SDS[3]
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Cell Seeding: Seed HEK-hNaCT cells into 24- or 48-well plates at a density that allows them to reach approximately 90% confluency on the day of the assay.[3]
-
Cell Culture: Culture the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.[3]
-
Preparation of Solutions:
-
Prepare serial dilutions of this compound in Transport Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and typically below 0.1%.
-
Prepare the uptake solution by mixing [¹⁴C]-citrate and unlabeled citrate in Transport Buffer to the desired final concentration (e.g., a concentration close to the Km of the transporter).[4]
-
-
Pre-incubation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 1 mL of pre-warmed Wash Buffer.[3]
-
Add 0.5 mL of Transport Buffer containing the desired concentration of this compound or vehicle control to each well.[3]
-
Incubate the plates at 37°C for a specified pre-incubation time (e.g., 10-30 minutes).[3]
-
-
Uptake Initiation:
-
Aspirate the pre-incubation solution.
-
Add 0.5 mL of the uptake solution (containing the test compound and [¹⁴C]-citrate) to each well to start the uptake.[3]
-
-
Uptake Termination:
-
Cell Lysis and Scintillation Counting:
-
Add Lysis Buffer to each well (e.g., 0.5 mL) and incubate for at least 30 minutes to ensure complete lysis.
-
Transfer the lysate to a scintillation vial.
-
Add a suitable scintillation cocktail.
-
Measure the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[4]
-
Protocol 2: [¹⁴C]-Citrate Uptake Assay in Primary Hepatocytes
This protocol allows for the evaluation of this compound on the endogenously expressed citrate transporter in a more physiologically relevant cell type.
Materials:
-
Cryopreserved or freshly isolated primary hepatocytes (human or mouse)
-
Hepatocyte Thawing Medium, Plating Medium, and Culture Medium
-
Collagen-coated cell culture plates
-
This compound stock solution (in DMSO)
-
[¹⁴C]-Citrate (radiolabeled)
-
Unlabeled ("cold") citrate
-
Hanks' Balanced Salt Solution (HBSS) or other suitable uptake buffer (pH 7.4)[6]
-
Stop Solution (ice-cold HBSS)[6]
-
Cell Lysis Buffer (e.g., 0.1 M NaOH or RIPA buffer)[6]
-
Scintillation cocktail and liquid scintillation counter
Procedure:
-
Hepatocyte Seeding:
-
Thaw cryopreserved hepatocytes according to the supplier's instructions.
-
Perform a cell count and viability assessment (e.g., using trypan blue exclusion).[6]
-
Seed the viable hepatocytes onto collagen-coated plates at a suitable density (e.g., 0.5 x 10⁶ viable cells/well for a 24-well plate).[6]
-
Allow cells to attach for 4-6 hours in a CO₂ incubator at 37°C.[6]
-
Replace the plating medium with culture medium and maintain for 24-48 hours, changing the medium daily.[6]
-
-
Inhibition Assay:
-
Uptake Measurement:
-
Stopping the Assay and Cell Lysis:
-
Terminate the uptake by rapidly aspirating the radioactive solution and immediately washing the cells three times with ice-cold stop solution.[6]
-
Lyse the cells by adding cell lysis buffer and incubating.
-
-
Scintillation Counting and Data Analysis:
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.
-
Analyze the data as described in Protocol 1 to determine the IC50 of this compound in hepatocytes.
-
Visualizations
Caption: Workflow for the radiolabeled citrate uptake assay.
Caption: Allosteric inhibition of SLC13A5 by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Application Notes and Protocols for PF-06649298
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06649298 is a potent and selective small-molecule inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] This transporter is primarily expressed in the plasma membrane of hepatocytes and is responsible for the uptake of citrate from the bloodstream into the cells.[3] By inhibiting NaCT, this compound serves as a valuable tool for studying the role of citrate transport in various metabolic processes, including fatty acid synthesis, glycolysis, and lipid metabolism.[1][4] Dysregulation of SLC13A5 has been linked to metabolic disorders such as obesity and non-alcoholic fatty liver disease (NAFLD), making its inhibitors like this compound critical for therapeutic research.[4]
These application notes provide detailed protocols for the preparation of this compound stock solutions and summarize its use in both in vitro and in vivo experimental settings.
Chemical Properties and Solubility
A clear understanding of the physicochemical properties of this compound is essential for its effective use in research.
| Property | Value | Reference |
| Molecular Weight | 294.34 g/mol | [1][2] |
| Appearance | Off-white to light yellow solid | [1] |
| Solubility | Soluble in DMSO (100 mg/mL) | [1] |
Preparation of this compound Stock Solution
This protocol outlines the steps to prepare a 10 mM stock solution of this compound in Dimethyl Sulfoxide (DMSO).
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Vortex mixer
-
Pipettes and sterile filter tips
Protocol:
-
Equilibrate: Allow the vial of this compound powder to reach room temperature before opening to prevent condensation.
-
Weigh: Accurately weigh the desired amount of this compound powder using a calibrated analytical balance. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.94 mg of this compound.
-
Calculation:
-
Mass (g) = Concentration (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L x 0.001 L x 294.34 g/mol x 1000 mg/g = 2.94 mg
-
-
-
Dissolve: Add the appropriate volume of anhydrous DMSO to the weighed this compound powder. For 2.94 mg of the compound, add 1 mL of DMSO.
-
Mix: Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., 37°C) can be applied if necessary to aid dissolution.
-
Aliquot: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes to minimize freeze-thaw cycles.
-
Store: Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months).[1]
Workflow for Preparing this compound Stock Solution
Caption: Workflow for the preparation and storage of this compound stock solution.
Application in In Vitro and In Vivo Studies
This compound has been utilized in a variety of experimental models to investigate the function of NaCT.
In Vitro Applications
This compound is frequently used in cell-based assays to determine its inhibitory effect on citrate uptake. A common assay involves the use of [14C]-labeled citrate.[4]
Typical Experimental Conditions:
-
Cell Lines: HEK293 cells overexpressing NaCT, primary hepatocytes, HepG2 cells.[1][4]
-
Concentration Range: 0-100 µM.[1]
-
Incubation Time: Typically 30 minutes.[1]
Summary of In Vitro Potency (IC₅₀ values):
| Cell Line/System | Species | IC₅₀ | Reference |
| HEK293 cells expressing NaCT | Human | 408 nM | [1] |
| Human Hepatocytes | Human | 16.2 µM | [1] |
| Mouse Hepatocytes | Mouse | 4.5 µM | [1] |
| HEK293 cells expressing NaDC1 | Human | >100 µM | [1] |
| HEK293 cells expressing NaDC3 | Human | >100 µM | [1] |
Signaling Pathway Inhibition by this compound
Caption: this compound inhibits the transport of extracellular citrate into hepatocytes via NaCT.
In Vivo Applications
In animal models, this compound has been shown to modulate glucose and lipid metabolism.
Reported In Vivo Study:
| Animal Model | Dosage | Duration | Key Findings | Reference |
| High-fat diet (HFD) induced obese mice | 250 mg/kg, p.o., twice a day | 21 days | Reversed glucose intolerance; decreased plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines. | [1][5] |
Safety Precautions
-
Handle this compound in a well-ventilated area.
-
Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
-
Refer to the Safety Data Sheet (SDS) for comprehensive safety information.
Conclusion
This compound is a valuable research tool for investigating the physiological and pathological roles of the NaCT transporter. The protocols and data presented in these application notes are intended to facilitate the effective use of this inhibitor in both in vitro and in vivo studies, ultimately contributing to a deeper understanding of citrate metabolism and related diseases.
References
PF-06649298: Application Notes and Protocols for Researchers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the use of PF-06649298, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1] These guidelines are intended to assist in the design and execution of experiments investigating cellular metabolism and the therapeutic potential of SLC13A5 inhibition.
Product Information
This compound is a small molecule inhibitor that targets SLC13A5, a key transporter of extracellular citrate into cells, particularly in the liver and brain.[1] By blocking this transporter, this compound serves as a valuable tool for studying the roles of citrate in metabolic pathways such as glycolysis, lipid synthesis, and glucose metabolism.[2][3] Its state-dependent, allosteric inhibition mechanism makes it a specific probe for investigating the function of SLC13A5.[4]
Solubility and Storage
Proper handling and storage of this compound are crucial for maintaining its stability and efficacy in experimental settings. It is recommended to prepare a high-concentration stock solution in DMSO, which can then be diluted to the final desired concentration in aqueous buffers or cell culture media.[5]
| Solvent | Maximum Concentration | Storage of Stock Solution |
| DMSO | 100 mg/mL (339.74 mM) | -20°C for up to 1 month or -80°C for up to 6 months.[5] Avoid repeated freeze-thaw cycles.[5] |
Note: When preparing the stock solution, ensure the compound is fully dissolved by vortexing. Gentle warming to 37°C may be applied if necessary.[5] For aqueous solutions, be aware that this compound has limited solubility, and precipitation may occur if the final concentration is too high.[5] It is advisable to maintain the final DMSO concentration in cell-based assays between 0.1% and 0.5% to avoid solvent-induced cytotoxicity.[5]
Signaling Pathway and Mechanism of Action
This compound acts as an allosteric, state-dependent inhibitor of the SLC13A5 transporter.[4] This means its inhibitory potency is significantly influenced by the concentration of citrate.[4] The binding of this compound is thought to lock the transporter in an inward-facing conformation, thereby preventing the transport of citrate from the extracellular space into the cytoplasm.[6]
The inhibition of SLC13A5 by this compound has significant downstream effects on cellular metabolism. Reduced intracellular citrate levels can impact de novo lipogenesis and gluconeogenesis.[6]
References
Application Notes and Protocols for PF-06649298: A Guide to Long-Term Storage and Handling
For Researchers, Scientists, and Drug Development Professionals
Abstract
PF-06649298 is a potent and selective small-molecule inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). As a critical tool in metabolic disease research, understanding its long-term stability and proper handling is paramount for reproducible and reliable experimental outcomes. This document provides detailed application notes on the recommended long-term storage conditions for this compound in both solid and solution forms. It also includes comprehensive protocols for the preparation of stock solutions and for conducting a [¹⁴C]-citrate uptake assay to assess its inhibitory activity. Furthermore, a protocol for a long-term stability assessment is provided to ensure the integrity of the compound over time.
Introduction to this compound
This compound is an allosteric, state-dependent inhibitor of the SLC13A5 transporter.[1] This transporter is primarily expressed in the liver and is responsible for the uptake of extracellular citrate into cells. Cytosolic citrate is a key metabolic precursor for fatty acid and cholesterol synthesis. By inhibiting SLC13A5, this compound effectively blocks this uptake, leading to a reduction in lipogenesis. This mechanism of action makes this compound a valuable tool for investigating the therapeutic potential of SLC13A5 inhibition in metabolic disorders such as type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity.[2]
Long-Term Storage Conditions
Proper storage of this compound is crucial to maintain its chemical integrity and biological activity. The following table summarizes the recommended long-term storage conditions for both solid (powder) and solution forms of the compound.
| Storage Format | Temperature | Duration | Additional Recommendations |
| Solid Powder | -20°C | Up to 3 years | Store in a tightly sealed container, protected from light and moisture. |
| 4°C | Up to 2 years | Store in a tightly sealed container, protected from light and moisture. | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
| -20°C | Up to 1 month | Aliquot into single-use vials to avoid repeated freeze-thaw cycles. |
Note: While short-term exposure of the solid compound to room temperature is unlikely to cause significant degradation, it is best practice to store it under the recommended conditions as soon as possible. Solutions are more sensitive to temperature fluctuations. It is also recommended to store both solid and solution forms in the dark or in amber vials to protect from light.
Experimental Protocols
Preparation of this compound Stock Solution
This protocol describes the preparation of a concentrated stock solution of this compound in dimethyl sulfoxide (B87167) (DMSO).
Materials:
-
This compound solid powder
-
High-purity, anhydrous DMSO
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Prepare a stock solution of a desired high concentration (e.g., 10 mM) by dissolving the appropriate amount of the compound in high-purity DMSO.
-
Ensure the compound is fully dissolved by vortexing thoroughly. Gentle warming (e.g., to 37°C) can be applied if necessary, but avoid excessive heat.[2]
-
Aliquot the stock solution into smaller, single-use volumes in appropriate light-protected vials.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[3][4]
[¹⁴C]-Citrate Uptake Assay for SLC13A5 Inhibition
This protocol provides a method to determine the inhibitory activity of this compound on the SLC13A5 transporter in a cell-based assay.
Materials:
-
HepG2 cells (or other suitable cell line expressing SLC13A5)
-
Collagen-coated 24-well plates
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Transport Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.
-
Wash Buffer (Choline-based): 140 mM choline (B1196258) chloride, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.
-
[¹⁴C]-Citrate (radiolabeled)
-
This compound stock solution
-
Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS)
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed HepG2 cells onto collagen-coated 24-well plates at a density that allows them to reach approximately 90% confluency on the day of the assay.
-
Cell Culture: Culture the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Pre-incubation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 1 mL of pre-warmed Wash Buffer.
-
Add 0.5 mL of Transport Buffer containing the desired concentration of this compound or vehicle control (e.g., DMSO) to each well.
-
Incubate the plates at 37°C for a specified pre-incubation time (e.g., 10-30 minutes).
-
-
Uptake Initiation:
-
Prepare the uptake solution by adding [¹⁴C]-citrate to the Transport Buffer (e.g., to a final concentration of 4 µM).
-
Aspirate the pre-incubation solution.
-
Add 0.5 mL of the uptake solution (containing the test compound and [¹⁴C]-citrate) to each well to initiate the uptake.
-
-
Uptake Termination:
-
After a specific incubation time (e.g., 10 minutes), aspirate the uptake solution.
-
Wash the cells three times with 1 mL of ice-cold Wash Buffer to stop the uptake and remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Add 0.5 mL of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to lyse the cells.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial.
-
Measure the radioactivity in a scintillation counter.
-
Data Analysis:
-
Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) from parallel plates.
-
Normalize the counts per minute (CPM) to the protein concentration to obtain the uptake rate (e.g., in nmol/mg protein/min).
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC₅₀ value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.
Protocol for Long-Term Stability Assessment of this compound
This protocol outlines a general procedure for assessing the long-term stability of this compound in its solid form, based on ICH guidelines. A stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), should be developed and validated for the quantification of this compound and the detection of any degradation products.
Materials and Equipment:
-
This compound solid powder (at least three primary batches)
-
Appropriate storage containers (e.g., amber glass vials)
-
Controlled environment chambers (for temperature and humidity)
-
Validated stability-indicating HPLC method
-
Light source for photostability testing (as per ICH Q1B)
Procedure:
-
Sample Preparation:
-
Aliquot the solid this compound from at least three different batches into the chosen storage containers.
-
Ensure containers are tightly sealed.
-
-
Storage Conditions:
-
Long-Term: Store samples at the recommended long-term storage condition (e.g., -20°C ± 2°C).
-
Accelerated: Store samples at an accelerated storage condition (e.g., 25°C ± 2°C / 60% RH ± 5% RH or 40°C ± 2°C / 75% RH ± 5% RH).
-
Stress Testing (Optional but Recommended): Expose the compound to various stress conditions to understand its intrinsic stability. This can include:
-
Elevated temperatures (e.g., 50°C, 60°C).
-
High humidity (e.g., ≥75% RH).
-
Oxidative conditions (e.g., exposure to hydrogen peroxide solution).
-
Hydrolytic conditions across a range of pH values.
-
Photostability (exposure to light as per ICH Q1B guidelines).
-
-
-
Testing Frequency:
-
Long-Term: Test at 0, 3, 6, 9, 12, 18, 24, and 36 months.
-
Accelerated: Test at 0, 3, and 6 months.
-
-
Analysis:
-
At each time point, retrieve the samples from the storage conditions.
-
Analyze the samples using the validated stability-indicating HPLC method to determine the purity of this compound and to quantify any degradation products.
-
Physical properties (e.g., appearance, color) should also be noted.
-
-
Data Evaluation:
-
Evaluate the data to establish a re-test period or shelf life for this compound under the defined storage conditions.
-
Any significant changes in purity or the appearance of degradation products should be investigated.
-
Visualizations
Caption: Mechanism of this compound action on cellular metabolism.
Caption: Workflow for assessing SLC13A5 inhibition.
Caption: Stability assessment workflow for this compound.
References
Dosing Regimen of PF-06649298 for In Vivo Metabolic Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended dosing regimen for the SLC13A5 inhibitor, PF-06649298, in preclinical in vivo studies, particularly in models of metabolic disease. The protocols and data presented are based on established research to guide the design and execution of experiments investigating the metabolic effects of this compound.
Mechanism of Action
This compound is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1] This transporter is highly expressed in the liver and facilitates the uptake of citrate from the bloodstream into hepatocytes.[1] Intracellular citrate is a crucial metabolic intermediate that serves as a precursor for fatty acid synthesis and acts as an allosteric regulator of key enzymes in glucose metabolism. By inhibiting SLC13A5, this compound reduces intracellular citrate levels, leading to decreased lipogenesis and modulation of glucose homeostasis.[1][2]
Signaling Pathway of this compound Action
The inhibition of SLC13A5 by this compound initiates a cascade of metabolic changes within the hepatocyte. The diagram below illustrates the key downstream effects on glucose and lipid metabolism.
Quantitative Data from In Vivo Studies
The following tables summarize the quantitative effects of this compound in a high-fat diet (HFD)-induced obese mouse model.
Table 1: In Vivo Dosing Regimen of this compound
| Parameter | Details |
| Animal Model | High-Fat Diet (HFD) Induced Obese Mice |
| Compound | This compound |
| Dosage | 250 mg/kg |
| Administration Route | Oral Gavage (p.o.) |
| Frequency | Twice a day (BID) |
| Duration | 21 days |
| Vehicle | 0.5% Methylcellulose (B11928114) in water |
Table 2: Metabolic Effects of this compound in HFD-Induced Obese Mice
| Parameter | HFD + Vehicle | HFD + this compound (250 mg/kg BID) | Statistical Significance | Reference |
| Plasma Glucose AUC (OGTT) | Increased vs. Normal Chow | Completely Reversed to Normal Levels | ***P < 0.005 | [3] |
| Hepatic Triglycerides | Elevated | Trend for Lower Levels | P < 0.05 | [3] |
| Hepatic Diacylglycerides | Elevated | Trend for Lower Levels | P < 0.05 | [3] |
| Hepatic Acyl-carnitines | Decreased | Higher Levels | *P < 0.05 | [3] |
*Statistically significant difference compared to the HFD + Vehicle group. *** Statistically significant difference compared to the HFD + Vehicle group.
Experimental Protocols
Preparation of this compound Dosing Solution (250 mg/kg)
This protocol is adapted from general procedures for preparing suspensions in methylcellulose for oral gavage.[4][5]
Materials:
-
This compound powder
-
0.5% Methylcellulose (400 cP) in sterile water
-
Magnetic stirrer and stir bar
-
Beakers
-
Spatula
-
Scale
Procedure:
-
Prepare the 0.5% Methylcellulose Vehicle:
-
Heat approximately one-third of the final required volume of sterile water to 60-70°C.
-
Slowly add the methylcellulose powder to the heated water while stirring continuously with a magnetic stirrer to create a uniform suspension.
-
Add the remaining two-thirds of the sterile water as ice-cold water to the suspension.
-
Continue stirring in a cold environment (e.g., on ice or in a cold room) until the methylcellulose is fully dissolved and the solution is clear.
-
-
Prepare the this compound Suspension:
-
Calculate the required amount of this compound based on the desired concentration and the total volume needed for the study.
-
Weigh the calculated amount of this compound powder.
-
Slowly add the this compound powder to the prepared 0.5% methylcellulose vehicle while continuously stirring.
-
Continue stirring until a homogenous suspension is achieved. It is recommended to stir the suspension overnight in a cold room to ensure uniformity.
-
Store the suspension at 4°C and ensure it is well-mixed before each administration.
-
In Vivo Efficacy Study in HFD-Induced Obese Mice
This protocol outlines a typical study to evaluate the metabolic effects of this compound.
Materials:
-
Male C57BL/6J mice (or other appropriate strain)
-
High-Fat Diet (e.g., 60% kcal from fat)
-
Standard Chow Diet
-
This compound dosing solution
-
Vehicle (0.5% Methylcellulose)
-
Oral gavage needles
-
Glucometer and test strips
-
Blood collection supplies
Experimental Workflow:
Procedure:
-
Acclimatization: Acclimate mice to the facility for at least one week.
-
Diet Induction: Feed mice a high-fat diet for a specified period (e.g., 12-16 weeks) to induce obesity and metabolic dysfunction. A control group should be fed a standard chow diet.
-
Grouping: Randomly assign the HFD-fed mice to two groups: a vehicle control group and a this compound treatment group.
-
Treatment: Administer this compound (250 mg/kg) or vehicle via oral gavage twice daily for 21 days.[1]
-
Oral Glucose Tolerance Test (OGTT): Perform an OGTT on day 20 of treatment to assess glucose tolerance.
-
Endpoint Analysis: At the end of the 21-day treatment period, collect blood and liver tissue for analysis of plasma glucose, insulin, and hepatic lipid content (triglycerides, diacylglycerides, and acyl-carnitines).[3]
Oral Glucose Tolerance Test (OGTT) Protocol
Procedure:
-
Fast the mice overnight (approximately 16 hours) with free access to water.
-
Record the baseline blood glucose level (t=0) from a tail snip.
-
Administer a 2 g/kg bolus of glucose solution (e.g., 20% dextrose in sterile saline) via oral gavage.
-
Measure blood glucose levels at 15, 30, 60, 90, and 120 minutes post-glucose administration.
-
Calculate the Area Under the Curve (AUC) for glucose to quantify glucose tolerance.
Conclusion
The dosing regimen of 250 mg/kg this compound administered orally twice daily for 21 days has been shown to be effective in reversing glucose intolerance and improving the hepatic lipid profile in a high-fat diet-induced obese mouse model.[1][3] The provided protocols offer a framework for researchers to conduct in vivo studies to further investigate the therapeutic potential of this compound in metabolic diseases. Careful adherence to these established methodologies will ensure the generation of robust and reproducible data.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice - PMC [pmc.ncbi.nlm.nih.gov]
Application of PF-06649298 in Cancer Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06649298 is a potent and selective small molecule inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), encoded by the SLC13A5 gene.[1][2] This transporter facilitates the uptake of extracellular citrate into cells, a crucial process for various metabolic pathways, particularly in cancer cells which often exhibit reprogrammed metabolism.[1][3] By inhibiting NaCT, this compound serves as a valuable tool to investigate the role of extracellular citrate in cancer cell proliferation, lipid metabolism, and energy production.[1][2] These application notes provide detailed protocols and quantitative data for utilizing this compound in cancer metabolism research.
Quantitative Data Summary
The inhibitory activity of this compound has been characterized in various cell-based assays. The following tables summarize the key quantitative data.
Table 1: In Vitro IC₅₀ Values of this compound [4]
| Cell Line/System | Target | Species | IC₅₀ Value | Assay Type |
| Human Hepatocytes | SLC13A5 (NaCT) | Human | 16.2 µM | Citrate Uptake |
| Mouse Hepatocytes | SLC13A5 (NaCT) | Mouse | 4.5 µM | Citrate Uptake |
| HEK293-hNaCT | SLC13A5 (NaCT) | Human | 408 nM | Citrate Uptake |
| HEK293 expressing NaDC1 | SLC13A2 (NaDC1) | Human | >100 µM | Citrate Uptake |
| HEK293 expressing NaDC3 | SLC13A3 (NaDC3) | Human | >100 µM | Citrate Uptake |
Table 2: Comparative Analysis of NaCT Inhibitors [5]
| Compound | Target | Cell Line | IC₅₀ | Species | Selectivity | Mechanism of Action |
| This compound | Human SLC13A5 (NaCT) | HEK293 (overexpressing) | 408 nM | Human, Mouse | High for SLC13A5 over SLC13A2/3 | Allosteric, state-dependent inhibitor |
| PF-06761281 | Human SLC13A5 (NaCT) | Not Specified | More potent than this compound | Human, Mouse | Allosteric, state-dependent inhibitor | Not specified in detail |
| BI01383298 | Human SLC13A5 | HepG2 | ~24-60 nM | Human | Highly selective for human SLC13A5 | Irreversible, non-competitive |
Signaling Pathways
Inhibition of NaCT by this compound has significant downstream effects on cellular metabolism. By blocking citrate entry, this compound can impact pathways such as de novo lipogenesis and glycolysis.[2]
Signaling pathway of NaCT inhibition by this compound.
Experimental Protocols
Protocol 1: [¹⁴C]-Citrate Uptake Assay in Adherent Cancer Cells (e.g., HepG2)
This protocol is designed to measure the inhibitory effect of this compound on NaCT-mediated citrate uptake in cancer cell lines.[4][6]
Materials:
-
Adherent cancer cells (e.g., HepG2)
-
24-well or 96-well cell culture plates, collagen-coated[6]
-
Assay Buffer: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, 25 mM HEPES, pH 7.4[4][6]
-
Wash Buffer: 140 mM choline (B1196258) chloride, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, 25 mM HEPES, pH 7.4[6]
-
This compound stock solution (in DMSO)
-
[¹⁴C]-Citric acid (radiolabeled)[6]
-
Unlabeled citric acid
-
Stop Solution: Ice-cold Phosphate Buffered Saline (PBS)[4]
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed HepG2 cells onto collagen-coated 24-well plates at a density that allows them to reach approximately 90% confluency on the day of the assay.[6] Culture the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.[6]
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in Assay Buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent and low (<0.1%).[7]
-
Prepare the substrate solution by mixing [¹⁴C]-citric acid with unlabeled citric acid in Assay Buffer to the desired final concentration (e.g., 4 µM).[6]
-
-
Inhibitor Pre-incubation:
-
Uptake Initiation:
-
Uptake Termination:
-
Cell Lysis and Scintillation Counting:
-
Data Analysis:
-
Determine the protein concentration in each well using a standard protein assay from parallel plates.[6]
-
Normalize the counts per minute (CPM) to the protein concentration.[6]
-
Calculate the percent inhibition for each concentration of this compound relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.[6]
-
Experimental workflow for the [¹⁴C]-Citrate Uptake Assay.
Protocol 2: In Vivo Assessment of Metabolic Parameters
This protocol provides a general workflow for evaluating the in vivo effects of this compound on metabolic parameters in a cancer xenograft model.
Materials:
-
Animal model (e.g., immunodeficient mice with tumor xenografts)
-
This compound formulation for administration (e.g., oral gavage)
-
Vehicle control
-
Blood collection supplies (e.g., microcentrifuge tubes with anticoagulant)
-
Glucometer and test strips
-
Kits for measuring plasma triglycerides and other metabolites
-
Tumor and tissue homogenization buffer and equipment
Procedure:
-
Animal Acclimation and Dosing:
-
Acclimate animals to the experimental conditions.
-
Administer this compound or vehicle control at the desired dose and frequency.
-
-
Sample Collection:
-
At specified time points, collect blood samples for analysis of plasma glucose, triglycerides, and other metabolites of interest.
-
At the end of the study, euthanize the animals and collect tumors and relevant tissues (e.g., liver).
-
-
Metabolite Analysis:
-
Measure plasma glucose and triglyceride levels using appropriate methods.
-
Homogenize tumor and tissue samples to extract metabolites for analysis by techniques such as mass spectrometry-based metabolomics to assess changes in citrate levels and other key metabolites.
-
-
Data Analysis:
-
Compare the metabolic parameters between the this compound-treated group and the vehicle control group using appropriate statistical analysis.
-
Conclusion
This compound is a specific and potent inhibitor of NaCT, making it an indispensable research tool for elucidating the role of extracellular citrate in cancer metabolism.[7] The protocols and data presented here provide a framework for researchers to design and execute experiments to investigate the therapeutic potential of targeting citrate uptake in cancer.
References
Application Notes and Protocols for PF-06649298 in Neurological Disorder Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06649298 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1] SLC13A5 is highly expressed in neurons and plays a crucial role in cellular energy metabolism by transporting citrate from the extracellular space into cells.[2] Loss-of-function mutations in the SLC13A5 gene are associated with developmental and epileptic encephalopathy, a severe neurological disorder characterized by neonatal-onset seizures and impaired neurological development. Furthermore, SLC13A5 knockout mice exhibit an increased propensity for epileptic seizures and alterations in brain citrate levels, highlighting the transporter's importance in maintaining normal neuronal function.[3] These findings establish SLC13A5 as a compelling target for studying the pathophysiology of certain neurological disorders.
This compound offers a valuable pharmacological tool to investigate the role of SLC13A5-mediated citrate transport in neuronal health and disease. These application notes provide detailed protocols for in vitro studies to characterize the effects of this compound on neuronal cells and a framework for its potential application in in vivo models of neurological disorders, contingent on blood-brain barrier permeability assessment.
Quantitative Data Summary
The inhibitory potency of this compound has been characterized in various cell-based assays. The following tables summarize the key quantitative data.
| Parameter | Value | Cell Line/System | Notes |
| IC50 | 0.41 µM | Mouse Hepatocytes | Inhibition of citrate uptake.[4] |
| IC50 | 4.5 µM | Mouse Hepatocytes | [5] |
| IC50 | 16.2 µM | Human Hepatocytes | [1] |
| IC50 | 0.408 µM | HEK-293 cells expressing human SLC13A5 | [5] |
| Selectivity | >100 µM | HEK-293 cells expressing NaDC1 or NaDC3 | Highly selective for NaCT over other dicarboxylate transporters.[5] |
| Mechanism of Action | Allosteric, State-Dependent Inhibitor | Human SLC13A5 | Inhibitory potency is dependent on citrate concentration.[6] |
| Passive Permeability (Papp) | Low | MDCK-LE cell monolayer | [4] |
Signaling Pathways and Experimental Workflows
SLC13A5-Mediated Citrate Transport and its Role in Neuronal Metabolism
dot
Caption: Role of SLC13A5 in neuronal citrate metabolism and its inhibition by this compound.
Experimental Workflow for In Vitro Characterization of this compound
dot
Caption: Workflow for evaluating this compound effects on neuronal cells in vitro.
Experimental Protocols
Protocol 1: [¹⁴C]-Citrate Uptake Assay in Primary Neuronal Cultures
This protocol is adapted from methods used for other cell types and is designed to determine the inhibitory potency (IC₅₀) of this compound on SLC13A5-mediated citrate uptake in primary neurons.
Materials:
-
Primary neuronal cell culture (e.g., cortical or hippocampal neurons)
-
Cell culture plates (24-well)
-
Transport Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4
-
Wash Buffer (Choline-based): 140 mM choline (B1196258) chloride, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4
-
[¹⁴C]-Citrate (radiolabeled)
-
This compound
-
Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS)
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed primary neurons onto poly-L-lysine coated 24-well plates at a suitable density and culture until mature.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Create a dilution series in Transport Buffer to achieve final desired concentrations.
-
Pre-incubation:
-
Aspirate the culture medium.
-
Wash the cells twice with 1 mL of pre-warmed Wash Buffer.
-
Add 0.5 mL of Transport Buffer containing the desired concentration of this compound or vehicle control (DMSO) to each well.
-
Incubate the plates at 37°C for 15-30 minutes.
-
-
Uptake Initiation:
-
Prepare the uptake solution by adding [¹⁴C]-citrate to the Transport Buffer (final concentration, e.g., 4 µM).
-
Aspirate the pre-incubation solution.
-
Add 0.5 mL of the uptake solution (containing this compound and [¹⁴C]-citrate) to each well to initiate the uptake.
-
-
Uptake Termination:
-
After a specific incubation time (e.g., 10 minutes), aspirate the uptake solution.
-
Wash the cells three times with 1 mL of ice-cold Wash Buffer to stop the uptake and remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Add 0.5 mL of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail to each vial and measure radioactivity.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each concentration of this compound compared to the vehicle control.
-
Plot the percentage of inhibition against the log concentration of this compound and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Electrophysiological Recording of Neuronal Excitability
This protocol outlines a general approach to assess the effect of this compound on the intrinsic excitability of neurons using whole-cell patch-clamp electrophysiology.
Materials:
-
Primary neuronal cell culture or acute brain slices
-
Recording chamber for microscopy
-
Patch-clamp amplifier and data acquisition system
-
Glass micropipettes
-
Artificial cerebrospinal fluid (aCSF) for brain slices or extracellular solution for cultured neurons
-
Intracellular solution for patch pipette
-
This compound
Procedure:
-
Preparation:
-
Prepare acute brain slices from a region of interest (e.g., hippocampus) or use mature primary neuronal cultures.
-
Place the preparation in the recording chamber and perfuse with aCSF or extracellular solution.
-
-
Patch-Clamp Recording:
-
Obtain a whole-cell patch-clamp recording from a neuron.
-
Record baseline neuronal activity, including resting membrane potential and firing properties in response to current injections.
-
-
Compound Application:
-
Bath-apply this compound at a desired concentration to the recording chamber.
-
Allow sufficient time for the compound to take effect (e.g., 5-10 minutes).
-
-
Data Acquisition:
-
Record changes in resting membrane potential, input resistance, and action potential firing in response to the same current injection protocol used for baseline recording.
-
-
Data Analysis:
-
Compare the neuronal excitability parameters (e.g., number of action potentials, firing frequency, rheobase) before and after the application of this compound.
-
Analyze changes in action potential waveform characteristics (e.g., threshold, amplitude, duration).
-
Application in In Vivo Models of Neurological Disorders
The use of this compound in animal models of neurological disorders, such as epilepsy, could provide valuable insights into the therapeutic potential of SLC13A5 inhibition. However, a critical prerequisite for in vivo CNS studies is the determination of the compound's ability to cross the blood-brain barrier (BBB).
Proposed In Vivo Experimental Workflow
dot
Caption: Proposed workflow for in vivo studies of this compound in neurological disorders.
Key Considerations for In Vivo Studies:
-
Blood-Brain Barrier Penetration: Initial studies must confirm that this compound can achieve therapeutically relevant concentrations in the brain. Techniques such as in situ brain perfusion or cassette dosing with LC-MS/MS analysis of brain and plasma samples can be employed.
-
Pharmacokinetics and Pharmacodynamics: Characterize the pharmacokinetic profile of this compound in the brain to establish a dose-response relationship and an appropriate dosing regimen.
-
Animal Models: Utilize well-characterized animal models of neurological disorders, such as genetic or chemically-induced seizure models, to assess the efficacy of this compound.
-
Outcome Measures: Employ a range of behavioral, electrophysiological (EEG), and molecular readouts to comprehensively evaluate the effects of SLC13A5 inhibition on the disease phenotype.
Conclusion
This compound is a valuable research tool for elucidating the role of the SLC13A5 citrate transporter in neuronal function and its contribution to neurological disorders. The provided protocols offer a starting point for in vitro characterization of this inhibitor in neuronal systems. Future in vivo studies, contingent on favorable BBB penetration, will be crucial in determining the therapeutic potential of targeting SLC13A5 for the treatment of neurological diseases.
References
- 1. Uptake, release, and metabolism of citrate in neurons and astrocytes in primary cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
- 6. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Measuring PF-06649298 IC50 in Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06649298 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] This transporter facilitates the uptake of citrate from the extracellular space into cells, particularly hepatocytes.[1] Cytosolic citrate is a crucial metabolic intermediate, serving as a precursor for fatty acid and cholesterol synthesis and playing a role in regulating glycolysis.[3] By inhibiting NaCT, this compound effectively blocks a key step in cellular metabolism, making it a valuable tool for studying metabolic pathways and a potential therapeutic agent for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[1]
The half-maximal inhibitory concentration (IC50) is a critical parameter for characterizing the potency of an inhibitor. This document provides detailed protocols for determining the IC50 of this compound in various cell types, including immortalized cell lines and primary hepatocytes. The primary method described is a functional assay based on the uptake of radiolabeled citrate, which directly measures the inhibition of NaCT activity.
Data Presentation: this compound IC50 Values
The inhibitory potency of this compound varies across different cell types and species. The following table summarizes previously reported IC50 values.
| Cell Type | Species | Transporter | IC50 | Reference |
| Human Hepatocytes | Human | Endogenous SLC13A5 | 16.2 µM | [2] |
| Mouse Hepatocytes | Mouse | Endogenous Slc13a5 | 4.5 µM | |
| HEK293 cells | Human | Recombinant hSLC13A5 | 408 nM | [4] |
| HepG2 cells | Human | Endogenous SLC13A5 | ~24-60 nM* | |
| HEK293 cells | Human | Recombinant hNaDC1 | >100 µM | [2][5] |
| HEK293 cells | Human | Recombinant hNaDC3 | >100 µM | [2][5] |
*Note: The reported value for HepG2 cells is for a different, more potent inhibitor (BI01383298), but HepG2 is a relevant cell line for studying hepatocyte-like citrate transport.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the signaling pathway affected by this compound and the general experimental workflow for determining its IC50.
Experimental Protocols
The following are detailed protocols for cell culture and the subsequent determination of this compound IC50.
Cell Culture Protocols
a) HEK293 and HepG2 Cell Lines
-
Culture Medium:
-
HEK293: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
HepG2: Eagle's Minimum Essential Medium (EMEM) or DMEM supplemented with 10% FBS.
-
-
Culturing Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.
-
Passaging:
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile phosphate-buffered saline (PBS).
-
Add pre-warmed 0.25% Trypsin-EDTA solution to cover the cell layer and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding at least 4 volumes of complete culture medium.
-
Gently pipette the cell suspension up and down to create a single-cell suspension.
-
Centrifuge the cells at 100-200 x g for 5 minutes.
-
Resuspend the cell pellet in fresh culture medium and plate into new flasks at a sub-cultivation ratio of 1:3 to 1:8.
-
Change the culture medium every 2-3 days.
-
b) Primary Human or Mouse Hepatocytes
-
Coating Plates:
-
Coat tissue culture plates with collagen I (50 µg/mL in sterile water or 70% ethanol).
-
Incubate for at least 1 hour at 37°C or overnight in a laminar flow hood.
-
Aspirate the collagen solution and allow the plates to air dry before use.
-
-
Thawing and Plating:
-
Rapidly thaw cryopreserved hepatocytes in a 37°C water bath until a small ice crystal remains.
-
Transfer the cell suspension to a conical tube containing pre-warmed hepatocyte plating medium.
-
Centrifuge at 50-100 x g for 5-10 minutes at room temperature.
-
Gently resuspend the cell pellet in fresh plating medium.
-
Perform a cell count and viability assessment using the trypan blue exclusion method.
-
Seed the cells onto the collagen-coated plates at a recommended density.
-
Incubate at 37°C with 5% CO2. After 4-6 hours, replace the plating medium with hepatocyte maintenance medium.
-
Replace the maintenance medium every 24 hours.
-
[¹⁴C]-Citrate Uptake Assay for IC50 Determination
This protocol is adapted for a 96-well format but can be scaled for other plate formats.
-
Materials:
-
Cells of interest (HEK293-hSLC13A5, HepG2, or primary hepatocytes)
-
Collagen-coated 96-well plates
-
This compound stock solution (e.g., 10 mM in DMSO)
-
[¹⁴C]-Citrate (radiolabeled)
-
Unlabeled citric acid
-
Transport Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.
-
Wash Buffer (Choline-based): 140 mM choline (B1196258) chloride, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4. (Used for sodium-free controls).
-
Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS)
-
Scintillation cocktail and counter
-
-
Procedure:
-
Cell Seeding: Seed cells into a collagen-coated 96-well plate at a density that allows them to reach ~90% confluency on the day of the assay. Culture for 24-48 hours.
-
Compound Preparation: Prepare serial dilutions of this compound in Transport Buffer to achieve final concentrations ranging from, for example, 1 nM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest drug concentration).
-
Pre-incubation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 200 µL of pre-warmed Transport Buffer.
-
Add 100 µL of the appropriate this compound dilution or vehicle control to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Uptake Initiation:
-
Prepare the uptake solution by adding [¹⁴C]-Citrate to the Transport Buffer (final concentration, e.g., 4 µM).
-
Aspirate the pre-incubation solution.
-
Add 100 µL of the uptake solution to each well to initiate the uptake.
-
-
Uptake Termination:
-
After a specific incubation time (e.g., 10-30 minutes), aspirate the uptake solution.
-
Immediately wash the cells three times with 200 µL of ice-cold Wash Buffer to stop the uptake and remove extracellular radiolabel.
-
-
Cell Lysis and Scintillation Counting:
-
Add 100 µL of Lysis Buffer to each well and incubate for at least 30 minutes to ensure complete lysis.
-
Transfer the lysate from each well to a scintillation vial.
-
Add an appropriate volume of scintillation cocktail.
-
Measure the radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis
-
Background Subtraction: Determine the average CPM from wells containing no cells (background) and subtract this value from all other CPM readings.
-
Calculate Percent Inhibition: The percent inhibition for each this compound concentration is calculated as follows: % Inhibition = 100 * (1 - (CPMs - CPMnc) / (CPMvc - CPMnc))
-
CPMs: CPM in the presence of the inhibitor.
-
CPMvc: CPM of the vehicle control (0% inhibition).
-
CPMnc: CPM of a non-specific binding control (e.g., uptake in the presence of a high concentration of a known inhibitor or in sodium-free buffer).
-
-
IC50 Determination:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R).
-
The IC50 is the concentration of this compound that produces 50% inhibition of citrate uptake.
-
Troubleshooting
-
High background signal: Ensure thorough washing after the uptake termination step. Consider using a filter plate-based assay to improve washing efficiency.
-
Low signal-to-noise ratio: Optimize cell seeding density and uptake incubation time. Ensure the specific activity of the [¹⁴C]-Citrate is adequate.
-
Poor curve fit: The range of inhibitor concentrations may be inappropriate. Widen the concentration range to ensure a full sigmoidal curve is captured. Ensure accurate serial dilutions.
-
Cell detachment: Handle cell monolayers gently during washing steps. Ensure proper plate coating.
By following these detailed protocols, researchers can accurately determine the IC50 of this compound in various cell types, enabling a better understanding of its potency and mechanism of action in different biological contexts.
References
Application Notes and Protocols for Electrophysiology Studies with PF-06649298
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06649298 is a potent and selective small-molecule inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1] SLC13A5 is an electrogenic transporter responsible for the influx of citrate into cells, a key metabolic intermediate.[2][3] Inhibition of SLC13A5 is a promising therapeutic strategy for metabolic diseases.[1] this compound acts as an allosteric, state-dependent inhibitor, with its potency being significantly enhanced in the presence of citrate.[2] This document provides detailed application notes and protocols for the electrophysiological characterization of this compound's effects on SLC13A5.
Data Presentation
The inhibitory activity of this compound on SLC13A5 has been quantified using various experimental systems. The following tables summarize the key quantitative data.
| Parameter | Cell Line | Value | Reference |
| IC50 | Human Hepatocytes | 16.2 µM | [4] |
| IC50 | Mouse Hepatocytes | 4.5 µM | [4] |
| IC50 | HEK-293 cells expressing human NaCT | 408 nM | [4] |
| IC50 | HEK-293 cells expressing NaDC1 | >100 µM | [4][5] |
| IC50 | HEK-293 cells expressing NaDC3 | >100 µM | [4][5] |
| Table 1: In Vitro Potency of this compound |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the general experimental workflow for its electrophysiological evaluation.
Experimental Protocols
Cell Culture and Transfection
Objective: To prepare cells expressing the SLC13A5 transporter for electrophysiological recordings.
Materials:
-
HEK293 cells
-
Culture medium (e.g., DMEM supplemented with 10% FBS, penicillin/streptomycin)
-
Plasmid DNA encoding human SLC13A5
-
Transfection reagent (e.g., Lipofectamine)
-
Glass coverslips
Protocol:
-
Culture HEK293 cells in a T-75 flask at 37°C in a humidified 5% CO2 incubator.
-
One day before transfection, seed the cells onto glass coverslips in a 6-well plate at a density of 2 x 10^5 cells/well.
-
Transfect the cells with the SLC13A5 plasmid DNA using a suitable transfection reagent according to the manufacturer's instructions.
-
Incubate the cells for 24-48 hours post-transfection to allow for transporter expression.
-
Co-transfection with a fluorescent protein (e.g., GFP) can aid in identifying transfected cells for recording.
Whole-Cell Voltage-Clamp Electrophysiology
Objective: To measure the inward current mediated by SLC13A5 and its inhibition by this compound.
Materials:
-
Transfected HEK293 cells on coverslips
-
Patch-clamp rig with amplifier, micromanipulator, and data acquisition system
-
Borosilicate glass pipettes (3-5 MΩ)
-
External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 glucose (pH 7.4 with NaOH)
-
Internal solution (in mM): 130 CsCl, 10 NaCl, 2 MgCl2, 10 HEPES, 10 EGTA, 5 ATP-Mg, 0.4 GTP-Na (pH 7.2 with CsOH)
-
Citrate stock solution (e.g., 1 M trisodium (B8492382) citrate)
-
This compound stock solution (e.g., 10 mM in DMSO)
Protocol:
-
Transfer a coverslip with transfected cells to the recording chamber on the microscope stage and perfuse with the external solution.
-
Pull a patch pipette and fill it with the internal solution.
-
Approach a transfected cell (identified by fluorescence if applicable) and form a giga-ohm seal.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Hold the cell at a membrane potential of -60 mV.
-
Record the baseline current.
-
Apply citrate (e.g., 1 mM final concentration) to the external solution to induce an inward current.
-
Once a stable citrate-induced current is established, apply different concentrations of this compound to the external solution.
-
Record the inhibition of the citrate-induced current at each concentration of this compound.
-
To determine the current-voltage (I-V) relationship, apply voltage steps from -100 mV to +60 mV in 20 mV increments before and after the application of citrate and this compound.
-
Perform a washout with the external solution to check for the reversibility of the inhibition.
Data Analysis:
-
Measure the peak amplitude of the citrate-induced inward current before and after the application of this compound.
-
Calculate the percentage of inhibition for each concentration of this compound.
-
Construct a concentration-response curve and fit it with a Hill equation to determine the IC50 value.
-
Plot the I-V curves to analyze the voltage dependence of the SLC13A5-mediated current and its inhibition.
Current-Clamp Electrophysiology
Objective: To assess the effect of this compound on the membrane potential of cells expressing SLC13A5.
Materials:
-
Same as for voltage-clamp experiments, but with a K-gluconate-based internal solution.
-
Internal solution (in mM): 130 K-gluconate, 10 KCl, 2 MgCl2, 10 HEPES, 0.5 EGTA, 5 ATP-Mg, 0.4 GTP-Na (pH 7.2 with KOH)
Protocol:
-
Follow steps 1-4 of the voltage-clamp protocol to achieve the whole-cell configuration.
-
Switch the amplifier to current-clamp mode (I=0) and record the resting membrane potential.
-
Apply citrate (e.g., 1 mM final concentration) to the external solution and record the change in membrane potential. The influx of positive charge through SLC13A5 should cause a depolarization.
-
Apply this compound in the presence of citrate and record the change in membrane potential. Inhibition of the transporter should lead to a repolarization or hyperpolarization towards the baseline.
-
To assess cell excitability, inject a series of depolarizing current steps (e.g., from -50 pA to +200 pA in 50 pA increments for 500 ms) before and after the application of citrate and this compound.
Data Analysis:
-
Measure the change in resting membrane potential upon application of citrate and this compound.
-
Analyze the current injection data to determine changes in input resistance and the firing properties of the cell.
Conclusion
The electrophysiological protocols described in these application notes provide a robust framework for characterizing the inhibitory effects of this compound on the SLC13A5 transporter. These methods allow for a detailed investigation of the compound's potency, mechanism of action, and functional consequences on cellular electrophysiology, providing valuable insights for drug development and research in metabolic diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
Application Notes and Protocols for Membrane Potential Assays Using PF-06649298
For Researchers, Scientists, and Drug Development Professionals
Introduction
PF-06649298 is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This transporter facilitates the uptake of citrate from the extracellular space into cells, playing a crucial role in cellular metabolism, particularly in lipogenesis and energy regulation. Inhibition of SLC13A5 is a promising therapeutic strategy for metabolic diseases. These application notes provide detailed protocols for utilizing this compound in membrane potential assays to functionally characterize its inhibitory activity on SLC13A5.
Mechanism of Action
This compound functions as an allosteric, state-dependent inhibitor of the human SLC13A5 transporter.[1] Its inhibitory potency is significantly enhanced in the presence of citrate, indicating that the inhibitor preferentially binds to a specific conformational state of the transporter that is induced or stabilized by citrate binding.[1] Rather than directly blocking the citrate binding site in its resting state, this compound is thought to lock the transporter in an inward-facing conformation, thereby preventing the release of sodium ions and arresting the transport cycle.[1]
Data Presentation
The inhibitory activity of this compound has been quantified across various cell lines and transporter subtypes. The following table summarizes the half-maximal inhibitory concentration (IC50) values for this compound.
| Cell Line/Target | Species | IC50 |
| HEK293 cells expressing NaCT | Human | 408 nM |
| Human Hepatocytes | Human | 16.2 µM |
| Mouse Hepatocytes | Mouse | 4.5 µM |
| HEK293 cells expressing NaDC1 | Human | >100 µM |
| HEK293 cells expressing NaDC3 | Human | >100 µM |
Data compiled from multiple sources.
Signaling Pathway
The inhibition of SLC13A5 by this compound has significant downstream effects on cellular metabolism. By blocking the entry of extracellular citrate, this compound impacts pathways that rely on cytosolic citrate as a precursor or regulator.
References
Troubleshooting & Optimization
Troubleshooting inconsistent results with PF-06649298
Welcome to the technical support center for PF-06649298. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and addressing common questions related to the use of this potent and selective SLC13A5 inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] This transporter is responsible for importing citrate from the extracellular space into cells, which is a critical step in cellular metabolism.[1] this compound functions as an allosteric, state-dependent inhibitor.[1][3][4] This means its inhibitory potency is significantly increased in the presence of citrate, as it preferentially binds to a specific conformational state of the transporter that is induced or stabilized by citrate binding.[1][3] The binding of this compound is thought to lock the transporter in an inward-facing conformation, which prevents the release of sodium ions and halts the transport cycle.[1][5]
Q2: Why am I observing inconsistent IC50 values for this compound in my experiments?
Inconsistent IC50 values can arise from several factors related to the unique mechanism of this compound and the specific experimental setup.
-
Citrate Concentration: As a state-dependent inhibitor, the apparent potency of this compound is highly dependent on the concentration of citrate used in the assay.[3][6] Higher citrate concentrations can lead to a more potent inhibitory effect.
-
Cell Type: The IC50 value for this compound can vary significantly between different cell lines (e.g., HEK293 overexpressing SLC13A5 versus endogenous expression in hepatocytes).[4][5] This can be due to differences in transporter expression levels, membrane composition, and intracellular metabolism.
-
Substrate Activity: In the absence of citrate, this compound can act as a low-affinity substrate for SLC13A5.[3] This dual role as both an inhibitor and a substrate can contribute to variability in experimental outcomes.[5]
-
Assay Conditions: Variations in assay parameters such as incubation time, temperature, and buffer composition can all influence the measured IC50 value.
Q3: What are the expected downstream effects of inhibiting SLC13A5 with this compound?
By blocking the uptake of extracellular citrate, this compound primarily impacts key metabolic pathways, particularly in hepatocytes.[7] A reduction in intracellular citrate can lead to:
-
Inhibition of De Novo Lipogenesis: Cytosolic citrate is a key precursor for the synthesis of fatty acids and cholesterol.[5][8]
-
Modulation of Gluconeogenesis: Citrate levels can influence the enzymes involved in hepatic glucose production.[7]
-
Alterations in Glycolysis: Citrate is an allosteric inhibitor of phosphofructokinase-1, a rate-limiting enzyme in glycolysis.[5]
In vivo studies in mice have shown that this compound can reverse glucose intolerance and decrease plasma glucose and hepatic triglycerides.[9][10]
Troubleshooting Guide
Issue 1: Higher than expected IC50 value.
| Potential Cause | Troubleshooting Step |
| Low Citrate Concentration | The inhibitory potency of this compound is dependent on the ambient citrate concentration.[3] Ensure the citrate concentration in your assay is optimized and consistent across experiments. |
| Low Transporter Expression | The level of SLC13A5 expression in your cell model will affect the apparent potency. Confirm the expression level of SLC13A5 in your cells using techniques like qPCR or Western blot. |
| Compound Degradation | Improper storage or handling of this compound can lead to degradation. Store the compound as recommended by the supplier and prepare fresh dilutions for each experiment. |
| Assay Incubation Time | The pre-incubation time with this compound can influence its inhibitory effect. An incubation time of 15-30 minutes is often recommended.[7][11] |
Issue 2: High background signal in the [14C]-citrate uptake assay.
| Potential Cause | Troubleshooting Step |
| Non-specific Uptake | To determine non-specific uptake, include a control where the assay is performed in a sodium-free buffer (e.g., replacing NaCl with N-methyl-D-glucamine).[1] |
| Ineffective Washing | Inadequate washing at the end of the uptake period can leave extracellular [14C]-citrate, leading to high background. Ensure rapid and thorough washing with ice-cold, sodium-free buffer to terminate the uptake.[1][9] |
| Cell Monolayer Integrity | A compromised cell monolayer can lead to increased non-specific binding. Ensure cells are healthy and form a confluent monolayer before starting the assay. |
Quantitative Data Summary
The inhibitory activity of this compound has been characterized across various experimental systems. The following table summarizes key quantitative data.
| Cell Line/System | Assay Type | Species | IC50 Value | Reference(s) |
| HEK293 (overexpressing hSLC13A5) | [14C]-Citrate Uptake | Human | 408 nM | [4][9] |
| Human Hepatocytes | [14C]-Citrate Uptake | Human | 16.2 µM | [4][9][12] |
| Mouse Hepatocytes | [14C]-Citrate Uptake | Mouse | 4.5 µM | [4][9][12] |
| HEK293 (overexpressing hSLC13A2) | [14C]-Citrate Uptake | Human | >100 µM | [4] |
| HEK293 (overexpressing hSLC13A3) | [14C]-Citrate Uptake | Human | >100 µM | [4] |
Experimental Protocols
[14C]-Citrate Uptake Assay in Adherent Cells (e.g., HEK293, HepG2)
This protocol is a generalized procedure for measuring the inhibition of SLC13A5-mediated citrate uptake.
Materials:
-
Adherent cells expressing SLC13A5
-
24- or 96-well cell culture plates
-
Assay Buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, buffered with 25 mM HEPES/Tris, pH 7.4)[4][9]
-
Wash Buffer (e.g., Choline-based buffer or ice-cold PBS)[9][12]
-
This compound stock solution (in DMSO)
-
[14C]-Citrate
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed cells in appropriate plates and grow to confluence.[4][9]
-
Preparation of Reagents: Prepare serial dilutions of this compound in Assay Buffer. The final DMSO concentration should be kept low (e.g., <0.1%).
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with pre-warmed Assay Buffer. Add the this compound dilutions (or vehicle control) to the wells and pre-incubate for 15-30 minutes at 37°C.[7][9]
-
Uptake Initiation: Initiate the uptake by adding the [14C]-citrate solution (mixed with unlabeled citrate to the desired final concentration) to each well.[9]
-
Incubation: Incubate for a predetermined time (e.g., 10-30 minutes) at 37°C.[1][9]
-
Termination: To stop the reaction, rapidly aspirate the uptake solution and wash the cells three times with ice-cold Wash Buffer.[1][9]
-
Cell Lysis: Add Lysis Buffer to each well and incubate for at least 30 minutes at room temperature.[9]
-
Scintillation Counting: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.[9]
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration from parallel wells. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value.[9]
Visualizations
Caption: Allosteric, state-dependent inhibition of SLC13A5 by this compound.
Caption: Workflow for the [14C]-citrate uptake assay.
Caption: Signaling pathway affected by SLC13A5 inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. Molecular Mechanisms of the SLC13A5 Gene Transcription - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. benchchem.com [benchchem.com]
- 12. benchchem.com [benchchem.com]
Optimizing PF-06649298 concentration in assays
Welcome to the technical support center for PF-06649298. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing their experiments by providing detailed troubleshooting guides and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] Its mechanism of action is allosteric and state-dependent, meaning its inhibitory potency is significantly enhanced in the presence of citrate.[1][3][4] this compound is thought to lock the transporter in an inward-facing conformation, which prevents the release of sodium ions and halts the transport cycle.[1]
Q2: What are the recommended storage conditions for this compound?
A2: For long-term stability, stock solutions of this compound should be stored at -80°C for up to six months or at -20°C for up to one month.[2][4] To avoid degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution.[5]
Q3: In what solvents is this compound soluble?
A3: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[4] For experimental use, a stock solution is typically prepared in DMSO and then further diluted in aqueous buffers or cell culture media.[4]
Q4: How does the presence of citrate affect the activity of this compound?
A4: The inhibitory potency of this compound is highly dependent on the ambient citrate concentration.[3][4] This is a critical factor in experimental design, as higher citrate levels can enhance the inhibitory effect of the compound.[1][4]
Troubleshooting Guide
Issue 1: Precipitation of this compound is observed after dilution in aqueous buffer.
-
Possible Cause: Low aqueous solubility of this compound.
-
Solution:
-
Ensure the final DMSO concentration in the experimental medium is as low as possible (generally 0.1% to 0.5% is well-tolerated by most cell lines) while maintaining solubility.[4]
-
The desired final concentration of this compound may be too high for the aqueous medium. Consider lowering the final concentration if possible.
-
While specific data on pH-dependent solubility is limited, most cell culture experiments are performed at a physiological pH of ~7.4. Ensure your buffer is correctly calibrated.[4]
-
Issue 2: Inconsistent IC50 values for this compound are observed between experiments.
-
Possible Causes:
-
Variable Citrate Concentration: As an allosteric, state-dependent inhibitor, the potency of this compound is highly sensitive to citrate levels in the assay buffer or cell culture media.[6]
-
Cell Line and Species Differences: SLC13A5 expression levels and the transporter's affinity for inhibitors can vary between cell lines (e.g., HEK293, HepG2, primary hepatocytes) and across species.[6] For instance, the IC50 in human hepatocytes is reported as 16.2 µM, while in mouse hepatocytes, it is 4.5 µM.[6][7]
-
Assay Conditions: Variations in incubation time, temperature, and buffer composition can influence results.[6]
-
-
Solutions:
-
Standardize Citrate Concentration: Ensure a consistent citrate concentration across all experiments.[6]
-
Characterize Your Cell Line: Determine the relative expression level of SLC13A5 in your chosen cell line.[6]
-
Use Appropriate Controls: Always include positive (e.g., a known SLC13A5 inhibitor) and negative (vehicle) controls.[6]
-
Issue 3: In vivo effects of this compound are weaker than predicted by in vitro data.
-
Possible Causes:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of this compound in the animal model will determine the effective concentration at the target tissue.
-
Incomplete Target Inhibition: In vivo studies have shown that this compound may not completely inhibit hepatic citrate uptake.[6]
-
-
Solutions:
-
Review Dosing Regimen: Ensure the dose and frequency of administration are sufficient to achieve and maintain the target plasma concentration.[6]
-
Assess Target Engagement: If possible, measure the concentration of this compound in the target tissue to confirm exposure.[6]
-
Evaluate Animal Model: Confirm that the chosen animal model is appropriate for the metabolic effects being investigated.[6]
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Cell Line/Transporter | Species | IC50 | Assay Type | Reference |
| HEK293-hNaCT | Human | 408 nM | [14C]-Citrate Uptake | [8] |
| Human Hepatocytes | Human | 16.2 µM | [14C]-Citrate Uptake | [2][6][8] |
| Mouse Hepatocytes | Mouse | 4.5 µM | [14C]-Citrate Uptake | [6][7][8] |
| HEK293 expressing NaDC1 | Human | >100 µM | [14C]-Citrate Uptake | [6][7] |
| HEK293 expressing NaDC3 | Human | >100 µM | [14C]-Citrate Uptake | [6][7] |
Table 2: In Vivo Effects of this compound in High-Fat Diet (HFD) Mice
| Parameter | Dosing Regimen | Outcome | Reference |
| Glucose Intolerance | 250 mg/kg, p.o., twice daily for 21 days | Reversed glucose intolerance | [2][8] |
| Plasma Glucose | 250 mg/kg, p.o., twice daily for 21 days | Decreased | [2][7][8] |
| Hepatic Triglycerides | 250 mg/kg, p.o., twice daily for 21 days | Decreased | [2][7][8] |
| Hepatic Diacylglycerides | 250 mg/kg, p.o., twice daily for 21 days | Decreased | [2][7][8] |
| Hepatic Acyl-carnitines | 250 mg/kg, p.o., twice daily for 21 days | Decreased | [2][7][8] |
Experimental Protocols
[14C]-Citrate Uptake Assay for SLC13A5 Inhibition
This is a primary method for quantifying the inhibitory effect of compounds on SLC13A5 function.[1]
-
Cell Culture: Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human SLC13A5 transporter or human hepatoma cells (HepG2) are cultured in appropriate media and seeded in 96-well plates.[1][8]
-
Assay Buffer: A sodium-containing buffer (e.g., Hanks' Balanced Salt Solution or 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4) is used to maintain the sodium gradient necessary for SLC13A5 activity.[1][8] A sodium-free buffer (e.g., with N-methyl-D-glucamine replacing sodium) is used to determine background uptake.[1]
-
Inhibition Assay:
-
Wash cells with the assay buffer.[1]
-
Pre-incubate cells with varying concentrations of this compound for a specified time (e.g., 10-30 minutes).[1][8]
-
Initiate uptake by adding a solution containing a fixed concentration of [14C]-citrate.[1]
-
After a defined incubation period (e.g., 10-30 minutes) at 37°C, terminate the uptake by rapidly washing the cells with ice-cold, sodium-free buffer.[1][9]
-
Lyse the cells and measure intracellular radioactivity using a scintillation counter.[1]
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration to determine the uptake rate.[8]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.[8]
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.[8]
-
Visualizations
Caption: Mechanism of SLC13A5 inhibition by this compound.
Caption: Workflow for assessing this compound inhibition.
Caption: Logic for troubleshooting inconsistent IC50 results.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
Technical Support Center: PF-06649298 & Citrate Interactions
Welcome to the technical support resource for researchers utilizing PF-06649298. This guide provides in-depth information, troubleshooting advice, and frequently asked questions regarding the impact of ambient citrate (B86180) concentration on the potency and experimental outcomes of this compound, a potent and selective inhibitor of the sodium-coupled citrate transporter (NaCT), also known as SLC13A5.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a small molecule inhibitor of the sodium-coupled citrate transporter (NaCT or SLC13A5).[1][2] It functions as a state-dependent, allosteric inhibitor.[1][3][4] This means its inhibitory potency is significantly influenced by the concentration of citrate, the natural substrate of the transporter.[1][3][4] It is used in research to investigate the role of citrate transport in regulating glucose and lipid metabolism.[2]
Q2: How does the presence of citrate affect the activity of this compound?
The inhibitory potency of this compound is highly dependent on the ambient citrate concentration.[3][5] In the absence of citrate, this compound exhibits low-affinity substrate activity.[1][3] However, its inhibitory potency is significantly enhanced in the presence of citrate.[1][3] This is because the inhibitor preferentially binds to a specific conformational state of the transporter that is induced or stabilized by citrate binding.[1]
Q3: Why am I seeing variable IC50 values for this compound in my experiments?
Variable IC50 values for this compound can often be attributed to differences in the ambient citrate concentration in your experimental setup. Since this compound is a state-dependent inhibitor, its apparent potency will increase with higher citrate concentrations.[4] Ensure that the citrate concentration in your assay buffer is consistent across experiments to obtain reproducible results.
Q4: Can this compound be used in cell culture media containing serum?
Yes, but with important considerations. Serum contains citrate, which can affect the potency of this compound.[6] The concentration of citrate in serum can vary, leading to variability in experimental results. For precise and reproducible experiments, it is recommended to use serum-free media or dialyzed serum with a known concentration of supplemented citrate.
Q5: What are the recommended storage conditions for this compound?
For long-term stability, it is recommended to store stock solutions of this compound at -80°C for up to six months or at -20°C for up to one month.[2]
Q6: Is this compound selective for SLC13A5?
This compound exhibits high selectivity for SLC13A5 over other closely related dicarboxylate transporters such as SLC13A2 (NaDC1) and SLC13A3 (NaDC3).[7]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent inhibition results | Varying citrate concentrations in the assay buffer or cell culture medium. | Standardize the citrate concentration in all experimental buffers and media. If using serum, consider switching to dialyzed serum with a known amount of added citrate. |
| Low potency of this compound | Insufficient citrate concentration to promote the high-affinity binding state of the inhibitor. | Increase the citrate concentration in your assay to enhance the inhibitory effect of this compound. Refer to literature for optimal citrate concentrations in similar assays. |
| Precipitation of the compound in aqueous solution | The final concentration of this compound may exceed its solubility limit. The pH of the buffer may not be optimal. | Perform a solubility test to determine the maximum achievable concentration in your experimental medium. Ensure your buffer is at a physiological pH of ~7.4.[5] |
| Unexpected effects on cell viability | High concentrations of citrate can chelate divalent cations like calcium, which is essential for cell survival.[6][8] | If supplementing with high levels of citrate, ensure that the medium is also supplemented with adequate calcium to counteract the chelation effect. |
Quantitative Data
Table 1: In Vitro Potency of this compound
| Cell Line/System | Target | IC50 | Notes |
| HEK-293 cells expressing NaCT | Human SLC13A5 | 408 nM | [2] |
| HEK-293 cells expressing NaDC1 | Human SLC13A2 | >100 µM | Demonstrates selectivity.[2][7] |
| HEK-293 cells expressing NaDC3 | Human SLC13A3 | >100 µM | Demonstrates selectivity.[2][7] |
| Human hepatocytes | Endogenous SLC13A5 | 16.2 µM | [2] |
| Mouse hepatocytes | Endogenous SLC13A5 | 4.5 µM | [2] |
Experimental Protocols
[14C]-Citrate Uptake Assay for SLC13A5 Inhibition
This assay is a standard method to functionally assess the inhibitory activity of compounds on SLC13A5.
Materials:
-
Cells expressing SLC13A5 (e.g., HEK293-SLC13A5 or HepG2 cells)
-
96-well plates
-
Assay Buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, 25 mM HEPES, pH 7.4)
-
Sodium-free Wash Buffer (e.g., N-methyl-D-glucamine replacing NaCl)
-
[14C]-Citrate
-
This compound
-
Cell Lysis Buffer
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells expressing SLC13A5 in a 96-well plate and grow to confluence.
-
Pre-incubation:
-
Wash cells with the assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound in the assay buffer for a specified time (e.g., 30 minutes) at 37°C.[2]
-
-
Uptake Initiation: Add a solution containing a fixed concentration of [14C]-citrate to initiate the uptake.
-
Uptake Termination: After a defined incubation period (e.g., 10-30 minutes) at 37°C, terminate the uptake by rapidly washing the cells with ice-cold, sodium-free buffer.[1]
-
Cell Lysis and Measurement:
-
Lyse the cells.
-
Measure the intracellular radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the radioactive counts to the protein concentration.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Visualizations
Caption: Mechanism of this compound action on the SLC13A5 transporter.
Caption: Workflow for the [14C]-Citrate Uptake Assay.
Caption: Relationship between citrate and this compound potency.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Citrate Serum-Free Medium Supplement [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
PF-06649298 stability issues in culture media
Welcome to the technical support resource for PF-06649298, a selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This guide is designed for researchers, scientists, and drug development professionals to address common challenges and questions regarding the stability and use of this compound in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the sodium-coupled citrate transporter (NaCT/SLC13A5).[1] It functions as an allosteric, state-dependent inhibitor, meaning its inhibitory potency is significantly influenced by the concentration of citrate.[1][2] In the presence of citrate, this compound preferentially binds to a specific conformational state of the transporter, locking it in an inward-facing position and thereby halting the transport cycle.[1]
Q2: What are the recommended storage conditions for this compound?
For optimal stability, this compound should be stored under the following conditions:
| Storage Format | Temperature | Duration |
| Solid Powder | -20°C | Up to 3 years[3] |
| 4°C | Up to 2 years[3] | |
| In Solvent (e.g., DMSO) | -80°C | Up to 6 months[3][4] |
| -20°C | Up to 1 month[3][4] |
To avoid degradation from repeated freeze-thaw cycles, it is highly recommended to aliquot stock solutions into single-use vials.[3]
Q3: In which solvent should I dissolve this compound?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[5][6] For cell-based assays, a concentrated stock solution (e.g., 10 mM) should be prepared in high-purity DMSO and then further diluted into your aqueous experimental buffer or cell culture medium.[5]
Q4: I've observed precipitation after diluting my this compound stock solution in culture media. Why is this happening and how can I prevent it?
Precipitation of small molecule inhibitors like this compound upon dilution in aqueous media is a common issue. Several factors can contribute to this:
-
Low Aqueous Solubility: While one report mentions excellent aqueous solubility for a compound in the same series due to its pKa values, practical application in complex culture media can still lead to precipitation.[7] Many small molecule inhibitors are hydrophobic and have limited solubility in aqueous environments.[8]
-
Solvent Shock: The rapid dilution of a compound from a high-concentration organic solvent (like DMSO) into an aqueous medium can cause a sudden change in polarity, leading to the compound precipitating out of solution.[8]
-
High Final Concentration: The intended final concentration of this compound in your experiment might exceed its solubility limit in the specific culture medium being used.[8]
-
Interaction with Media Components: Components within the cell culture medium, such as salts and proteins (especially in serum-containing media), can interact with the compound and reduce its solubility.[8]
-
Temperature Changes: Shifting the compound from room temperature to a 37°C incubator can affect its solubility.[8]
Please refer to the Troubleshooting Guide below for detailed steps on how to address and prevent precipitation.
Troubleshooting Guide: Precipitation in Culture Media
This guide provides a systematic approach to resolving precipitation issues with this compound in your experiments.
Step 1: Optimizing the Dilution Process
"Solvent shock" is a primary cause of precipitation. To mitigate this, a gradual dilution process is recommended.
Experimental Protocol: Serial Dilution of this compound
-
Prepare Stock Solution: Allow the solid this compound vial to equilibrate to room temperature before opening. Prepare a 10 mM stock solution in sterile, high-purity DMSO. Ensure complete dissolution by vortexing. Gentle warming to 37°C can be applied if necessary.
-
Pre-warm Media: Pre-warm your cell culture medium to 37°C before adding the inhibitor.
-
Perform Serial Dilution: Instead of a single large dilution, perform a series of dilutions. For example, to achieve a 10 µM final concentration from a 10 mM stock, first, create an intermediate dilution (e.g., 1 mM or 100 µM) in pre-warmed media.
-
Gentle Mixing: Add the final diluted solution to your culture plate and mix gently by swirling or slow pipetting. Avoid vigorous shaking.
Step 2: Adjusting Final Concentrations
The final concentration of both this compound and the solvent (DMSO) are critical.
-
This compound Concentration: If precipitation persists, consider performing a dose-response experiment to determine the maximum soluble concentration of this compound in your specific cell culture medium and under your experimental conditions.
-
DMSO Concentration: It is crucial to keep the final concentration of DMSO in the culture medium as low as possible, ideally below 0.5% (v/v), to avoid cellular toxicity and to help maintain compound solubility.[9]
Step 3: Evaluating Media Components
If the issue is not resolved, consider the composition of your culture medium.
-
Serum Concentration: If using serum-containing medium, proteins like albumin can sometimes bind to and either enhance or reduce the solubility of small molecules.[9] You could try reducing the serum concentration if your experimental design permits.
-
pH of the Medium: Ensure the pH of your culture medium is stable and within the optimal physiological range (typically 7.2-7.4).
Visualizing Experimental and Logical Workflows
Signaling Pathway of this compound Action
Caption: Allosteric inhibition of the NaCT/SLC13A5 transporter by this compound.
Troubleshooting Workflow for Precipitation
Caption: A stepwise guide to troubleshooting this compound precipitation.
Experimental Protocols
[¹⁴C]-Citrate Uptake Assay
This assay is a primary method to quantify the inhibitory effect of this compound on NaCT/SLC13A5 function.
Materials:
-
HEK293 cells stably expressing human SLC13A5 or primary human hepatocytes.
-
Cell culture medium (e.g., DMEM with 10% FBS).
-
Collagen-coated 24-well or 96-well plates.[10]
-
Transport Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[10]
-
Wash Buffer (Choline-based): 140 mM choline (B1196258) chloride, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[10]
-
[¹⁴C]-Citrate (radiolabeled).
-
This compound.
-
Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS).[10]
-
Scintillation cocktail and counter.
Procedure:
-
Cell Seeding: Seed cells onto collagen-coated plates to reach ~90% confluency on the day of the assay. Culture for 24-48 hours at 37°C in a humidified 5% CO₂ atmosphere.[10]
-
Pre-incubation: Aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed Wash Buffer.[10]
-
Inhibitor Incubation: Add 0.5 mL of Transport Buffer containing the desired concentration of this compound or vehicle control to each well. Incubate at 37°C for a specified time (e.g., 10-30 minutes).[1][10]
-
Uptake Initiation: Prepare the uptake solution by adding [¹⁴C]-citrate to the Transport Buffer (e.g., final concentration of 4 µM). Aspirate the pre-incubation solution and add 0.5 mL of the uptake solution (containing this compound and [¹⁴C]-citrate) to each well.[10]
-
Uptake Termination: After a specific incubation time (e.g., 10 minutes), aspirate the uptake solution and wash the cells three times with 1 mL of ice-cold Wash Buffer.[1][10]
-
Cell Lysis and Scintillation Counting: Add 0.5 mL of Lysis Buffer to each well and incubate for at least 30 minutes at room temperature. Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity.[10]
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration determined from parallel plates. Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC₅₀ value by fitting the data to a dose-response curve.[10]
References
- 1. benchchem.com [benchchem.com]
- 2. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Avoiding PF-06649298 precipitation in aqueous solutions
Welcome to the technical support center for PF-06649298. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound in aqueous solutions and to troubleshoot common issues, particularly precipitation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective small molecule inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5.[1][2] It functions as a state-dependent, allosteric inhibitor, meaning its inhibitory potency is significantly influenced by the concentration of citrate.[1][3][4] this compound is utilized in research to investigate the roles of citrate transport in regulating glucose and lipid metabolism.[2]
Q2: What is the aqueous solubility of this compound?
There is conflicting information regarding the aqueous solubility of this compound. As a low molecular weight, polar dicarboxylate with pKa values of 3.1 and 5.1, it is described as having "excellent aqueous solubility".[5] This chemical structure suggests that its solubility is likely pH-dependent. However, practical laboratory experience indicates that it has limited solubility in aqueous solutions, and precipitation is a frequently encountered issue when diluting DMSO stock solutions into aqueous buffers or cell culture media.[6]
Q3: In what solvents is this compound soluble?
This compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[6] For experimental use, it is recommended to prepare a concentrated stock solution in high-purity DMSO (e.g., 10 mM) which can then be further diluted into aqueous buffers or cell culture media.[2][6]
Q4: What are the recommended storage conditions for this compound?
Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for both solid compound and solutions are summarized in the table below. To avoid degradation from repeated freeze-thaw cycles, it is highly advisable to aliquot stock solutions into single-use volumes.
Data Presentation
Table 1: Recommended Storage Conditions for this compound
| Form | Storage Temperature | Duration |
| Solid | -20°C | Up to 3 years |
| Solid | 4°C | Up to 2 years |
| Stock Solution in DMSO | -80°C | Up to 6 months |
| Stock Solution in DMSO | -20°C | Up to 1 month |
Table 2: In Vitro Inhibitory Activity of this compound
| Cell Type | Assay | Endpoint | IC₅₀ |
| Human Hepatocytes | [¹⁴C]-Citrate Uptake | Inhibition of Citrate Transport | 16.2 µM[1] |
| Mouse Hepatocytes | [¹⁴C]-Citrate Uptake | Inhibition of Citrate Transport | 4.5 µM[1] |
| HEK293 cells expressing human NaCT | [¹⁴C]-Citrate Uptake | Inhibition of Citrate Transport | 408 nM[1] |
| HEK293 cells expressing human NaDC1 | [¹⁴C]-Citrate Uptake | Inhibition of Citrate Transport | > 100 µM |
| HEK293 cells expressing human NaDC3 | [¹⁴C]-Citrate Uptake | Inhibition of Citrate Transport | > 100 µM |
Troubleshooting Guide: Preventing this compound Precipitation
This guide addresses the common issue of this compound precipitation when diluting DMSO stock solutions into aqueous buffers or cell culture media.
Problem: A precipitate is observed after diluting the this compound DMSO stock solution.
This indicates that the compound's solubility limit has been exceeded in the final aqueous medium. The following troubleshooting workflow can help identify the cause and find a solution.
Caption: Troubleshooting workflow for this compound precipitation.
Detailed Troubleshooting Steps:
-
High Final Concentration: The most common reason for precipitation is exceeding the solubility limit of this compound in the aqueous medium.
-
Recommendation: Try working at a lower final concentration of the compound.
-
-
Incorrect Final DMSO Concentration: While DMSO solubilizes this compound in the stock solution, its concentration in the final medium is critical.
-
Recommendation: Ensure the final DMSO concentration is as low as possible, ideally between 0.1% and 0.5%, to be well-tolerated by most cell lines while maintaining compound solubility.[6]
-
-
Inappropriate pH of the Buffer: As a dicarboxylate, the solubility of this compound is expected to be pH-dependent. At a pH below its pKa values (3.1 and 5.1), the compound will be less ionized and likely less soluble.
-
Recommendation: Most cell culture experiments are performed at a physiological pH of ~7.4.[6] Ensure your buffer is correctly calibrated. If precipitation persists, consider testing the solubility in buffers with slightly different pH values (e.g., 7.2 to 7.6) if your experimental system allows.
-
-
Improper Dilution Technique: Adding a concentrated DMSO stock directly to the aqueous medium can cause localized high concentrations, leading to precipitation.
-
Recommendation: Employ a serial dilution method. First, dilute the DMSO stock solution in a sterile, inert solvent like DMSO or ethanol. Then, add this intermediate dilution drop-wise to your pre-warmed aqueous medium while gently vortexing or swirling.
-
-
Consider Solubilizing Agents: If the above steps do not resolve the issue, the use of solubilizing agents can be explored, although this may impact the experimental outcome and should be carefully validated.
-
Recommendation: In some cases, adding a small amount of a biocompatible surfactant (e.g., Tween 80) or a cyclodextrin (B1172386) to the assay buffer can improve the solubility of hydrophobic compounds.
-
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Warm the vial of solid this compound to room temperature before opening.
-
Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in high-purity, anhydrous DMSO.
-
Ensure the compound is fully dissolved by vortexing for 1-2 minutes. Gentle warming (e.g., to 37°C) can be applied if necessary, but avoid excessive heat.[6]
-
Aliquot the stock solution into single-use volumes in tightly sealed, low-adsorption tubes.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).
Caption: Workflow for preparing this compound stock solution.
Protocol 2: [¹⁴C]-Citrate Uptake Inhibition Assay in HEK293 Cells
This protocol is adapted from established methods for assessing NaCT inhibition.[1][7]
-
Cell Culture: Culture HEK293 cells expressing human SLC13A5 in the appropriate growth medium and seed them into 24-well plates to reach confluence on the day of the assay.
-
Preparation of Solutions:
-
Assay Buffer: Prepare a buffer containing 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, adjusted to pH 7.4.
-
Inhibitor Solutions: Prepare serial dilutions of the this compound DMSO stock solution in the assay buffer to achieve the desired final concentrations. Ensure the final DMSO concentration is constant across all wells (e.g., 0.1%).
-
Substrate Solution: Prepare the uptake solution by mixing [¹⁴C]-citrate with unlabeled citrate in the assay buffer to the desired final concentration (e.g., a concentration close to the Km of the transporter).
-
-
Assay Procedure:
-
On the day of the assay, wash the confluent cells twice with pre-warmed assay buffer.
-
Pre-incubate the cells with the prepared inhibitor solutions (or vehicle control) for 15-30 minutes at 37°C.[3]
-
Initiate the citrate uptake by aspirating the inhibitor solution and adding the [¹⁴C]-citrate substrate solution to each well.
-
Incubate for a predetermined time (e.g., 10 minutes) at 37°C. This incubation time should be within the linear range of uptake.
-
Terminate the uptake by rapidly aspirating the radioactive solution and immediately washing the cells three times with ice-cold stop solution (e.g., choline-based buffer).
-
Lyse the cells by adding a suitable lysis buffer and incubating for at least 30 minutes at room temperature.
-
-
Quantification and Data Analysis:
-
Transfer the cell lysate to a scintillation vial, add a scintillation cocktail, and measure the radioactivity in a scintillation counter.
-
Determine the protein concentration in each well from parallel plates using a standard protein assay (e.g., BCA assay).
-
Normalize the counts per minute (CPM) to the protein concentration to determine the uptake rate.
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Potential off-target effects of PF-06649298
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals using PF-06649298, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).
Troubleshooting Guides
This section addresses specific issues that may arise during experiments with this compound.
Issue 1: Inconsistent IC50 values for this compound in cell-based assays.
-
Possible Cause 1: Fluctuations in ambient citrate concentration.
-
Explanation: this compound is an allosteric, state-dependent inhibitor. Its inhibitory potency is significantly influenced by the concentration of citrate in the experimental medium.[1][2][3] Higher citrate levels can lead to a more potent inhibitory effect.
-
Troubleshooting Tip: Standardize and report the citrate concentration in your cell culture medium and assay buffers. Ensure consistency across all experiments. Consider performing a citrate concentration-response curve to characterize the dependency of this compound's potency in your specific assay system.
-
-
Possible Cause 2: Variable expression levels of SLC13A5 in the cell line used.
-
Explanation: The apparent IC50 value can vary depending on the cell type and the expression level of the SLC13A5 transporter.[4]
-
Troubleshooting Tip: Use a stable cell line with confirmed and consistent expression of SLC13A5. If using primary cells, be aware that expression levels can vary between preparations. Characterize the SLC13A5 expression level in your experimental system (e.g., via qPCR or western blot).
-
-
Possible Cause 3: Differences in experimental protocols.
-
Explanation: Variations in pre-incubation times, assay temperatures, and buffer compositions can affect the measured IC50 value.
-
Troubleshooting Tip: Adhere to a standardized and well-documented experimental protocol. Refer to the detailed methodologies provided in this guide.
-
Issue 2: Unexpected or off-target effects observed in experiments.
-
Possible Cause 1: Interaction with other dicarboxylate transporters.
-
Explanation: While this compound is highly selective for SLC13A5 over the related transporters NaDC1 (SLC13A2) and NaDC3 (SLC13A3), cross-reactivity could be a concern at very high concentrations.[3]
-
Troubleshooting Tip: Use the lowest effective concentration of this compound as determined by your dose-response experiments. To confirm that the observed effects are specific to SLC13A5 inhibition, consider using a structurally different SLC13A5 inhibitor as a positive control or an SLC13A5 knockout/knockdown cell line as a negative control.
-
-
Possible Cause 2: Downstream metabolic effects of SLC13A5 inhibition.
-
Explanation: Inhibition of citrate uptake by this compound can lead to significant changes in cellular metabolism, including alterations in glycolysis, gluconeogenesis, and lipogenesis.[2][5] These are on-target downstream effects, not off-target effects.
-
Troubleshooting Tip: Carefully consider the known metabolic consequences of SLC13A5 inhibition when interpreting your data. The observed phenotypic changes are likely a result of the intended target engagement.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric, state-dependent inhibitor of the human SLC13A5 transporter.[3][6] This means it binds to a site on the transporter that is distinct from the citrate binding site. Its inhibitory potency is enhanced in the presence of citrate, suggesting it preferentially binds to a specific conformational state of the transporter that is induced by citrate binding.[6] The binding of this compound is thought to lock the transporter in an inward-facing conformation, which prevents the release of sodium ions and halts the transport cycle.[6] In the absence of citrate, this compound has been observed to have low-affinity substrate activity.[1]
Q2: How selective is this compound?
A2: this compound is highly selective for SLC13A5 over the closely related sodium-dependent dicarboxylate transporters NaDC1 (SLC13A2) and NaDC3 (SLC13A3).[3][7] This makes it a valuable tool for specifically studying the function of SLC13A5.
Q3: What are the known downstream metabolic effects of inhibiting SLC13A5 with this compound?
A3: By blocking the uptake of extracellular citrate, this compound can lead to:
-
Reduced Lipogenesis: Cytosolic citrate is a key precursor for the synthesis of fatty acids and cholesterol.[2]
-
Altered Glycolysis and Gluconeogenesis: Cytosolic citrate is an allosteric inhibitor of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis. By reducing cytosolic citrate levels, this compound can relieve this inhibition and potentially increase the rate of glycolysis.[2][5]
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and other SLC13A5 inhibitors.
Table 1: In Vitro Potency of this compound
| Target | Cell Line | IC50 | Species | Reference(s) |
| Human SLC13A5 (NaCT) | HEK293 (overexpressing) | 408 nM | Human | [3][7][8] |
| Human SLC13A5 (NaCT) | Human Hepatocytes | 16.2 µM | Human | [3][7][8] |
| Mouse SLC13A5 (NaCT) | Mouse Hepatocytes | 4.5 µM | Mouse | [3][7][8] |
| Human SLC13A2 (NaDC1) | HEK293 (overexpressing) | >100 µM | Human | [3][8] |
| Human SLC13A3 (NaDC3) | HEK293 (overexpressing) | >100 µM | Human | [3][8] |
Table 2: Comparative In Vitro Potency of SLC13A5 Inhibitors
| Compound | Target | Cell Line | IC50 | Mechanism of Action | Reference(s) |
| This compound | Human SLC13A5 | HEK293-hNaCT | 408 nM | Allosteric, state-dependent inhibitor | [8] |
| PF-06761281 | Human SLC13A5 | HEK293-hNaCT | 0.51 µM | Allosteric, state-dependent inhibitor | [8] |
| BI01383298 | Human SLC13A5 | HepG2 | ~24-60 nM | Irreversible, non-competitive | [8][9] |
| LBA-3 | SLC13A5 | Not Specified | 67 nM | Not Specified | [10] |
Key Experimental Protocols
1. [14C]-Citrate Uptake Assay
-
Objective: To measure the inhibitory activity of compounds on the SLC13A5 transporter by quantifying the uptake of radiolabeled citrate into cells.[5][8]
-
Methodology:
-
Cell Seeding: Seed cells (e.g., HepG2 or HEK293 cells overexpressing SLC13A5) onto collagen-coated 24-well plates and culture until they reach approximately 90% confluency.[8]
-
Pre-incubation: Wash the cells with a choline-based wash buffer. Then, add a sodium-based transport buffer containing the desired concentration of this compound or a vehicle control and incubate at 37°C.[8]
-
Uptake Initiation: Prepare an uptake solution by adding [14C]-citrate to the transport buffer (containing the test compound). Aspirate the pre-incubation solution and add the uptake solution to initiate the uptake.[8]
-
Uptake Termination: After a defined incubation period, aspirate the uptake solution and rapidly wash the cells with ice-cold wash buffer.[5]
-
Cell Lysis and Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.[8]
-
Data Analysis: Plot the [14C]-citrate uptake against the inhibitor concentration to determine the IC50 value.
-
2. Membrane Potential Assay
-
Objective: To indirectly measure the activity of the electrogenic SLC13A5 transporter by monitoring changes in membrane potential.[6]
-
Methodology:
-
Cell Loading: Load cells expressing SLC13A5 with a membrane potential-sensitive fluorescent dye.
-
Baseline Measurement: Establish a baseline fluorescence reading.
-
Citrate Addition: Add citrate to the extracellular solution to initiate transport, which will cause a change in membrane potential and a corresponding change in fluorescence.
-
Inhibitor Assessment: To test the effect of this compound, pre-incubate the cells with the compound before adding citrate and measure the attenuation of the fluorescence signal.[6]
-
3. Whole-Cell Patch-Clamp Electrophysiology
-
Objective: To directly measure the ion currents generated by the SLC13A5 transporter.[6]
-
Methodology:
-
Cell Patching: "Patch" an individual cell expressing SLC13A5 with a glass micropipette.
-
Current Measurement: Control the cell's membrane potential and measure the ion currents across the cell membrane in response to the application of citrate and this compound.[6]
-
Visualizations
Caption: Downstream metabolic effects of SLC13A5 inhibition by this compound.
Caption: Workflow for a [14C]-citrate uptake assay.
References
- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. benchchem.com [benchchem.com]
- 9. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
How to control for state-dependent inhibition of PF-06649298
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-06649298, a state-dependent inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).
Frequently Asked Questions (FAQs)
Q1: Why am I observing significant variability in the IC50 value of this compound between experiments?
A1: The inhibitory potency of this compound is highly dependent on the ambient concentration of citrate.[1] this compound is an allosteric, state-dependent inhibitor, and its potency increases with higher concentrations of citrate.[1][2] Inconsistent citrate concentrations in your assay buffer are the most likely source of variability. To ensure reproducible results, it is critical to maintain a constant and known concentration of citrate across all experiments.
Q2: Is this compound a competitive or non-competitive inhibitor?
A2: The mechanism of this compound is nuanced and does not fit neatly into traditional competitive or non-competitive models. It is described as an allosteric, state-dependent inhibitor.[3] While it has been suggested that it may compete with citrate for the substrate-binding site, its inhibitory potency is enhanced by the presence of citrate.[2] Structural studies have shown that this compound binds in close proximity to the citrate-binding site, arresting the transporter in an inward-facing conformation and preventing the release of sodium ions, which halts the transport cycle.[3][4]
Q3: Does this compound have any activity in the absence of citrate?
A3: Yes, in the absence of citrate, this compound has been shown to exhibit low-affinity substrate activity.[1][3] However, its primary and most potent activity is the inhibition of citrate transport in the presence of citrate.
Q4: How selective is this compound for SLC13A5?
A4: this compound demonstrates high selectivity for SLC13A5 (NaCT) over the closely related dicarboxylate transporters SLC13A2 (NaDC1) and SLC13A3 (NaDC3).[5][6] IC50 values for NaDC1 and NaDC3 are typically greater than 100 µM, indicating minimal inhibition at concentrations effective for SLC13A5.[7]
Troubleshooting Guides
Issue 1: Inconsistent Inhibition Potency
-
Problem: The calculated IC50 for this compound varies significantly between assays.
-
Likely Cause: Fluctuations in the citrate concentration in the experimental buffer.
-
Solution:
-
Standardize Citrate Concentration: Prepare a large batch of assay buffer with a fixed concentration of citrate to be used across all related experiments. The chosen concentration should be physiologically relevant to your experimental model.
-
Accurate Pipetting: Ensure precise and consistent addition of citrate and this compound to all wells.
-
Control for Endogenous Citrate: If using cell culture, be aware of citrate present in the media or secreted by the cells, which could affect the final concentration. Wash cells with a citrate-free buffer before starting the assay.
-
Issue 2: Lower Than Expected Potency
-
Problem: The observed inhibitory effect of this compound is weaker than published values.
-
Likely Cause:
-
Sub-optimal citrate concentration.
-
Incorrect pre-incubation time.
-
Degradation of the compound.
-
-
Solution:
-
Optimize Citrate Concentration: Perform a citrate dose-response curve in the presence of a fixed concentration of this compound to determine the optimal citrate concentration for achieving maximal inhibition in your system.
-
Optimize Pre-incubation Time: While a 30-minute pre-incubation is often cited, this may need to be optimized for your specific cell line and experimental conditions.[6]
-
Proper Compound Handling: Store this compound according to the manufacturer's instructions, typically at -20°C or -80°C, and prepare fresh dilutions for each experiment to avoid degradation.[6]
-
Quantitative Data Summary
The inhibitory activity of this compound has been characterized across various cell lines. The following table summarizes key quantitative data.
| Compound | Target | Cell Line | IC50 | Species | Reference |
| This compound | SLC13A5 (NaCT) | Human Hepatocytes | 16.2 µM | Human | [6][7] |
| SLC13A5 (NaCT) | HEK293 (overexpressing) | 408 nM | Human | [5][6] | |
| SLC13A5 (NaCT) | Mouse Hepatocytes | 4.5 µM | Mouse | [5][6] | |
| SLC13A2 (NaDC1) | HEK293 (overexpressing) | >100 µM | Human | [7] | |
| SLC13A3 (NaDC3) | HEK293 (overexpressing) | >100 µM | Human | [7] |
Key Experimental Protocols
[14C]-Citrate Uptake Assay
This protocol is designed to measure the inhibition of SLC13A5-mediated citrate uptake in a human hepatoma cell line (e.g., HepG2).[5]
Materials:
-
HepG2 cells
-
Collagen-coated 24-well plates
-
Transport Buffer: 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4
-
Wash Buffer: 140 mM choline (B1196258) chloride, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4
-
[14C]-Citrate (radiolabeled)
-
This compound
-
Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS)
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed HepG2 cells onto collagen-coated 24-well plates to achieve ~90% confluency on the day of the assay.
-
Cell Culture: Culture cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Pre-incubation:
-
Aspirate the culture medium.
-
Wash cells twice with 1 mL of pre-warmed Wash Buffer.
-
Add 0.5 mL of Transport Buffer containing the desired concentration of this compound or vehicle control.
-
Incubate at 37°C for a specified pre-incubation time (e.g., 10-30 minutes).
-
-
Uptake Initiation:
-
Prepare the uptake solution by adding [14C]-citrate to the Transport Buffer (e.g., final concentration of 4 µM).
-
Aspirate the pre-incubation solution.
-
Add 0.5 mL of the uptake solution (containing this compound and [14C]-citrate) to initiate uptake.
-
-
Uptake Termination:
-
After a specific incubation time (e.g., 10 minutes), aspirate the uptake solution.
-
Wash the cells three times with 1 mL of ice-cold Wash Buffer.
-
-
Cell Lysis and Scintillation Counting:
-
Add 0.5 mL of Lysis Buffer and incubate for at least 30 minutes at room temperature.
-
Transfer the lysate to a scintillation vial.
-
Add 5 mL of scintillation cocktail.
-
Measure radioactivity in a scintillation counter.
-
Whole-Cell Patch-Clamp Electrophysiology
This technique provides a direct measurement of the currents generated by the SLC13A5 transporter.[3]
Procedure Outline:
-
Establish a whole-cell patch-clamp recording from a cell expressing SLC13A5.
-
Maintain a constant holding potential.
-
Apply citrate to the extracellular solution to induce an inward current, which is a direct result of sodium and citrate co-transport.
-
After establishing a stable baseline current in the presence of citrate, apply this compound to the cell.
-
Measure the reduction in the citrate-induced current to quantify the inhibitory effect of this compound.
Visualizations
Caption: Allosteric, state-dependent inhibition of SLC13A5 by this compound.
Caption: Experimental workflow for a [14C]-Citrate uptake assay.
References
- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
PF-06649298 experimental variability and reproducibility
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PF-06649298. The information is designed to address common issues related to experimental variability and reproducibility.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: Why am I observing significant variability in the IC50 value of this compound across different experiments or cell lines?
A1: Variability in the IC50 value of this compound is a common observation and can be attributed to several factors inherent to its mechanism of action and the experimental setup.
-
Allosteric, State-Dependent Inhibition: this compound is an allosteric, state-dependent inhibitor of the SLC13A5 transporter.[1][2] Its inhibitory potency is highly dependent on the ambient concentration of citrate (B86180).[1][3] Higher citrate concentrations can increase the apparent inhibitory potency.[4][5] Therefore, fluctuations in citrate levels in your cell culture media or assay buffer will directly impact the observed IC50.
-
Cell Line and Species Differences: The expression level of the SLC13A5 transporter can vary significantly between different cell lines (e.g., HEK293, HepG2, primary hepatocytes).[3] Furthermore, there are species-specific differences in the transporter's affinity for both citrate and inhibitors.[3] For instance, the IC50 in human hepatocytes is reported to be 16.2 µM, while in mouse hepatocytes, it is 4.5 µM.[3][6]
-
Assay Conditions: Specific parameters of your citrate uptake assay, such as incubation time, temperature, and buffer composition, can influence the results.[3]
Troubleshooting Steps:
-
Standardize Citrate Concentration: Ensure a consistent and known concentration of citrate in your assay buffer for all experiments. If feasible, measure the citrate concentration in your cell culture medium.[3]
-
Characterize Your Cell Line: Determine the relative expression level of SLC13A5 in your chosen cell line.
-
Run Appropriate Controls: Always include a positive control (e.g., a known SLC13A5 inhibitor) and a negative control (vehicle) in your experiments.[3]
-
Benchmark Your Results: Use the provided data tables to compare your results against published values for different cell types.
Q2: My in vivo results with this compound show a weaker effect than my in vitro data predicted. What could be the reason for this discrepancy?
A2: Translating in vitro potency to in vivo efficacy is a multifaceted challenge. Several factors can contribute to this discrepancy:
-
Pharmacokinetics (PK): The absorption, distribution, metabolism, and excretion (ADME) properties of this compound in the living organism will determine the effective concentration of the compound at the target tissue, such as the liver.[3] Suboptimal pharmacokinetic properties can lead to lower than expected target engagement.
-
Incomplete Target Inhibition: In vivo studies with this compound have demonstrated an approximate 33% reduction in hepatic citrate uptake, which is consistent with observations in SLC13A5 knockout mice.[3] This incomplete inhibition may be a feature of the compound's mechanism.
-
Complex Biological Systems: In vivo systems involve complex feedback loops and compensatory mechanisms that are not present in in vitro models.
Troubleshooting Steps:
-
Pharmacokinetic Analysis: Conduct pharmacokinetic studies to determine the compound's concentration in plasma and the target tissue over time.
-
Dose-Response Studies: Perform in vivo dose-response studies to establish a clear relationship between the administered dose and the pharmacological effect.
-
Target Engagement Assays: Whenever possible, use target engagement biomarkers to confirm that this compound is interacting with SLC13A5 in the target tissue.
Q3: I am observing a biphasic or unexpected dose-response curve. What could be the cause?
A3: A non-standard dose-response curve can be perplexing. Here are a few potential explanations:
-
Low-Affinity Substrate Activity: In the absence of citrate, this compound has been shown to exhibit low-affinity substrate activity.[1][2] It is theoretically possible that at very low concentrations, this compound binding could induce a conformational state that transiently enhances substrate transport before the inhibitory effect becomes dominant at higher concentrations.[3]
-
Off-Target Effects at High Concentrations: While this compound is highly selective for SLC13A5 over related transporters like NaDC1 and NaDC3, at very high concentrations, the possibility of off-target effects cannot be entirely ruled out.[7]
Troubleshooting Steps:
-
Confirm with a Full Dose-Response Curve: Perform a comprehensive dose-response experiment with a wide range of this compound concentrations to confirm the nature of the response.[3]
-
Vary Citrate Concentration: Investigate if this effect is dependent on the citrate concentration in your assay.[3]
-
Consider an Alternative Assay: Utilize a different method to measure SLC13A5 activity, such as a membrane potential assay, to determine if the biphasic effect is consistent across different detection methods.[2][3]
Quantitative Data Summary
The inhibitory activity of this compound varies across different experimental systems. The following tables summarize the available quantitative data for easy comparison.
Table 1: In Vitro IC50 Values for this compound
| Cell Line/System | Species | IC50 | Assay Type | Reference |
| HEK293 expressing hNaCT | Human | 408 nM | [14C]-Citrate Uptake | [6][8] |
| Human Hepatocytes | Human | 16.2 µM | [14C]-Citrate Uptake | [6][8] |
| Mouse Hepatocytes | Mouse | 4.5 µM | [14C]-Citrate Uptake | [6][8] |
| Rat Hepatocytes | Rat | Not Specified | - | [8] |
| HEK293 expressing hNaDC1 | Human | >100 µM | [14C]-Citrate Uptake | [6][7] |
| HEK293 expressing hNaDC3 | Human | >100 µM | [14C]-Citrate Uptake | [6][7] |
Table 2: In Vivo Metabolic Effects of this compound in High-Fat Diet (HFD) Mice
| Parameter | Treatment Group | Outcome | Reference |
| Glucose Tolerance | HFD Mice + this compound (250 mg/kg, p.o., twice daily, 21 days) | Complete reversal of glucose intolerance | [6][9] |
| Plasma Glucose | HFD Mice + this compound | Decreased | [6][9] |
| Hepatic Triglycerides | HFD Mice + this compound | Decreased | [6][9] |
| Hepatic Diacylglycerides | HFD Mice + this compound | Decreased | [6][9] |
| Hepatic Acyl-carnitines | HFD Mice + this compound | Decreased | [6][9] |
Experimental Protocols
Protocol 1: [14C]-Citrate Uptake Assay for SLC13A5 Inhibition in Adherent Cells (e.g., HEK293, HepG2)
This protocol is a standard method to determine the inhibitory activity of compounds on the sodium-coupled citrate transporter (SLC13A5).
Materials:
-
Adherent cells expressing SLC13A5 (e.g., stably transfected HEK293 or HepG2 cells)[8]
-
Collagen-coated 24-well or 96-well cell culture plates[8]
-
Transport Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4[8]
-
Wash Buffer (Choline-based): 140 mM choline (B1196258) chloride, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4[8]
-
This compound stock solution (in DMSO)[3]
-
Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS)[8]
-
Scintillation cocktail and counter[8]
Procedure:
-
Cell Seeding: Seed cells onto collagen-coated plates at a density that allows them to reach ~90% confluency on the day of the assay.[8]
-
Cell Culture: Culture the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Pre-incubation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 1 mL of pre-warmed Wash Buffer.[8]
-
Add 0.5 mL of Transport Buffer containing the desired concentration of this compound or vehicle control to each well.[8]
-
Incubate the plates at 37°C for a specified pre-incubation time (e.g., 10-30 minutes).[8]
-
-
Uptake Initiation:
-
Uptake Termination:
-
Cell Lysis and Scintillation Counting:
-
Data Analysis:
-
Determine the protein concentration in each well using a standard protein assay (e.g., BCA assay) from parallel plates.[8]
-
Normalize the counts per minute (CPM) to the protein concentration to get the uptake rate (e.g., in nmol/mg protein/min).[8]
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.[8]
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.[8]
-
Visualizations
Caption: Citrate transport via SLC13A5 and its role in cellular metabolism.
Caption: Workflow for the [14C]-citrate uptake assay.
Caption: Troubleshooting logic for IC50 variability.
References
- 1. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Optimizing incubation time for PF-06649298 treatment
Welcome to the technical support center for PF-06649298, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5. This guide is designed for researchers, scientists, and drug development professionals to assist in optimizing experimental protocols and troubleshooting common issues, with a specific focus on incubation time.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is an allosteric, state-dependent inhibitor of the SLC13A5 transporter.[1] This means its inhibitory potency is significantly influenced by the concentration of the natural substrate, citrate. This compound preferentially binds to a specific conformational state of the transporter that is induced or stabilized by citrate binding, thereby locking the transporter in an inward-facing conformation and preventing the transport cycle.[2]
Q2: What is a typical incubation time for this compound in a citrate uptake assay?
A2: For direct measurement of citrate uptake inhibition, a pre-incubation time of 15 to 30 minutes with this compound is commonly used in in-vitro cell-based assays, such as [¹⁴C]-citrate uptake experiments.[3] The subsequent uptake of radiolabeled citrate is then typically measured over a 5 to 30-minute period.[2][3]
Q3: How does the choice of incubation time affect experimental outcomes?
A3: The incubation time is a critical parameter that can significantly impact the observed potency and effects of this compound.
-
Short-term incubation (minutes to a few hours): This is typically sufficient for assessing the direct inhibitory effect on SLC13A5 transporter activity.
-
Long-term incubation (hours to days): Longer incubation times may be necessary to observe downstream cellular effects resulting from the sustained inhibition of citrate transport, such as changes in metabolic pathways, gene expression, or cell viability. For reversible inhibitors, excessively long incubations could also lead to secondary effects like cytotoxicity or the activation of compensatory pathways, which might confound the results.
Q4: Can the IC50 value of this compound change with different incubation times?
A4: Yes, for a reversible inhibitor like this compound, the apparent IC50 value can be time-dependent. Insufficient incubation time may not allow the inhibitor to reach equilibrium with the transporter, leading to an underestimation of its potency (a higher IC50 value). Conversely, as the incubation time increases, the IC50 is expected to decrease and then stabilize once equilibrium is reached. It is crucial to perform time-course experiments to determine the optimal incubation period where the maximal effect at a given concentration is achieved.
Q5: What are the downstream metabolic consequences of inhibiting SLC13A5 with this compound?
A5: By blocking the entry of extracellular citrate into cells, particularly hepatocytes, this compound can impact several key metabolic pathways. Cytosolic citrate is a precursor for de novo lipogenesis (fatty acid synthesis) and cholesterol synthesis. It also acts as an allosteric regulator of enzymes involved in glycolysis and gluconeogenesis. Therefore, prolonged inhibition of SLC13A5 can lead to reduced hepatic lipid accumulation and improved insulin (B600854) sensitivity.[4][5]
Troubleshooting Guide
Issue 1: No significant inhibition of citrate uptake is observed at the expected concentrations.
-
Possible Cause 1: Incubation time is too short.
-
Solution: For a reversible inhibitor, reaching equilibrium binding to the transporter takes time. If the pre-incubation period is too brief, the inhibitor may not have had sufficient time to exert its maximal effect. It is recommended to perform a time-course experiment by testing several pre-incubation times (e.g., 15, 30, 60, and 120 minutes) to determine the optimal duration for your specific experimental system.
-
-
Possible Cause 2: Sub-optimal citrate concentration.
-
Possible Cause 3: Low expression of SLC13A5 in the cell model.
-
Solution: Confirm the expression level of the SLC13A5 transporter in your chosen cell line using techniques like qPCR or Western blotting. Consider using a cell line known to have high endogenous expression or a stably transfected cell line overexpressing SLC13A5.
-
Issue 2: High variability in results, especially with longer incubation times.
-
Possible Cause 1: Compound instability.
-
Solution: While this compound is generally stable, long incubation periods in culture media at 37°C could lead to some degradation. For incubations longer than 48 hours, consider replenishing the media with fresh compound.
-
-
Possible Cause 2: Cell health is compromised.
-
Solution: Extended exposure to any compound, including this compound or the vehicle (e.g., DMSO), can affect cell viability. It is crucial to run parallel cytotoxicity assays (e.g., MTT or LDH release) to ensure that the observed effects are due to the specific inhibition of SLC13A5 and not a general decline in cell health. Ensure the final concentration of the solvent is not toxic to the cells.
-
-
Possible Cause 3: Activation of compensatory mechanisms.
-
Solution: Cells may adapt to the prolonged inhibition of a transporter by altering the expression of other related genes or activating alternative metabolic pathways.[6] When studying long-term effects, consider analyzing the expression of other transporters and key metabolic enzymes to understand any potential cellular adaptations.
-
Data Presentation
Table 1: In Vitro Inhibitory Activity of this compound
| Cell Line/System | Assay Type | Species | IC50 Value |
| Human Hepatocytes | [¹⁴C]-Citrate Uptake | Human | 16.2 µM |
| Mouse Hepatocytes | [¹⁴C]-Citrate Uptake | Mouse | 4.5 µM |
| HEK293 expressing hSLC13A5 | [¹⁴C]-Citrate Uptake | Human | 0.408 µM (408 nM) |
| HEK293 expressing hSLC13A2 (NaDC1) | [¹⁴C]-Citrate Uptake | Human | >100 µM |
| HEK293 expressing hSLC13A3 (NaDC3) | [¹⁴C]-Citrate Uptake | Human | >100 µM |
Data compiled from multiple sources.
Experimental Protocols
Protocol: Determining the Optimal Incubation Time for this compound in a [¹⁴C]-Citrate Uptake Assay
This protocol describes a time-course experiment to establish the necessary pre-incubation time for this compound to achieve maximal inhibition of SLC13A5-mediated citrate uptake.
Materials:
-
SLC13A5-expressing cells (e.g., HepG2 or HEK293-hSLC13A5)
-
96-well cell culture plates
-
This compound
-
[¹⁴C]-Citrate
-
Unlabeled ("cold") citrate
-
Uptake Buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4)
-
Stop Solution (ice-cold HBSS)
-
Cell Lysis Buffer (e.g., 0.1 M NaOH with 0.1% SDS)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that ensures they form a confluent monolayer on the day of the assay. Culture for 24-48 hours.
-
Preparation of Reagents:
-
Prepare a working solution of this compound in Uptake Buffer at a concentration that is 2-3 times the expected IC50. Also, prepare a vehicle control (e.g., 0.1% DMSO in Uptake Buffer).
-
Prepare the [¹⁴C]-citrate uptake solution containing a fixed concentration of radiolabeled and unlabeled citrate in Uptake Buffer.
-
-
Pre-incubation:
-
Aspirate the culture medium and wash the cells twice with pre-warmed Uptake Buffer.
-
Add the this compound working solution or vehicle control to the respective wells.
-
Incubate the plates for different durations at 37°C. A suggested time course is 15, 30, 60, 90, and 120 minutes.
-
-
Uptake Measurement:
-
At the end of each pre-incubation period, initiate the uptake by adding the [¹⁴C]-citrate uptake solution to all wells.
-
Incubate for a predetermined, short period (e.g., 10 minutes) at 37°C. This uptake time should be within the linear range of uptake for your cell line.
-
-
Termination and Lysis:
-
Terminate the uptake by rapidly aspirating the uptake solution and washing the cells three times with ice-cold Stop Solution.
-
Lyse the cells by adding Cell Lysis Buffer and incubating for at least 30 minutes at room temperature.
-
-
Quantification and Analysis:
-
Transfer the cell lysates to scintillation vials, add scintillation fluid, and measure the radioactivity.
-
Calculate the percent inhibition for each pre-incubation time point relative to the vehicle control.
-
Plot the percent inhibition against the pre-incubation time. The optimal incubation time is the shortest duration that results in a stable, maximal level of inhibition.
-
Mandatory Visualizations
Caption: Workflow for determining the optimal pre-incubation time for this compound.
Caption: Signaling pathway affected by SLC13A5 inhibition with this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. Application of transporter assays for drug discovery and development: an update of the literature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Assessing reversible and irreversible binding effects of kinase covalent inhibitors through ADP-Glo assays - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pharmaron.com [pharmaron.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Measuring Citrate Transport Inhibition
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering challenges in the measurement of citrate (B86180) transport inhibition. The information is tailored for scientists and drug development professionals working with citrate transporters such as the sodium-coupled citrate transporter (NaCT, SLC13A5) and the mitochondrial citrate transport protein (CTP, SLC25A1).
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for measuring citrate transport inhibition?
A1: The principal methods for quantifying the inhibition of citrate transporters include:
-
Radiolabeled Citrate Uptake Assays: This is a traditional and widely used method that directly measures the uptake of a radiolabeled substrate like [¹⁴C]-citrate into cells or proteoliposomes.[1][2]
-
Fluorescent-Based Assays: These methods offer a higher-throughput alternative to radiolabeled assays. They can involve fluorescently-labeled citrate analogs, fluorescent inhibitors, or genetically encoded citrate sensors that report changes in intracellular citrate concentrations in real-time.[3][4][5]
-
Extracellular Flux Analysis (e.g., Seahorse XF Analyzer): This technology measures the oxygen consumption rate (OCR) and extracellular acidification rate (ECAR) of live cells to assess metabolic function.[6][7] While it doesn't directly measure citrate transport, it can quantify metabolic changes downstream of citrate uptake and its inhibition.
-
Electrophysiological Assays: Techniques like patch-clamping can be used to measure the citrate-induced currents in cells expressing electrogenic citrate transporters, providing a direct measure of transporter activity and its inhibition.[1]
-
Colorimetric Assays: These assays typically measure the activity of enzymes that consume or produce citrate, such as citrate synthase.[8][9] They are useful for determining citrate concentrations in samples.
Q2: My radiolabeled citrate uptake assay shows high background noise. What are the possible causes and solutions?
A2: High background in a radiolabeled citrate uptake assay can obscure the specific signal. Here are common causes and troubleshooting steps:
-
Inadequate Washing: Insufficient washing of cells after incubation with [¹⁴C]-citrate can leave behind extracellular radioactivity.
-
Solution: Increase the number of washes with ice-cold stop solution (e.g., HBSS) and ensure rapid aspiration of the wash buffer between steps.[2]
-
-
Non-Specific Binding: The radiolabeled citrate may bind non-specifically to the cell surface or the culture plate.
-
Solution: Pre-soak filtermats in a buffer containing BSA and include a control with a potent, non-specific inhibitor to determine the level of non-specific binding.[10]
-
-
Incorrect Buffer Composition: The absence of a sodium gradient in assays for sodium-dependent transporters like NaCT will lead to the measurement of only non-specific uptake.
-
Solution: Use a sodium-containing buffer for measuring total uptake and a sodium-free buffer (e.g., with N-methyl-D-glucamine replacing sodium) to determine the background, non-specific uptake.[1]
-
Q3: I'm not observing a clear inhibitory effect with my test compound. What should I check?
A3: Several factors can lead to a lack of observable inhibition:
-
Compound Insolubility: The inhibitor may not be soluble at the tested concentrations in the assay buffer.
-
Solution: Visually inspect for precipitation. If necessary, prepare a fresh stock solution in an appropriate solvent (e.g., DMSO) and ensure the final solvent concentration is low and consistent across all wells.
-
-
Inappropriate Incubation Time: The pre-incubation time with the inhibitor may be too short, or the uptake assay time may not be in the linear range.
-
Inhibitor Potency: The inhibitor may have low potency, requiring higher concentrations to observe an effect.
-
Solution: Test a wider range of inhibitor concentrations.
-
-
Mechanism of Inhibition: The inhibitor may have a complex mechanism of action, such as being state-dependent or allosteric, which could be influenced by substrate concentration.[1][2]
-
Solution: Perform kinetic studies with varying concentrations of both the inhibitor and the substrate to elucidate the mechanism of inhibition.[11]
-
Q4: My Seahorse XF Analyzer results show low OCR or a poor response to mitochondrial stress test drugs. What could be the issue?
A4: Low Oxygen Consumption Rates (OCR) or a blunted response to inhibitors like oligomycin (B223565) and FCCP can be due to several factors:
-
Insufficient Cell Number: Too few cells will result in a low metabolic signal.
-
Unhealthy Cells: Cells that are stressed or have poor viability will have compromised metabolic function.
-
Solution: Ensure proper cell handling and culture conditions. Check cell viability before seeding.
-
-
Suboptimal FCCP Concentration: The concentration of the uncoupler FCCP is critical for measuring maximal respiration.
-
Solution: Perform an FCCP titration to determine the optimal concentration that gives the maximal OCR without being toxic.[13]
-
-
Incorrect Assay Medium: The use of a medium with bicarbonate in a non-CO2 environment can affect pH and cellular metabolism.
Troubleshooting Guides
Radiolabeled [¹⁴C]-Citrate Uptake Assay
| Issue | Potential Cause | Troubleshooting Steps |
| High variability between replicates | Inconsistent cell seeding, pipetting errors, or temperature fluctuations. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and be consistent with pipetting technique. Maintain a constant temperature (37°C) during the assay. |
| Low signal-to-noise ratio | Low transporter expression, short uptake time, or low specific activity of radiolabel. | Use a cell line with confirmed high expression of the target transporter. Optimize the uptake time to be within the linear range.[2] If possible, use a [¹⁴C]-citrate stock with higher specific radioactivity. |
| Inconsistent IC50 values | Substrate concentration is too high relative to the Km, or the inhibitor and substrate compete for binding. | For competitive inhibitors, the IC50 value is dependent on the substrate concentration. Use a substrate concentration at or below the Km value for more accurate IC50 determination.[15] |
Fluorescent-Based Assays
| Issue | Potential Cause | Troubleshooting Steps |
| Photobleaching of the fluorescent probe | Excessive exposure to excitation light. | Minimize the exposure time and intensity of the excitation light. Use an anti-fade reagent if compatible with the assay. |
| Autofluorescence from cells or compounds | Endogenous fluorescent molecules in the cells or the test compound itself is fluorescent. | Measure the background fluorescence of cells and the compound alone and subtract it from the experimental values. Use a fluorescent probe with excitation and emission wavelengths that minimize overlap with autofluorescence. |
| Low Z'-factor in high-throughput screening | High variability in the assay signal and a small dynamic range between positive and negative controls. | Optimize assay parameters such as cell density, probe concentration, and incubation times to maximize the signal window and reduce variability. A Z'-factor between 0.5 and 1 indicates an excellent assay for HTS.[5] |
Quantitative Data Summary
The following tables summarize key quantitative data for common citrate transport inhibitors.
Table 1: In Vitro Efficacy of PF-06649298 (NaCT/SLC13A5 Inhibitor)
| Cell Type | Assay | Endpoint | This compound IC₅₀ | Reference |
| Human Hepatocytes | [¹⁴C]-Citrate Uptake | Inhibition of Citrate Transport | 16.2 µM | [2] |
| Mouse Hepatocytes | [¹⁴C]-Citrate Uptake | Inhibition of Citrate Transport | 4.5 µM | [2] |
| HEK293 cells expressing human NaCT | [¹⁴C]-Citrate Uptake | Inhibition of Citrate Transport | 408 nM | [2] |
| Wildtype NaCT in HEK293 cells | [¹⁴C]-Citrate Uptake | Inhibition of Citrate Transport | 5 µM | [16] |
| G409Q mutant NaCT in HEK293 cells | [¹⁴C]-Citrate Uptake | Inhibition of Citrate Transport | 300 µM | [16] |
| I410V mutant NaCT in HEK293 cells | [¹⁴C]-Citrate Uptake | Inhibition of Citrate Transport | 20 µM | [16] |
Table 2: Kinetic Parameters of 1,2,3-Benzenetricarboxylate (BTC) Inhibition of Mitochondrial CTP
| Parameter | Value | Reference |
| Inhibition Type | Mixed (with a strong competitive component) | [11][17] |
| Competitive Inhibition Constant (Kic) | 0.12 ± 0.02 mM | [11][17] |
| Uncompetitive Inhibition Constant (Kiu) | 3.04 ± 0.74 mM | [11][17] |
| IC50 | 3 to 8 mM | [11] |
Table 3: Inhibition of Plasma Membrane Citrate Transporter (PMCT) and Mitochondrial Citrate Transport Protein (CTP) by various compounds at 1 mM
| ZINC Compound ID | % Inhibition of PMCT | % Inhibition of CTP | Reference |
| 792949 | 6.3 ± 3.9 | 84.7 ± 0.8 | [18] |
| 4180643 | 72.5 ± 1.6 | 78.6 ± 5.4 | [18] |
| 236104 | 21.1 ± 12.1 | 76.1 ± 4.6 | [18] |
| 854962 | 13.4 ± 10.5 | 67.5 ± 4.6 | [18] |
| 1571200 | 26.0 ± 6.8 | 63.1 ± 0.6 | [18] |
Experimental Protocols
Detailed Protocol for [¹⁴C]-Citrate Uptake Assay in Cultured Hepatocytes
This protocol is adapted from established methods for measuring the uptake of radiolabeled citrate.[1][2]
I. Cell Culture and Plating
-
Culture primary hepatocytes or a suitable cell line (e.g., HEK293 expressing the transporter) in the appropriate medium.
-
Seed the cells in collagen-coated 24- or 96-well plates at a density that will result in a near-confluent monolayer on the day of the assay. A typical seeding density for primary hepatocytes in a 24-well plate is 0.5 x 10⁶ viable cells/well.[2]
-
Incubate the plates in a CO₂ incubator at 37°C for 24-48 hours.
II. Assay Procedure
-
On the day of the assay, aspirate the culture medium.
-
Wash the cells twice with a pre-warmed sodium-containing assay buffer (e.g., Hanks' Balanced Salt Solution, HBSS, pH 7.4).
-
Pre-incubate the cells with varying concentrations of the test inhibitor (e.g., this compound) in the assay buffer for a specified time (e.g., 30 minutes) at 37°C.[1] For negative controls, add buffer with the vehicle (e.g., DMSO).
-
To determine non-specific uptake, use a parallel set of wells with a sodium-free buffer.[1]
-
Initiate the uptake by adding the [¹⁴C]-citrate working solution (a fixed concentration of [¹⁴C]-citrate in the assay buffer) to each well.
-
Incubate for a predetermined time within the linear range of uptake (e.g., 10-30 minutes) at 37°C.[1]
-
Terminate the uptake by rapidly aspirating the radioactive solution and immediately washing the cells three times with an ice-cold stop solution (e.g., sodium-free buffer).[1]
-
Lyse the cells by adding a cell lysis buffer (e.g., 0.1 M NaOH or RIPA buffer) to each well and incubating for at least 30 minutes at room temperature with gentle agitation.[2]
III. Quantification and Data Analysis
-
Transfer the cell lysates to scintillation vials.
-
Add a scintillation cocktail to each vial.
-
Measure the intracellular radioactivity using a scintillation counter.
-
Calculate the specific uptake by subtracting the non-specific uptake (measured in sodium-free buffer) from the total uptake (measured in sodium-containing buffer).[1]
-
Determine the IC50 values by fitting the concentration-response data to a four-parameter logistic equation.[1]
Visualizations
Caption: Workflow for a radiolabeled citrate uptake inhibition assay.
Caption: Troubleshooting logic for unexpected citrate transport inhibition results.
Caption: Cellular citrate transport pathways and points of inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A Fluorescent-Based Method to Assess the Activity of the Human Sodium-Coupled Citrate Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. Extracellular flux assay (Seahorse assay): Diverse applications in metabolic research across biological disciplines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. agilent.com [agilent.com]
- 8. m.youtube.com [m.youtube.com]
- 9. Citrate Assay Kit Clinisciences [clinisciences.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. Inhibitors of the Mitochondrial Citrate Transport Protein: Validation of the Role of Substrate Binding Residues and Discovery of the First Purely Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. agilent.com [agilent.com]
- 13. researchgate.net [researchgate.net]
- 14. med.upenn.edu [med.upenn.edu]
- 15. xenotech.com [xenotech.com]
- 16. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibitors of the mitochondrial citrate transport protein: validation of the role of substrate binding residues and discovery of the first purely competitive inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Mitochondrial and Plasma Membrane Citrate Transporters: Discovery of Selective Inhibitors and Application to Structure/Function Analysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Best Practices for Citrate Uptake Assays with Inhibitors
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals performing citrate (B86180) uptake assays with inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the primary cellular citrate transporters to consider for inhibitor studies?
A1: The two main citrate transporters are the plasma membrane sodium-dependent citrate transporter (NaCT), also known as SLC13A5, and the mitochondrial citrate transport protein (CTP), or SLC25A1. NaCT is responsible for importing extracellular citrate into the cytoplasm, while CTP exports citrate from the mitochondrial matrix to the cytoplasm in exchange for other dicarboxylates like malate.[1][2] The choice of which transporter to target depends on the specific research question.
Q2: What are the common methods for measuring citrate uptake?
A2: The most common methods are radiolabeled substrate uptake assays and fluorescence-based assays.
-
Radiolabeled Assays: These traditionally use [14C]-citrate to quantify uptake by measuring radioactivity in cell lysates.[3] This is a robust and well-established method.
-
Fluorescence-Based Assays: Newer methods utilize genetically encoded citrate sensors, such as Citron1, co-expressed with the transporter of interest in live cells.[4][5] This allows for real-time monitoring of citrate transport and is suitable for high-throughput screening.[4]
Q3: How do I choose the appropriate cell line for my assay?
A3: The choice of cell line is critical. You can use:
-
Primary cells: Such as primary human hepatocytes, which endogenously express citrate transporters.[3]
-
Cancer cell lines: Many cancer cell lines, like HepG2, have altered citrate metabolism and can be suitable models.[6]
-
Engineered cell lines: HEK293 cells are often used to overexpress a specific transporter (e.g., hNaCT), providing a clean system to study the activity of a single transporter.[5]
Q4: What is the mechanism of action of common citrate transporter inhibitors?
A4: Inhibitors can have different mechanisms of action, including:
-
Competitive inhibition: The inhibitor binds to the same site as citrate, directly competing for binding to the transporter.[7]
-
Non-competitive inhibition: The inhibitor binds to an allosteric site on the transporter, changing its conformation and preventing citrate transport without blocking the citrate binding site.
-
Mixed inhibition: The inhibitor can bind to both the free transporter and the transporter-substrate complex.
It is important to characterize the inhibition kinetics to understand the inhibitor's mechanism.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High Background Signal | 1. Incomplete washing of cells after incubation with radiolabeled citrate. 2. Non-specific binding of the radiolabel to the plate or cells. 3. Presence of endogenous oxaloacetate or pyruvate (B1213749) in samples (for colorimetric/fluorometric kits).[8] | 1. Increase the number and volume of washes with ice-cold stop buffer.[3] 2. Pre-coat plates with a blocking agent like poly-D-lysine. Ensure the stop buffer is effective. 3. For kit-based assays, include a blank sample for each sample by omitting the enzyme mix to measure and subtract the background.[8] |
| Low Signal/No Uptake | 1. Low transporter expression in the chosen cell line. 2. Sub-optimal assay conditions (e.g., temperature, pH, incubation time). 3. Cell monolayer is not confluent or cells are unhealthy. 4. Incorrect buffer composition (e.g., absence of sodium for NaCT). | 1. Verify transporter expression using qPCR or Western blot. Consider using a cell line with higher expression or an overexpression system. 2. Optimize incubation time to be within the linear range of uptake. Ensure the assay buffer is at the correct pH and temperature (typically 37°C).[3] 3. Ensure cells are healthy and form a confluent monolayer before starting the assay. Perform a cell viability test. 4. For NaCT, ensure the uptake buffer contains sodium. A sodium-free buffer (e.g., replacing NaCl with choline (B1196258) chloride) can be used as a negative control.[7] |
| Inhibitor Shows No Effect | 1. Inhibitor is not soluble or stable in the assay buffer. 2. Incorrect inhibitor concentration. 3. The chosen cell line does not express the target transporter. 4. The inhibitor has a slow on-rate and requires pre-incubation. | 1. Check the solubility of the inhibitor and consider using a different solvent (ensure the final solvent concentration is low, e.g., <0.1% DMSO).[3] 2. Perform a dose-response curve with a wide range of concentrations. 3. Confirm expression of the target transporter. 4. Include a pre-incubation step with the inhibitor before adding the citrate substrate.[3][9] |
| High Well-to-Well Variability | 1. Inconsistent cell seeding density. 2. Inaccurate pipetting. 3. Edge effects in the microplate. 4. Temperature fluctuations across the plate. | 1. Ensure a homogenous cell suspension and careful seeding to achieve a uniform monolayer. 2. Use calibrated pipettes and consider using a multichannel pipette for additions. 3. Avoid using the outer wells of the plate or fill them with buffer to maintain humidity. 4. Ensure the plate is incubated in a temperature-controlled environment and allow it to equilibrate to the correct temperature before starting the assay. |
| Cell Viability Issues | 1. Cytotoxicity of the inhibitor at the tested concentrations. 2. Harsh assay conditions (e.g., prolonged incubation, incorrect buffer osmolality). | 1. Perform a cell viability assay (e.g., MTT or LDH assay) in parallel with the uptake assay to assess inhibitor toxicity.[6] 2. Optimize assay duration and ensure the buffer is isotonic and at the correct pH. |
Quantitative Data Summary
Table 1: IC50 Values of Selected Citrate Transporter Inhibitors
| Inhibitor | Transporter | Cell Type | IC50 | Reference |
| PF-06649298 | Human NaCT | HEK293 cells expressing human NaCT | 408 nM | [3] |
| This compound | Human NaCT | Human Hepatocytes | 16.2 µM | [3] |
| This compound | Mouse NaCT | Mouse Hepatocytes | 4.5 µM | [3] |
| BI01383298 | Human NaCT | HepG2 cells | 49 ± 3 nM (in the presence of Li+) | [10] |
| PF-06761281 (PF-4a) | Human NaCT | HEK293 cells | ~10 µM | [5] |
| 1,2,3-Benzenetricarboxylate (BTC) | Cys-less CTP | Reconstituted CTP | Kic: 0.12 ± 0.02 mM | [11] |
IC50 values can vary depending on the cell type and assay conditions.
Table 2: Km Values for Citrate Transporters
| Transporter | Substrate | Cell Type/System | Km | Reference |
| Human NaCT | Citrate | HepG2 cells | 630 ± 135 µM | [10] |
| Human NaCT | Citrate | HEK293 cells expressing hNaCT | ~180 µM | [12] |
Experimental Protocols
Protocol 1: [14C]-Citrate Uptake Assay in Adherent Cells
This protocol is adapted for a 24-well plate format.
Materials:
-
Adherent cells expressing the citrate transporter of interest
-
Collagen-coated 24-well plates
-
Culture medium
-
Hanks' Balanced Salt Solution (HBSS) or similar assay buffer
-
Stop buffer (e.g., ice-cold PBS)
-
[14C]-citrate
-
Unlabeled citrate
-
Inhibitor stock solution
-
Cell lysis buffer (e.g., 0.1 M NaOH with 1% SDS)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Cell Seeding: Seed cells onto collagen-coated 24-well plates at a density that will result in a confluent monolayer on the day of the assay (e.g., 0.5 x 10^6 viable cells/well for primary hepatocytes).[3] Culture cells for 24-48 hours.
-
Preparation:
-
Prepare the [14C]-citrate working solution by mixing [14C]-citrate with unlabeled citrate in HBSS to the desired final concentration and specific activity.
-
Prepare inhibitor dilutions in HBSS. Include a vehicle control (e.g., DMSO at <0.1%).[3]
-
-
Assay:
-
Aspirate the culture medium and wash the cell monolayer twice with pre-warmed HBSS.
-
Add the inhibitor solution or vehicle control to the wells and pre-incubate for a specified time (e.g., 15-30 minutes) at 37°C.[3]
-
Initiate the uptake by adding the [14C]-citrate working solution.
-
Incubate for a predetermined time (e.g., 5-10 minutes) at 37°C. This time should be within the linear range of uptake.[3]
-
-
Termination and Lysis:
-
Quantification:
-
Transfer the cell lysates to scintillation vials.
-
Add scintillation cocktail.
-
Measure radioactivity (counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis:
-
Normalize CPM values to the protein concentration of each well (determined by a BCA assay).
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
Protocol 2: Fluorescence-Based Citrate Uptake Assay
This protocol utilizes a genetically encoded citrate sensor (Citron1) and is suitable for a 96-well plate format.[4][5]
Materials:
-
HEK293 cells co-expressing the citrate transporter and Citron1 sensor
-
96-well black, clear-bottom plates
-
Culture medium
-
Krebs-Ringer-HEPES (KRH) buffer or similar
-
Citrate solution
-
Inhibitor stock solutions
-
Fluorescence plate reader
Procedure:
-
Cell Seeding: Seed the engineered cells into 96-well plates and culture until they reach the desired confluency.
-
Assay Preparation:
-
Prepare inhibitor dilutions in KRH buffer.
-
Prepare a citrate solution in KRH buffer.
-
-
Assay:
-
Wash cells with KRH buffer.
-
Add the inhibitor solutions or vehicle control to the wells and pre-incubate for a specified time (e.g., 30 minutes).[13]
-
Place the plate in a fluorescence plate reader and begin recording the baseline fluorescence (e.g., Ex/Em: 535/587 nm for a mCherry-tagged sensor).[14]
-
Inject the citrate solution to initiate the uptake and continue to monitor the fluorescence signal in real-time.
-
-
Data Analysis:
-
Calculate the initial rate of citrate uptake from the change in fluorescence over time.
-
Compare the uptake rates in the presence and absence of inhibitors to determine the percentage of inhibition.
-
Plot the percentage of inhibition against the inhibitor concentration to determine the IC50 value.
-
Visualizations
Caption: Workflow for a citrate uptake assay with inhibitors.
Caption: Cellular citrate transport and metabolic fate.
References
- 1. mdpi.com [mdpi.com]
- 2. Mitochondrial and Plasma Membrane Citrate Transporters: Discovery of Selective Inhibitors and Application to Structure/Function Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. A Fluorescent-Based Method to Assess the Activity of the Human Sodium-Coupled Citrate Transporter - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Extracellular Citrate Is a Trojan Horse for Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Inhibitors of the Mitochondrial Citrate Transport Protein: Validation of the Role of Substrate Binding Residues and Discovery of the First Purely Competitive Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biorxiv.org [biorxiv.org]
- 14. Citrate Assay Kit (ab83396) | Abcam [abcam.com]
Improving signal-to-noise in PF-06649298 assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers improve the signal-to-noise ratio in assays involving the SLC13A5/NaCT inhibitor, PF-06649298.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1] It functions as an allosteric, state-dependent inhibitor.[2][3] This means its inhibitory potency is significantly influenced by the concentration of citrate.[3] this compound preferentially binds to a specific conformational state of the transporter that is induced or stabilized by citrate binding.[2] By inhibiting SLC13A5, this compound blocks the transport of extracellular citrate into cells, particularly hepatocytes, which impacts various metabolic pathways including glycolysis, gluconeogenesis, and de novo lipogenesis.[4][5]
Q2: What are the common assays used to measure the activity of this compound?
The most common assays for characterizing this compound are:
-
[¹⁴C]-Citrate Uptake Assay: This is the primary method for quantifying the inhibitory effect of compounds on SLC13A5 function.[2] It involves measuring the uptake of radiolabeled citrate into cells expressing the transporter.
-
Membrane Potential Assay: This assay assesses the electrogenic nature of the SLC13A5 transporter. Since SLC13A5 transports a net positive charge, its activity can be measured by changes in membrane potential using fluorescent dyes.[2]
-
Whole-Cell Patch-Clamp Electrophysiology: This technique provides a direct measurement of the currents generated by the SLC13A5 transporter, allowing for detailed characterization of the inhibition mechanism.[2][6]
Troubleshooting Guide
Issue 1: High variability in IC₅₀ values for this compound between experiments.
-
Possible Cause 1: Inconsistent Citrate Concentration.
-
Explanation: this compound is a state-dependent inhibitor, and its potency is highly dependent on the ambient citrate concentration.[3][7] Variations in citrate levels in cell culture media or assay buffers will directly impact the apparent IC₅₀.
-
Solution: Standardize the citrate concentration in your assay buffer across all experiments. If possible, measure the citrate concentration in your cell culture medium.[7]
-
-
Possible Cause 2: Cell Line and Species Differences.
-
Explanation: The expression level of SLC13A5 can vary significantly between different cell lines (e.g., HEK293, HepG2, primary hepatocytes).[7] Additionally, there are species-specific differences in the transporter's affinity for citrate and inhibitors.[7]
-
Solution: Characterize the relative expression level of SLC13A5 in your chosen cell line. When comparing data, always consider the cell type and species of origin. Refer to published data for benchmarking.[7]
-
-
Possible Cause 3: Assay Conditions.
-
Explanation: Variations in incubation time, temperature, and buffer composition can influence the results of citrate uptake assays.[7]
-
Solution: Ensure that all assay parameters are kept consistent between experiments. Always include positive and negative controls to monitor assay performance.
-
Issue 2: Low signal-to-noise ratio in the [¹⁴C]-citrate uptake assay.
-
Possible Cause 1: High Background Signal.
-
Explanation: High background can be caused by non-specific binding of [¹⁴C]-citrate to the cells or the plate, or by inefficient washing steps.
-
Solution:
-
Ensure thorough and consistent washing with ice-cold wash buffer to stop the uptake and remove extracellular radiolabel.[8]
-
To distinguish active transport from passive diffusion, a parallel set of experiments can be conducted at 4°C.[9]
-
Use a sodium-free buffer to determine background, non-specific uptake.[2]
-
-
-
Possible Cause 2: Low Signal.
-
Explanation: A weak signal may be due to low expression of the SLC13A5 transporter in the cells, suboptimal substrate concentration, or insufficient incubation time.
-
Solution:
-
Issue 3: Discrepancy between in vitro potency and in vivo efficacy.
-
Possible Cause 1: Pharmacokinetics (PK).
-
Explanation: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound in vivo determine the effective concentration of the compound at the target tissue.[7] Suboptimal PK can lead to lower than expected target engagement.
-
Solution: Conduct pharmacokinetic studies to determine the bioavailability and tissue distribution of this compound in your animal model.
-
-
Possible Cause 2: Complex Biological Environment.
-
Explanation: The in vivo environment is significantly more complex than an in vitro cell culture system. Factors such as plasma protein binding and the presence of endogenous substrates and competing transporters can influence the activity of this compound.
-
Solution: Consider these factors when designing and interpreting in vivo experiments. Measure target engagement in the tissue of interest if possible.
-
Quantitative Data
Table 1: In Vitro Potency of this compound
| Cell Line/System | Species | IC₅₀ | Assay Type |
| HEK293 expressing hNaCT | Human | 408 nM | [¹⁴C]-Citrate Uptake |
| Human Hepatocytes | Human | 16.2 µM | [¹⁴C]-Citrate Uptake |
| Mouse Hepatocytes | Mouse | 4.5 µM | [¹⁴C]-Citrate Uptake |
| HEK293 expressing hNaDC1 | Human | >100 µM | [¹⁴C]-Citrate Uptake |
| HEK293 expressing hNaDC3 | Human | >100 µM | [¹⁴C]-Citrate Uptake |
Data compiled from multiple sources.[1][4][8][11]
Experimental Protocols
[¹⁴C]-Citrate Uptake Assay for SLC13A5 Inhibition
This protocol describes a general method for determining the inhibitory activity of compounds on the sodium-coupled citrate transporter.
Materials:
-
Cells expressing SLC13A5 (e.g., stably transfected HEK293 or HepG2 cells)
-
24-well or 96-well cell culture plates
-
Transport Buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4)[8]
-
Wash Buffer (e.g., 140 mM choline (B1196258) chloride, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4)[8]
-
[¹⁴C]-Citrate
-
This compound
-
Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS)[8]
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed cells in multi-well plates to achieve ~90% confluency on the day of the assay.[8]
-
Pre-incubation:
-
Uptake Initiation:
-
Uptake Termination:
-
Cell Lysis and Scintillation Counting:
-
Data Analysis:
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
PF-06649298 Assay Development: A Technical Support Resource
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing PF-06649298 in their experiments. The information is tailored for scientists and drug development professionals working on assays involving this selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an allosteric, state-dependent inhibitor of the human SLC13A5 transporter.[1][2] This means it does not directly compete with citrate for the binding site in a resting state. Instead, its inhibitory potency is significantly increased in the presence of citrate, suggesting it preferentially binds to a specific conformational state of the transporter that is induced by citrate binding.[1] Structural studies suggest that this compound binds near the citrate-binding site in the inward-facing conformation of the transporter, effectively locking it in this state and preventing the transport cycle.[1]
Q2: Why am I observing significant variability in the IC50 value of this compound across different experiments or cell lines?
A2: Variability in the IC50 value of this compound is a common observation and can be attributed to several factors:
-
Citrate Concentration: As an allosteric, state-dependent inhibitor, the potency of this compound is highly dependent on the ambient citrate concentration.[3] Variations in citrate levels in your cell culture media or assay buffer will directly impact the apparent IC50.
-
Cell Line and Species Differences: The expression level of SLC13A5 can vary significantly between different cell lines (e.g., HEK293, HepG2, primary hepatocytes).[3] Furthermore, there are species-specific differences in the transporter's affinity for citrate and inhibitors.[3] For instance, the IC50 in human hepatocytes is reported to be 16.2 µM, while in mouse hepatocytes, it is 4.5 µM.[3][4][5]
-
Assay Conditions: Specific experimental parameters such as incubation time, temperature, and buffer composition can influence the results.[3]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound.
-
Possible Cause: Fluctuating citrate concentrations in the assay.
-
Troubleshooting Steps:
-
Standardize Citrate Concentration: Ensure a consistent and known concentration of citrate in your assay buffer for all experiments.[3]
-
Characterize Cell Culture Media: If possible, measure the citrate concentration in your cell culture medium to account for its potential impact.[3]
-
Run Controls: Always include positive (e.g., another known SLC13A5 inhibitor) and negative (vehicle) controls in your experiments.[3]
-
-
Possible Cause: Variation in SLC13A5 expression levels.
-
Troubleshooting Steps:
-
Characterize Your Cell Line: Determine the relative expression level of SLC13A5 in your chosen cell line (e.g., via qPCR or Western blot).[3]
-
Use a Stable Cell Line: For reproducible results, consider using a stably transfected cell line overexpressing SLC13A5.
-
Problem 2: In vivo results with this compound are weaker than predicted by in vitro data.
-
Possible Cause: Pharmacokinetic (PK) and pharmacodynamic (PD) properties of the compound.
-
Troubleshooting Steps:
-
Assess Pharmacokinetics: The absorption, distribution, metabolism, and excretion (ADME) properties of this compound will determine its effective concentration at the target tissue.[3] Suboptimal PK can lead to lower than expected target engagement.
-
Consider Incomplete Target Inhibition: In vivo studies have shown that this compound may cause an approximately 33% reduction in hepatic citrate uptake, which is consistent with observations in SLC13a5 knockout mice.[3] This suggests that complete inhibition may not be achievable or necessary for a biological effect.
-
Quantitative Data Summary
The following tables summarize the in vitro potency of this compound and other citrate transport inhibitors.
Table 1: In Vitro Potency of this compound
| Target | Cell Line | IC50 | Species | Reference |
| SLC13A5 (NaCT) | Human Hepatocytes | 16.2 µM | Human | [4][5][6] |
| SLC13A5 (NaCT) | HEK293-hNaCT | 408 nM | Human | [5][6] |
| SLC13A5 (NaCT) | Mouse Hepatocytes | 4.5 µM | Mouse | [5][6] |
| SLC13A2 (NaDC1) | HEK293 (overexpressing) | >100 µM | Human | [5] |
| SLC13A3 (NaDC3) | HEK293 (overexpressing) | >100 µM | Human | [5] |
Table 2: Performance Comparison of Citrate Transport Inhibitors
| Compound | Target | Cell Line | IC50 | Mechanism of Action |
| This compound | SLC13A5 (NaCT) | Human Hepatocytes | 16.2 µM | Allosteric, state-dependent inhibitor[6] |
| PF-06761281 | SLC13A5 (NaCT) | Human Hepatocytes | 0.74 µM | Allosteric, state-dependent inhibitor[6] |
| BI01383298 | Human SLC13A5 | HepG2 | ~24-60 nM | Irreversible, non-competitive[6] |
Experimental Protocols
Protocol 1: [¹⁴C]-Citrate Uptake Assay in Adherent Cells (e.g., HEK293, HepG2)
This protocol is adapted from methodologies described in the literature for assessing NaCT activity.[3]
Materials:
-
Adherent cells expressing SLC13A5
-
24-well or 96-well cell culture plates
-
Assay Buffer: 142 mM NaCl, 5 mM KCl, 1.2 mM MgSO4, 1.5 mM CaCl2, 5 mM glucose, 25 mM HEPES, pH 7.4[3]
-
This compound stock solution (in DMSO)
-
[1,5-¹⁴C]-Citric acid
-
Unlabeled citric acid
-
Stop Solution: Ice-cold Phosphate Buffered Saline (PBS)
-
Lysis Buffer: 0.1 M NaOH with 0.1% SDS[3]
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed cells in 24-well or 96-well plates and grow to confluence.[3]
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in Assay Buffer. Ensure the final DMSO concentration is low (<0.1%) and consistent across all wells.
-
Prepare the substrate solution by mixing [¹⁴C]-citric acid with unlabeled citric acid in Assay Buffer to the desired final concentration (e.g., 150 µM).[3]
-
-
Assay:
-
Aspirate the growth medium and wash cells once with Assay Buffer.[3]
-
Add the this compound dilutions (or vehicle) to the wells and pre-incubate for 30 minutes at 37°C.[3]
-
Initiate uptake by adding the [¹⁴C]-citrate substrate solution to each well.[3]
-
Incubate for a predetermined time (e.g., 45-90 minutes) at 37°C.[3]
-
-
Termination and Lysis:
-
To stop the reaction, rapidly aspirate the substrate solution and wash the cells three times with ice-cold PBS.[3]
-
Add Lysis Buffer to each well and incubate for at least 30 minutes at room temperature to lyse the cells.
-
-
Scintillation Counting:
-
Transfer the lysate to a scintillation vial.
-
Add scintillation cocktail and measure radioactivity in a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration determined from parallel plates.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.
-
Visualizations
Caption: Mechanism of allosteric, state-dependent inhibition of SLC13A5 by this compound.
Caption: Experimental workflow for the [¹⁴C]-citrate uptake assay.
Caption: Logical troubleshooting guide for inconsistent IC50 values.
References
- 1. benchchem.com [benchchem.com]
- 2. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
Mitigating PF-06649298 degradation during experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of PF-06649298, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This guide addresses common issues related to the stability and handling of this compound to mitigate its degradation during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its primary mechanism of action?
A1: this compound is a small molecule inhibitor of the SLC13A5 transporter, which is crucial for cellular metabolism by importing citrate from the extracellular space.[1] It functions as an allosteric, state-dependent inhibitor. This means its inhibitory potency is significantly increased in the presence of citrate, as it preferentially binds to a specific conformational state of the transporter that is induced or stabilized by citrate binding.[1][2] In the absence of citrate, this compound shows low-affinity substrate activity.[1][2]
Q2: What are the recommended storage conditions for this compound to prevent degradation?
A2: To ensure the long-term stability of this compound, it is crucial to adhere to the following storage recommendations:
-
Solid Form: Store at -20°C for up to 3 years or at 4°C for up to 2 years in a tightly sealed container, protected from moisture and light.[3]
-
Stock Solutions: Prepare stock solutions in dimethyl sulfoxide (B87167) (DMSO). For long-term storage, aliquot into single-use vials to avoid repeated freeze-thaw cycles and store at -80°C for up to 6 months or at -20°C for up to 1 month.[3][4]
Q3: How does the presence of citrate in my experiment affect the activity of this compound?
A3: The inhibitory potency of this compound is highly dependent on the ambient citrate concentration. Higher citrate levels enhance the inhibitory effect of the compound. This is a critical factor to consider when designing experiments and interpreting results.
Q4: I accidentally left solid this compound at room temperature for a short period. Is it still usable?
A4: While long-term storage at recommended cold temperatures is essential for optimal stability, short-term exposure of the solid compound to room temperature is unlikely to cause significant degradation.[3] However, it should be returned to the recommended storage conditions as soon as possible to maintain its integrity.
Troubleshooting Guide
| Issue | Potential Cause | Recommendation |
| Inconsistent or lower-than-expected inhibitory activity | Degradation of this compound stock solution. Repeated freeze-thaw cycles can lead to compound degradation. | Aliquot stock solutions into single-use vials upon preparation. Always use a fresh aliquot for each experiment. Store stock solutions at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][4] |
| Suboptimal citrate concentration in the assay. The inhibitory potency of this compound is state-dependent and enhanced by citrate. | Ensure that the citrate concentration in your experimental setup is controlled and consistent. Consider performing a dose-response curve at various fixed citrate concentrations to characterize the inhibitor's potency under your specific conditions. | |
| Variability in SLC13A5 expression levels. Different cell lines or primary cells may have varying expression levels of the SLC13A5 transporter, affecting the observed potency of the inhibitor. | Characterize the expression level of SLC13A5 in your experimental model. Consider using a cell line with stable and confirmed overexpression of human SLC13A5 for initial characterization. | |
| Precipitation of this compound in aqueous buffer | Low solubility in aqueous solutions. this compound is soluble in DMSO but has limited solubility in aqueous buffers. | Prepare a high-concentration stock solution in DMSO and then dilute it into your aqueous experimental buffer. Ensure the final DMSO concentration is low (typically ≤0.5%) to avoid solvent effects on the cells. |
| Incorrect pH of the buffer. The solubility of small molecules can be pH-dependent. | While specific data on the pH-dependent solubility of this compound is not readily available, most cell-based assays are performed at a physiological pH of ~7.4. Ensure your buffer is correctly calibrated. |
Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | Target | IC50 | Species | Reference(s) |
| Human Hepatocytes | SLC13A5 (NaCT) | 16.2 µM | Human | [4][5] |
| HEK293-hNaCT | SLC13A5 (NaCT) | 408 nM | Human | [5][6] |
| Mouse Hepatocytes | SLC13A5 (NaCT) | 4.5 µM | Mouse | [5][6] |
Table 2: Selectivity of this compound
| Transporter | Cell Line | IC50 | Species | Reference(s) |
| SLC13A2 (NaDC1) | HEK293 (overexpressing) | >100 µM | Human | [6] |
| SLC13A3 (NaDC3) | HEK293 (overexpressing) | >100 µM | Human | [6] |
Experimental Protocols
[¹⁴C]-Citrate Uptake Assay for SLC13A5 Inhibition
This protocol is a primary method for quantifying the inhibitory effect of this compound on SLC13A5 function.
Materials:
-
Human Embryonic Kidney 293 (HEK-293) cells stably expressing the human SLC13A5 transporter or human hepatocytes.
-
Cell culture medium.
-
96-well plates.
-
Assay Buffer (e.g., Hanks' Balanced Salt Solution).
-
Sodium-free buffer (e.g., with N-methyl-D-glucamine replacing sodium).
-
This compound.
-
[¹⁴C]-citrate.
-
Lysis buffer.
-
Scintillation counter.
Procedure:
-
Cell Culture: Culture cells in the appropriate medium and seed them in 96-well plates.[1]
-
Inhibition Assay: a. Wash cells with the assay buffer.[1] b. Pre-incubate the cells with varying concentrations of this compound for a specified time (e.g., 30 minutes).[1] c. Initiate the uptake by adding a solution containing a fixed concentration of [¹⁴C]-citrate.[1] d. After a defined incubation period (e.g., 10-30 minutes) at 37°C, terminate the uptake by rapidly washing the cells with ice-cold, sodium-free buffer.[1]
-
Cell Lysis and Measurement: a. Lyse the cells. b. Measure the intracellular radioactivity using a scintillation counter.[1]
-
Data Analysis: Determine the background, non-specific uptake using a sodium-free buffer.[1] Calculate the percentage of inhibition for each concentration of this compound.
Mandatory Visualization
Caption: Allosteric inhibition of SLC13A5 by this compound.
Caption: Workflow for the [¹⁴C]-Citrate Uptake Assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medcraveonline.com [medcraveonline.com]
- 5. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Efficacy Analysis of SLC13A5 Inhibitors: PF-06649298 vs. PF-06761281
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the efficacy of two notable inhibitors of the solute carrier family 13 member 5 (SLC13A5), PF-06649298 and PF-06761281. The SLC13A5 transporter, also known as the Na+/citrate (B86180) cotransporter (NaCT), is a critical mediator of citrate uptake into cells, playing a pivotal role in cellular metabolism.[1][2][3] Its inhibition is a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease.[1][2] This document summarizes key experimental data, outlines detailed methodologies for cited experiments, and visualizes the relevant biological pathways and experimental workflows to facilitate an informed evaluation of these compounds.
Mechanism of Action
Both this compound and PF-06761281 are characterized as allosteric, state-dependent inhibitors of the human SLC13A5 transporter.[1][4] This mechanism implies that their inhibitory potency is significantly influenced by the concentration of the natural substrate, citrate.[1][4][5][6] In the absence of citrate, these compounds exhibit low-affinity substrate activity.[1][4] However, their inhibitory capacity is enhanced in the presence of citrate, suggesting they preferentially bind to a specific conformational state of the transporter that is induced or stabilized by citrate binding.[1][4] Structural studies suggest that this compound binds in close proximity to the citrate-binding site in the inward-facing conformation of the transporter, thereby locking it in a state that prevents the release of sodium ions and halts the transport cycle.[1]
Quantitative Efficacy and Selectivity
The following tables provide a summary of the in vitro potency and selectivity of this compound and PF-06761281 from various experimental systems.
Table 1: In Vitro Potency (IC50) of SLC13A5 Inhibitors
| Compound | Target | Cell Line / Assay Condition | IC50 | Species |
| This compound | SLC13A5 (NaCT) | HEK-293 cells expressing NaCT | 408 nM | Human |
| SLC13A5 (NaCT) | Human hepatocytes | 16.2 µM[2][7] | Human | |
| SLC13A5 (NaCT) | Mouse hepatocytes | 4.5 µM[2][7] | Mouse | |
| PF-06761281 | SLC13A5 (NaCT) | HEK-293 cells expressing NaCT | 0.51 µM[2][8] | Human |
| SLC13A5 (NaCT) | Human hepatocytes | 0.74 µM[2][8][9] | Human | |
| SLC13A5 (NaCT) | Mouse hepatocytes | 0.21 µM[2][8] | Mouse | |
| SLC13A5 (NaCT) | Rat hepatocytes | 0.12 µM[2][8] | Rat |
Table 2: Selectivity Profile of SLC13A5 Inhibitors
| Compound | Target | Cell Line / Assay Condition | IC50 | Species |
| This compound | NaDC1 (SLC13A2) | HEK-293 cells expressing NaDC1 | >100 µM[3][7] | Human |
| NaDC3 (SLC13A3) | HEK-293 cells expressing NaDC3 | >100 µM[3][7] | Human | |
| PF-06761281 | NaDC1 (SLC13A2) | HEK-293 cells expressing NaDC1 | 13.2 µM[8] | Human |
| NaDC3 (SLC13A3) | HEK-293 cells expressing NaDC3 | 14.1 µM[8] | Human |
Based on the available data, PF-06761281 generally demonstrates higher potency in inhibiting SLC13A5 across different cell types and species compared to this compound. Conversely, this compound exhibits greater selectivity for SLC13A5 over the related dicarboxylate transporters NaDC1 and NaDC3.[10]
In Vivo Efficacy
In a high-fat diet (HFD) induced obese mouse model, oral administration of this compound at 250 mg/kg twice daily for 21 days was shown to reverse glucose intolerance.[2][7] This was accompanied by a decrease in plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines.[2][7] For PF-06761281, in vivo studies in C57BL/6 mice have demonstrated dose-dependent inhibition of [14C]citrate uptake in the liver and kidney.[2][11]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the metabolic pathway influenced by SLC13A5 and a typical experimental workflow for assessing inhibitor efficacy.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. portlandpress.com [portlandpress.com]
- 6. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medkoo.com [medkoo.com]
- 10. benchchem.com [benchchem.com]
- 11. PF-06761281 | NaCT inhibitor | Probechem Biochemicals [probechem.com]
A Comparative Guide to PF-06649298 and BI 01383298: Potent Inhibitors of the Sodium-Coupled Citrate Transporter (SLC13A5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive and objective comparison of two prominent inhibitors of the solute carrier family 13 member 5 (SLC13A5), also known as the sodium-coupled citrate (B86180) transporter (NaCT): PF-06649298 and BI 01383298. By inhibiting SLC13A5, these molecules block the uptake of extracellular citrate into cells, a key process in cellular energy metabolism.[1] This intervention has significant implications for metabolic pathways such as lipogenesis and glycolysis, making these inhibitors valuable tools for research into metabolic diseases like type 2 diabetes, non-alcoholic fatty liver disease (NAFLD), and obesity.[1][2]
This document summarizes their performance based on experimental data, provides detailed experimental protocols, and visualizes the relevant biological pathways and workflows to aid in the selection of the appropriate inhibitor for specific research needs.
Quantitative Comparison of Inhibitor Performance
The following tables summarize the in vitro potency and key characteristics of this compound and BI 01383298.
Table 1: In Vitro Potency (IC50) of SLC13A5 Inhibitors
| Compound | Target | Cell Line / Assay Condition | IC50 | Species | Reference(s) |
| This compound | SLC13A5 (NaCT) | HEK-293 cells expressing human NaCT | 408 nM | Human | [3] |
| SLC13A5 (NaCT) | Human Hepatocytes | 16.2 µM | Human | [1][4] | |
| Slc13a5 (NaCT) | Mouse Hepatocytes | 4.5 µM | Mouse | [1][4] | |
| NaDC1 | HEK-293 cells expressing human NaDC1 | >100 µM | Human | [3][5] | |
| NaDC3 | HEK-293 cells expressing human NaDC3 | >100 µM | Human | [3][5] | |
| BI 01383298 | Human SLC13A5 | HepG2 | ~24-60 nM | Human | [1] |
| Human SLC13A5 | HEK293 cells (ectopic expression) | ~100 nM | Human | ||
| Mouse Slc13a5 | Not active | - | Mouse |
Table 2: Key Characteristics of SLC13A5 Inhibitors
| Characteristic | This compound | BI 01383298 | Reference(s) |
| Mechanism of Action | Allosteric, state-dependent inhibitor | Irreversible, non-competitive inhibitor | [5] |
| Species Selectivity | Active on human and mouse SLC13A5 | Highly selective for human SLC13A5; no activity against mouse NaCT | |
| Key In Vivo Effects | Reverses glucose intolerance and decreases plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines in high-fat diet mice. | Potent inhibitor of human NaCT, leading to decreased cell proliferation in HepG2 cells. In vivo data in animal models is limited due to species specificity. | [4][6] |
Experimental Protocols
A fundamental assay for characterizing SLC13A5 inhibitors is the radiolabeled citrate uptake assay.
[¹⁴C]-Citrate Uptake Assay for SLC13A5 Inhibition in HepG2 Cells
This protocol details a method to determine the inhibitory activity of compounds on the sodium-coupled citrate transporter (SLC13A5) in the human hepatoma cell line, HepG2.[1]
Materials:
-
HepG2 cells
-
Collagen-coated 24-well plates
-
Cell culture medium
-
Transport Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4[1]
-
Wash Buffer (Choline-based): 140 mM choline (B1196258) chloride, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4[1]
-
[¹⁴C]-Citrate (radiolabeled)
-
Test compounds (this compound, BI 01383298)
-
Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS)[1]
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed HepG2 cells onto collagen-coated 24-well plates at a density that allows them to reach approximately 90% confluency on the day of the assay.[1]
-
Cell Culture: Culture the cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.[1]
-
Pre-incubation:
-
Aspirate the culture medium from the wells.
-
Wash the cells twice with 1 mL of pre-warmed Wash Buffer.[1]
-
Add 0.5 mL of Transport Buffer containing the desired concentration of the test compound or vehicle control to each well.[1]
-
Incubate the plates at 37°C for a specified pre-incubation time (e.g., 10-30 minutes).[1]
-
-
Uptake Initiation:
-
Uptake Termination:
-
Cell Lysis and Scintillation Counting:
-
Data Analysis:
-
Determine the protein concentration in each well using a standard protein assay from parallel plates.
-
Normalize the counts per minute (CPM) to the protein concentration to get the uptake rate.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve.[1]
-
Visualizations
Signaling Pathway of SLC13A5 Inhibition
The following diagram illustrates the central role of SLC13A5 in transporting extracellular citrate into the cell and the subsequent impact on key metabolic pathways. Inhibition by this compound or BI 01383298 blocks this initial step.
Caption: Inhibition of SLC13A5-mediated citrate transport and its metabolic consequences.
Experimental Workflow for Inhibitor Characterization
This diagram outlines the typical workflow for evaluating the potency of SLC13A5 inhibitors.
Caption: Workflow for determining the IC50 of SLC13A5 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. genecards.org [genecards.org]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
Selectivity profiling of PF-06649298 against other transporters
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the selectivity profile of PF-06649298, a potent inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). The data presented herein, supported by experimental findings, offers an objective assessment of this compound's performance against other relevant transporters, aiding in its evaluation for metabolic disease research and therapeutic development.
High Selectivity for NaCT/SLC13A5
This compound demonstrates a high degree of selectivity for the human SLC13A5 transporter.[1] In vitro studies consistently show that this compound is a potent inhibitor of NaCT, while exhibiting significantly lower activity against closely related dicarboxylate transporters, NaDC1 (SLC13A2) and NaDC3 (SLC13A3).[1][2] This selectivity is a critical attribute for a chemical probe designed to specifically investigate the physiological and pathological roles of SLC13A5.
The inhibitory potency of this compound, as measured by the half-maximal inhibitory concentration (IC50), varies across different cell types and species.[3][4] For instance, the IC50 value is reported to be 408 nM in HEK293 cells overexpressing human NaCT, 16.2 µM in human hepatocytes, and 4.5 µM in mouse hepatocytes.[2][4][5] In stark contrast, the IC50 values for NaDC1 and NaDC3 are greater than 100 µM, highlighting the compound's specificity.[1][2][4]
The mechanism of action for this compound has been characterized as allosteric and state-dependent.[1][5][6] This means its inhibitory activity is influenced by the concentration of the natural substrate, citrate, and it binds to a site on the transporter distinct from the substrate-binding site.[6][7]
Comparative Selectivity Profile
The following table summarizes the in vitro potency and selectivity of this compound in comparison to other known SLC13A5 inhibitors.
| Compound | Target | Cell Line | IC50 | Selectivity | Mechanism of Action |
| This compound | SLC13A5 (NaCT) | HEK293-hNaCT | 408 nM [2][4][5] | Selective for NaCT over NaDC1 and NaDC3 (>100 µM) [2][4] | Allosteric, state-dependent inhibitor [1][5][6] |
| Human Hepatocytes | 16.2 µM [2][4][5] | ||||
| Mouse Hepatocytes | 4.5 µM [2][4][5] | ||||
| PF-06761281 | SLC13A5 (NaCT) | HEK293-hNaCT | 0.51 µM[4][5] | Partially selective over NaDC1 (13.2 µM) and NaDC3 (14.1 µM)[4] | Allosteric, state-dependent inhibitor[4][5][6] |
| Human Hepatocytes | 0.74 µM[4] | ||||
| Mouse Hepatocytes | 0.21 µM[4] | ||||
| BI01383298 | Human SLC13A5 | HepG2 | ~24-60 nM[4] | Highly selective for human SLC13A5; no activity against mouse NaCT[4][7] | Irreversible, non-competitive[4][7] |
Experimental Protocols
The determination of inhibitor potency and selectivity against SLC13A5 and other transporters is primarily conducted using a [¹⁴C]-citrate uptake assay. This method quantifies the transport of radiolabeled citrate into cells expressing the target transporter.
[¹⁴C]-Citrate Uptake Assay
Objective: To measure the inhibitory activity of compounds against SLC13A5 by quantifying the uptake of radiolabeled citrate into cells expressing the transporter.
Methodology:
-
Cell Culture: Human embryonic kidney 293 (HEK293) cells are cultured and transiently or stably transfected to overexpress the human SLC13A5, SLC13A2 (NaDC1), or SLC13A3 (NaDC3) transporters. Human hepatocyte cell lines like HepG2, which endogenously express SLC13A5, can also be used.
-
Compound Incubation: Cells are seeded in multi-well plates. Prior to the assay, the culture medium is removed, and the cells are washed with a sodium-containing uptake buffer. The cells are then pre-incubated with varying concentrations of the test compound (e.g., this compound) for a defined period (e.g., 30 minutes).[2]
-
Initiation of Uptake: The uptake of citrate is initiated by adding an uptake buffer containing a mixture of unlabeled citrate and [¹⁴C]-citrate. The final citrate concentration is typically kept close to the Michaelis constant (Km) of the transporter to ensure sensitive detection of inhibition.
-
Termination of Uptake: After a short incubation period (e.g., 1-5 minutes) to ensure measurement of the initial rate of uptake, the transport process is rapidly stopped by aspirating the uptake solution and washing the cells multiple times with ice-cold uptake buffer.[1]
-
Cell Lysis and Scintillation Counting: The cells are lysed using a suitable lysis buffer (e.g., 0.1 M NaOH with 1% SDS). The cell lysate is then transferred to scintillation vials, a scintillation cocktail is added, and the radioactivity is measured using a scintillation counter.[1]
-
Data Analysis: The radioactivity counts are normalized to the protein concentration in each well. The percentage of inhibition at each compound concentration is calculated relative to a vehicle control. The IC50 value is then determined by fitting the dose-response data to a four-parameter logistic equation.
Experimental Workflow
The following diagram illustrates the typical workflow for assessing the selectivity of a compound against various transporters.
References
- 1. benchchem.com [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
Navigating Citrate Transport Inhibition: A Comparative Analysis of PF-06649298 in Wild-Type versus SLC13A5 Knockout Cells
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the activity of PF-06649298, a potent inhibitor of the sodium-coupled citrate (B86180) transporter SLC13A5 (NaCT), in the presence and absence of its target. This analysis is supported by experimental data on this compound and its alternatives, detailed experimental protocols, and visualizations of the key pathways and workflows.
The solute carrier family 13 member 5 (SLC13A5) is a key transporter responsible for the influx of citrate from the extracellular space into cells, particularly in the liver and brain. Cytosolic citrate is a vital metabolic intermediate, playing a central role in energy production, fatty acid synthesis, and cholesterol synthesis. Consequently, inhibition of SLC13A5 has emerged as a promising therapeutic strategy for metabolic diseases. This compound is a well-characterized, potent, and selective inhibitor of SLC13A5. A critical aspect of validating the specificity and mechanism of action of such an inhibitor is to assess its activity in a cellular context where its target is absent.
Expected Activity of this compound in SLC13A5 Knockout Cells
Based on its mechanism of action as a direct inhibitor of the SLC13A5 transporter, it is expected that this compound will exhibit no inhibitory activity on citrate uptake in cells where the SLC13A5 gene has been knocked out. The absence of the transporter protein would eliminate the binding site for this compound, rendering it ineffective. Experimental evidence has demonstrated that SLC13A5 knockout in hepatocellular carcinoma (HCC) cells, generated using CRISPR-Cas9, results in a significant reduction of citrate uptake, confirming the transporter's essential role in this process. While direct studies of this compound on these specific knockout cells are not widely published, the fundamental principle of targeted inhibition strongly supports its inactivity in such a model. The primary value of using SLC13A5 knockout cells in this context is to serve as a negative control, confirming that the effects of this compound observed in wild-type cells are indeed mediated through its specific interaction with the SLC13A5 transporter.
Quantitative Comparison of SLC13A5 Inhibitors
The following table summarizes the in vitro potency of this compound and other notable SLC13A5 inhibitors. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency.
| Inhibitor | Target | Cell Type / Assay Condition | IC50 | Species |
| This compound | SLC13A5 (NaCT) | HEK-293 cells expressing NaCT | 408 nM | Human |
| Human hepatocytes | 16.2 µM | Human | ||
| Mouse hepatocytes | 4.5 µM | Mouse | ||
| NaDC1 | HEK-293 cells expressing NaDC1 | >100 µM | Human | |
| NaDC3 | HEK-293 cells expressing NaDC3 | >100 µM | Human | |
| PF-06761281 | SLC13A5 (NaCT) | HEK-293 cells expressing NaCT | 0.51 µM | Human |
| Human hepatocytes | 0.74 µM | Human | ||
| BI01383298 | SLC13A5 (NaCT) | HepG2 | 24 nM | Human |
| HEK-293 cells expressing hSLC13A5 | 56 nM | Human | ||
| Mouse SLC13A5 | >10 µM | Mouse | ||
| LBA-3 | SLC13A5 (NaCT) | Not Specified | 67 nM | Not Specified |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and validation of these findings.
Generation of SLC13A5 Knockout Cells via CRISPR-Cas9
This protocol outlines the steps for creating an SLC13A5 knockout cell line, for example, in HEK293 cells.
Materials:
-
HEK293 cells
-
Complete growth medium (e.g., DMEM + 10% FBS)
-
CRISPR-Cas9 system components:
-
Cas9 nuclease expression vector (e.g., pSpCas9(BB)-2A-Puro)
-
gRNA expression vector (e.g., pU6-(BbsI)_gRNA) or synthetic gRNA
-
-
SLC13A5-specific gRNA sequences (designed using online tools)
-
Transfection reagent (e.g., Lipofectamine 3000)
-
Puromycin (B1679871) (for selection)
-
Single-cell cloning supplies (96-well plates)
-
Genomic DNA extraction kit
-
PCR reagents for validation
-
Sanger sequencing service
Procedure:
-
gRNA Design and Cloning: Design and clone two gRNA sequences targeting an early exon of the SLC13A5 gene into the gRNA expression vector.
-
Transfection: Co-transfect HEK293 cells with the Cas9 expression vector and the two gRNA expression vectors using a suitable transfection reagent.
-
Selection: 48 hours post-transfection, begin selection with puromycin to eliminate non-transfected cells.
-
Single-Cell Cloning: After selection, perform limiting dilution in 96-well plates to isolate single cell-derived colonies.
-
Expansion and Screening: Expand the single-cell clones and extract genomic DNA.
-
Validation: Use PCR to amplify the targeted region of the SLC13A5 gene from the genomic DNA of each clone. Sequence the PCR products to identify clones with frameshift-inducing insertions or deletions (indels).
-
Functional Validation: Confirm the loss of SLC13A5 function by performing a citrate uptake assay (see below).
[¹⁴C]-Citrate Uptake Assay
This assay is used to measure the inhibitory activity of compounds on SLC13A5-mediated citrate transport.
Materials:
-
Wild-type and SLC13A5 knockout cells (e.g., HEK293 or HepG2)
-
24-well cell culture plates
-
Transport Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.
-
Wash Buffer (Choline-based): 140 mM choline (B1196258) chloride, 1.8 mM CaCl₂, 0.8 mM MgSO₄, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.
-
[¹⁴C]-Citrate (radiolabeled)
-
Test compounds (e.g., this compound)
-
Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS)
-
Scintillation cocktail and counter
Procedure:
-
Cell Seeding: Seed both wild-type and SLC13A5 knockout cells into 24-well plates and grow to ~90% confluency.
-
Pre-incubation:
-
Aspirate the culture medium.
-
Wash the cells twice with pre-warmed Wash Buffer.
-
Pre-incubate the cells with varying concentrations of the test compound (or vehicle control) in Transport Buffer for 30 minutes at 37°C.
-
-
Uptake Initiation: Add the [¹⁴C]-Citrate solution to each well to start the uptake.
-
Incubation: Incubate the plates for 10-30 minutes at 37°C.
-
Uptake Termination: Rapidly wash the cells three times with ice-cold Wash Buffer to remove extracellular radiolabel.
-
Cell Lysis: Add Lysis Buffer to each well and incubate for at least 30 minutes.
-
Measurement: Transfer the lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration of each well.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control in wild-type cells.
-
Compare the basal citrate uptake in wild-type versus knockout cells.
-
Assess the effect of the compound in knockout cells (expected to be negligible).
-
Visualizations
Signaling Pathway of SLC13A5-Mediated Citrate Metabolism
Caption: SLC13A5 transports extracellular citrate into the cell, where it is a precursor for lipogenesis and an allosteric inhibitor of glycolysis. This compound blocks this initial transport step.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating the inhibitory effect of this compound on citrate uptake in wild-type versus SLC13A5 knockout cells.
A Comparative Guide to Reversible and Irreversible Inhibition of the Sodium-Coupled Citrate Transporter SLC13A5, Featuring PF-06649298
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-06649298, a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter SLC13A5 (NaCT), with other inhibitors, highlighting the critical distinction between reversible and irreversible mechanisms of action. Understanding these differences is paramount for the accurate interpretation of experimental results and the strategic development of targeted therapeutics for metabolic diseases.
Executive Summary
This compound is a well-characterized allosteric, state-dependent inhibitor of SLC13A5, demonstrating a reversible binding mechanism.[1][2][3] Its inhibitory potency is notably influenced by the concentration of the natural substrate, citrate. This guide contrasts this compound with other SLC13A5 inhibitors, including the more potent analog PF-06761281, the irreversible inhibitor BI01383298, and the novel potent inhibitor LBA-3. By presenting key performance data, detailed experimental protocols, and clear visual diagrams, this document serves as a resource for the objective assessment of these compounds in research and drug discovery endeavors.
Data Presentation: Quantitative Comparison of SLC13A5 Inhibitors
The following table summarizes the in vitro potency of this compound and its comparators against the SLC13A5 transporter.
| Compound | Target | Mechanism of Action | Cell Line | IC50 | Species Selectivity |
| This compound | SLC13A5 (NaCT) | Allosteric, state-dependent (Reversible)[1][2][3] | HEK293 (overexpressing) | 408 nM[1][4] | Human, Mouse |
| Human Hepatocytes | 16.2 µM[1][4] | ||||
| Mouse Hepatocytes | 4.5 µM[1][4] | ||||
| PF-06761281 | SLC13A5 (NaCT) | Allosteric, state-dependent (Reversible)[3][5] | HEK293-hNaCT | 0.51 µM[5] | Human, Mouse, Rat |
| Human Hepatocytes | 0.74 µM[5] | ||||
| BI01383298 | SLC13A5 (NaCT) | Irreversible, non-competitive[5][6] | HepG2 | ~24-60 nM[5] | Human-specific |
| LBA-3 | SLC13A5 (NaCT) | Not explicitly stated, potent inhibitor | Not specified | 67 nM[7] | Not specified |
Key Observations:
-
Potency: BI01383298 and LBA-3 exhibit the highest potency among the listed inhibitors.[5][6][7] PF-06761281 is a more potent analog of this compound.[5]
-
Mechanism: this compound and PF-06761281 are reversible, allosteric inhibitors, while BI01383298 is an irreversible inhibitor.[1][2][3][5][6] This fundamental difference in their interaction with the transporter has significant implications for experimental design and potential therapeutic applications.
-
Selectivity: this compound demonstrates high selectivity for SLC13A5 over the related dicarboxylate transporters SLC13A2 (NaDC1) and SLC13A3 (NaDC3), with IC50 values greater than 100 µM for the latter two.[1] In contrast, BI01383298 is highly selective for human SLC13A5 and shows no activity against the mouse transporter.[5][6]
Mandatory Visualization
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. benchchem.com [benchchem.com]
- 6. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
A Head-to-Head Comparison of SLC13A5 Inhibitors for Researchers
For researchers, scientists, and drug development professionals, this guide offers an objective, data-driven comparison of key inhibitors targeting the Solute Carrier Family 13 Member 5 (SLC13A5), a sodium-coupled citrate (B86180) transporter implicated in a range of metabolic diseases and neurological disorders. This document summarizes critical performance data, details experimental methodologies for inhibitor characterization, and provides visual representations of relevant biological pathways and experimental workflows.
Introduction to SLC13A5 and its Inhibition
The Solute Carrier Family 13 Member 5 (SLC13A5), also known as the Na+/citrate cotransporter (NaCT), is a crucial plasma membrane protein that facilitates the transport of citrate from the extracellular space into cells.[1] This process is integral to various metabolic pathways, including fatty acid synthesis, cholesterol synthesis, and the regulation of glycolysis.[1] Dysregulation of SLC13A5 activity has been linked to metabolic disorders such as obesity, non-alcoholic fatty liver disease (NAFLD), and type 2 diabetes, as well as certain cancers and epileptic encephalopathies.[1][2] Consequently, the development of potent and selective SLC13A5 inhibitors is an area of intense research for therapeutic intervention. This guide provides a comparative analysis of prominent SLC13A5 inhibitors based on available experimental data.
Quantitative Comparison of Inhibitor Potency and Selectivity
The following table summarizes the in vitro potency and selectivity of several key SLC13A5 inhibitors. The half-maximal inhibitory concentration (IC50) is presented as a standard measure of inhibitor potency.
| Compound | Target | Cell Line/Assay Condition | IC50 | Species | Selectivity | Mechanism of Action | Reference(s) |
| PF-06649298 | Human SLC13A5 | HEK293 (overexpressing) | 408 nM | Human, Mouse | Selective vs. SLC13A2 (>100 µM) & SLC13A3 (>100 µM) | Allosteric, state-dependent | [1][3] |
| Human SLC13A5 | Human Hepatocytes | 16.2 µM | Human | [1][3] | |||
| Mouse SLC13A5 | Mouse Hepatocytes | 4.5 µM | Mouse | [1][4] | |||
| PF-06761281 | Human SLC13A5 | Human Hepatocytes | 0.74 µM | Human, Mouse | Partially selective vs. NaDC1 (13.2 µM) & NaDC3 (14.1 µM) | Allosteric, state-dependent | [2] |
| Human SLC13A5 | HEK293-hNaCT | 0.51 µM | Human | [2] | |||
| Mouse SLC13A5 | Mouse Hepatocytes | 0.21 µM | Mouse | [2] | |||
| Rat SLC13A5 | Rat Hepatocytes | 0.12 µM | Rat | [2] | |||
| BI01383298 | Human SLC13A5 | HepG2 | ~24-60 nM | Human | Highly selective for human SLC13A5; no activity against mouse NaCT. Selective over other SLC13 family members (>100 µM). | Irreversible, non-competitive | [2][5][6] |
| Human SLC13A5 | HEK293 (overexpressing) | ~100 nM | Human | [5][7] | |||
| ETG-5773 | Human SLC13A5 | Not Specified | 160 nM | Human, Mouse | Cross-species active | Non-competitive | [8] |
| Mouse SLC13A5 | Not Specified | 180 nM | Mouse | [8] | |||
| Compound 2 (Dicarboxylate) | Mouse SLC13A5 | Mouse Hepatocytes | 4.5 µM | Mouse | Selective vs. other SLC13 family members | Competitive | [4][9][10] |
Experimental Protocols
[14C]-Citrate Uptake Assay
This assay is a fundamental method for determining the inhibitory activity of compounds against SLC13A5.
Objective: To quantify the uptake of radiolabeled citrate into cells expressing the SLC13A5 transporter in the presence of varying concentrations of an inhibitor to determine its IC50 value.
Materials:
-
Cell Lines: Human hepatoma cell line (e.g., HepG2) or HEK293 cells overexpressing human SLC13A5.[2][5]
-
Transport Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[2]
-
Wash Buffer (Choline-based): 140 mM choline (B1196258) chloride, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[11]
-
Radiolabeled Substrate: [14C]-Citrate.[2]
-
Test Compounds: SLC13A5 inhibitors (e.g., this compound, BI01383298).
-
Lysis Buffer: 0.1 N NaOH with 0.1% SDS.[2]
-
Scintillation Cocktail and Counter.
Procedure:
-
Cell Culture: Seed cells in appropriate culture plates (e.g., 6-well or 24-well plates) and grow to confluence.[11]
-
Pre-incubation: Wash the cells with Wash Buffer. Pre-incubate the cells with the test compound at various concentrations in Transport Buffer for a specified time (e.g., 30 minutes) at 37°C.[5]
-
Uptake Initiation: Initiate the uptake of citrate by adding Transport Buffer containing a fixed concentration of [14C]-Citrate and the test compound. Incubate for a defined period (e.g., 30 minutes) at 37°C.[11]
-
Uptake Termination: Stop the reaction by rapidly washing the cells multiple times with ice-cold Wash Buffer.[11]
-
Cell Lysis: Lyse the cells using the Lysis Buffer.
-
Quantification: Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of each sample. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software.[2]
Signaling Pathways and Experimental Workflows
To visualize the intricate relationships in SLC13A5's metabolic role and the process of its inhibition, the following diagrams are provided.
Caption: Role of SLC13A5 in cellular metabolism and point of inhibition.
Caption: Workflow for the [14C]-citrate uptake assay.
Conclusion
The landscape of SLC13A5 inhibitors is rapidly evolving, with several compounds demonstrating high potency and varying mechanisms of action. This compound and its analogue PF-06761281 are potent, state-dependent allosteric inhibitors with cross-species activity.[1][2] In contrast, BI01383298 is a highly potent, irreversible, and non-competitive inhibitor with remarkable selectivity for human SLC13A5.[2][5][6] The novel inhibitor ETG-5773 also shows promise with cross-species, non-competitive inhibition.[8] The choice of inhibitor will ultimately depend on the specific research question and experimental design. For studies requiring reversible inhibition and cross-species applicability, the PF-series of compounds may be suitable. For highly specific targeting of human SLC13A5 with a durable effect, BI01383298 presents a compelling option. The detailed experimental protocol provided herein for the [14C]-citrate uptake assay offers a standardized method for the in-house characterization and comparison of these and other emerging SLC13A5 inhibitors. This guide serves as a foundational resource to aid researchers in the rational selection and application of these critical research tools.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pardon Our Interruption [opnme.com]
- 7. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mapping the Metabolic Niche of Citrate Metabolism and SLC13A5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. NaCT/SLC13A5 facilitates citrate import and metabolism under nutrient-limited conditions - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Species Activity of PF-06649298
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-species activity of PF-06649298, a potent inhibitor of the sodium-coupled citrate (B86180) transporter SLC13A5 (also known as NaCT). By objectively presenting its performance alongside other relevant inhibitors and detailing the supporting experimental data, this document aims to facilitate informed decisions in research and drug development.
Executive Summary
This compound is an allosteric, state-dependent inhibitor of the solute carrier family 13 member 5 (SLC13A5), a key transporter of citrate into cells.[1][2] This guide demonstrates that while this compound exhibits activity across multiple species, particularly human and mouse, its potency can vary.[3] A thorough understanding of its cross-species performance is critical for the translation of preclinical findings. This document compares this compound with other notable SLC13A5 inhibitors, highlighting differences in their mechanisms of action and species selectivity.
Quantitative Comparison of Inhibitor Potency
The inhibitory activity of this compound and other SLC13A5 inhibitors has been quantified using in vitro assays, with the half-maximal inhibitory concentration (IC50) being a key metric. The following tables summarize the available data, showcasing the cross-species potency and selectivity of these compounds.
Table 1: Cross-Species IC50 Values for this compound
| Species/Cell Line | Target | IC50 | Reference(s) |
| Human | SLC13A5 (HEK293 overexpressing) | 408 nM | [1][4] |
| Human | SLC13A5 (Human Hepatocytes) | 16.2 µM | [1][4][5] |
| Mouse | SLC13A5 (Mouse Hepatocytes) | 4.5 µM | [1][4] |
| Human | SLC13A2 (NaDC1) | >100 µM | [1][4] |
| Human | SLC13A3 (NaDC3) | >100 µM | [1][4] |
Table 2: Comparative IC50 Values of SLC13A5 Inhibitors
| Compound | Target | Species | IC50 | Mechanism of Action | Reference(s) |
| This compound | SLC13A5 | Human, Mouse | 408 nM - 16.2 µM | Allosteric, state-dependent | [1][6] |
| PF-06761281 | SLC13A5 | Human | 0.51 - 0.74 µM | Allosteric, state-dependent | [4] |
| BI01383298 | SLC13A5 | Human | 25 - 100 nM | Irreversible, non-competitive | [4][7] |
| SLC13A5 | Mouse | No effect | [7] | ||
| LBA-3 | SLC13A5 | Not specified | 67 nM | Not explicitly stated | [8] |
| ETG-5773 | SLC13A5 | Human | 160 nM | Non-competitive, non-substrate | [9] |
| SLC13A5 | Mouse | 180 nM | [9] |
Mechanism of Action and Signaling Pathway
This compound functions as an allosteric, state-dependent inhibitor of SLC13A5.[1][2] This means its binding and inhibitory effect are influenced by the presence of the natural substrate, citrate.[2] The binding of this compound is thought to lock the transporter in an inward-facing conformation, preventing the transport of citrate into the cell.[2]
The inhibition of SLC13A5 by this compound has significant downstream metabolic consequences. By blocking citrate uptake, it reduces the intracellular pool of citrate available for conversion to Acetyl-CoA, a critical precursor for lipogenesis.[3] Furthermore, intracellular citrate acts as an allosteric inhibitor of phosphofructokinase-1 (PFK-1), a key regulatory enzyme in glycolysis.[3]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. A Novel and Cross-Species Active Mammalian INDY (NaCT) Inhibitor Ameliorates Hepatic Steatosis in Mice with Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
Confirming On-Target Effects of PF-06649298: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of PF-06649298 with other inhibitors of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). By blocking the uptake of extracellular citrate, particularly in the liver, this compound serves as a valuable tool for investigating metabolic diseases.[1] This document outlines its mechanism of action, presents supporting experimental data, and details protocols for validating its on-target effects.
Performance Comparison of NaCT Inhibitors
The efficacy of this compound and its alternatives can be quantitatively assessed by their half-maximal inhibitory concentration (IC50) in various cell-based assays. The following table summarizes the available data for this compound and other notable NaCT inhibitors.
| Compound | Target | Cell Line | IC50 | Species Selectivity | Mechanism of Action | Key In Vivo Effects |
| This compound | NaCT (SLC13A5) | HEK293 (expressing NaCT) | 408 nM[1][2] | Mouse and Human[1] | Allosteric, state-dependent[1][2][3] | Reduces hepatic triglycerides and improves glucose tolerance in mice on a high-fat diet.[1] |
| Human Hepatocytes | 16.2 µM[1][2][4] | |||||
| Mouse Hepatocytes | 4.5 µM[1][2] | |||||
| PF-06761281 | NaCT (SLC13A5) | HEK293 (expressing NaCT) | 0.51 µM[1][2] | Mouse and Human[1] | Allosteric, state-dependent[2][3] | Dose-dependent inhibition of citrate uptake in liver and kidney; reduces fasting plasma glucose.[1][5] |
| Human Hepatocytes | 0.74 µM[2] | |||||
| Mouse Hepatocytes | 0.21 µM[2] | |||||
| Rat Hepatocytes | 0.12 µM[2] | |||||
| BI01383298 | Human SLC13A5 | HepG2 | ~24-60 nM[2] | Highly selective for human SLC13A5; no activity against mouse NaCT.[2][6] | Irreversible, non-competitive[2][6] | Decreased cell proliferation in HepG2 cells.[6] |
| LBA-3 | SLC13A5 | Not specified | 67 nM[7] | Not specified | Not specified | Lowered triglyceride and total cholesterol levels in mouse models.[2][7] |
Key Observations:
-
High Selectivity of this compound: this compound demonstrates excellent selectivity for SLC13A5 over the closely related dicarboxylate transporters NaDC1 (SLC13A2) and NaDC3 (SLC13A3), with IC50 values greater than 100 µM for the latter two.[2][8] This is a critical feature for specifically probing the function of SLC13A5.[8]
-
Potency Comparison: While this compound is a potent inhibitor, BI01383298 shows significantly higher potency for the human transporter.[8] However, the human-specific and irreversible nature of BI01383298 may not be suitable for all experimental designs.[8]
-
Mechanism of Action: this compound acts as an allosteric, state-dependent inhibitor, meaning its inhibitory activity is influenced by the concentration of the natural substrate, citrate.[3][8] This is in contrast to the non-competitive and irreversible mechanism of other inhibitors.[8]
Experimental Protocols
Detailed methodologies for key experiments cited are provided below.
[¹⁴C]-Citrate Uptake Assay
This assay directly measures the inhibition of NaCT-mediated citrate transport into cells.[1]
Materials:
-
HEK293 cells overexpressing SLC13A5 (or other cell lines like HepG2)[2][6]
-
Transport Buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4)[2]
-
Wash Buffer (e.g., Choline-based: 140 mM choline (B1196258) chloride, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4)[2]
-
[¹⁴C]-Citrate (radiolabeled)[2]
-
Test compounds (this compound and/or alternatives)[2]
-
Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS)[2]
-
Scintillation cocktail and counter[2]
Procedure:
-
Cell Seeding: Seed cells onto collagen-coated 24-well plates to reach ~90% confluency on the day of the assay.[2]
-
Cell Culture: Culture cells for 24-48 hours at 37°C in a humidified atmosphere with 5% CO2.[2]
-
Pre-incubation: Wash cells twice with pre-warmed Wash Buffer. Add Transport Buffer containing the desired concentration of the test compound or vehicle control to each well and incubate for a specified time (e.g., 10-30 minutes) at 37°C.[1][2]
-
Uptake Initiation: Prepare the uptake solution by adding [¹⁴C]-citrate to the Transport Buffer (final concentration, e.g., 4 µM). Aspirate the pre-incubation solution and add the uptake solution (containing the test compound and [¹⁴C]-citrate) to each well.[2]
-
Uptake Termination: After a specific incubation time (e.g., 10 minutes), aspirate the uptake solution and wash the cells.[2]
-
Cell Lysis and Quantification: Lyse the cells and measure the radioactivity using a scintillation counter.[2]
-
Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[1]
In Vivo Oral Glucose Tolerance Test (OGTT)
This in vivo assay assesses the effect of NaCT inhibitors on glucose metabolism.[1]
Procedure:
-
Animal Model: Use a relevant animal model, such as high-fat diet (HFD)-induced obese mice.[4]
-
Inhibitor Administration: Administer this compound (e.g., 250 mg/kg, p.o. twice a day for 21 days) or an alternative inhibitor dissolved in a suitable vehicle (e.g., 0.5% methylcellulose) via oral gavage.[1][4] A vehicle control group should be included.[1]
-
Glucose Challenge: After the treatment period, fast the animals overnight and administer an oral glucose challenge.
-
Blood Glucose Monitoring: Measure blood glucose levels at various time points post-glucose administration.
-
Data Analysis: Compare the glucose excursion curves between the treated and vehicle control groups to determine the effect of the inhibitor on glucose tolerance.[4]
Visualizing On-Target Effects and Mechanisms
Diagrams illustrating the signaling pathway, experimental workflow, and logical relationships are provided below.
Caption: Mechanism of this compound action on the SLC13A5 transporter.
Caption: Workflow for the [¹⁴C]-Citrate Uptake Assay.
Caption: Logical relationship of this compound's on-target effects.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
A Comparative Analysis of PF-06649298 and its Analogs as Inhibitors of the Sodium-Coupled Citrate Transporter (SLC13A5)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the structure-activity relationship (SAR) of PF-06649298 and its analogs, which are potent and selective inhibitors of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). By inhibiting the uptake of extracellular citrate, particularly into liver cells, these compounds represent a promising therapeutic strategy for metabolic diseases such as type 2 diabetes and non-alcoholic fatty liver disease (NAFLD).[1][2] This document outlines quantitative data on their inhibitory potency and selectivity, details key experimental methodologies, and visualizes the underlying biological pathways and experimental workflows.
Quantitative Comparison of Inhibitor Potency and Selectivity
The inhibitory activity of this compound and its analogs against the SLC13A5 transporter has been evaluated in various in vitro systems. The following tables summarize the half-maximal inhibitory concentration (IC50) values and selectivity profiles of these compounds.
Table 1: In Vitro Potency of SLC13A5 Inhibitors
| Compound | Target | Cell Line | IC50 | Species | Reference(s) |
| This compound | SLC13A5 (NaCT) | Human Hepatocytes | 16.2 µM | Human | [3][4][5] |
| HEK293-hNaCT | 408 nM | Human | [3][4][6] | ||
| Mouse Hepatocytes | 4.5 µM | Mouse | [3][4] | ||
| PF-06761281 | SLC13A5 (NaCT) | Human Hepatocytes | 0.74 µM | Human | [3] |
| HEK293-hNaCT | 0.51 µM | Human | [3][4] | ||
| Mouse Hepatocytes | 0.21 µM | Mouse | [3] | ||
| Rat Hepatocytes | 0.12 µM | Rat | [3] | ||
| BI01383298 | Human SLC13A5 | HepG2 | ~24-60 nM | Human | [3] |
Table 2: Selectivity Profile of SLC13A5 Inhibitors
| Compound | Target | Selectivity | Reference(s) |
| This compound | SLC13A5 (NaCT) | Selective for NaCT over NaDC1 and NaDC3 (>100 µM) | [3][6] |
| PF-06761281 | SLC13A5 (NaCT) | Partially selective over NaDC1 (13.2 µM) and NaDC3 (14.1 µM) | [3] |
| BI01383298 | Human SLC13A5 | Highly selective for human SLC13A5; no activity against mouse NaCT | [3] |
Structure-Activity Relationship (SAR) Insights
The development of this compound and its more potent analog, PF-06761281, has provided key insights into the structural requirements for potent SLC13A5 inhibition.[1][7] SAR studies have highlighted the importance of two main features:
-
The (R)-stereochemistry of the hydroxysuccinic acid core: This specific stereoisomer is crucial for potent inhibitory activity.[1]
-
A bulky, lipophilic substituent on the phenyl ring: Modifications at this position significantly influence the potency of the inhibitors.[1]
PF-06761281 emerged from the optimization of the dicarboxylic acid series, demonstrating enhanced potency and a pharmacokinetic profile suitable for in vivo studies.[7]
Mechanism of Action
This compound and its analogs are not classical competitive inhibitors. Instead, they act as allosteric, state-dependent inhibitors.[3][6][8] This means their inhibitory activity is influenced by the concentration of the natural substrate, citrate.[6][9] Evidence suggests that these inhibitors lock the transporter in an inward-facing conformation, which prevents the release of sodium ions and subsequently halts the transport cycle.[8] In contrast, BI01383298 is an irreversible, non-competitive inhibitor.[3]
Experimental Protocols
The characterization and comparison of these SLC13A5 inhibitors rely on robust experimental assays. The following are detailed protocols for key experiments.
[¹⁴C]-Citrate Uptake Assay
This is a fundamental assay to quantify the inhibitory effect of compounds on SLC13A5 function.[1][3][8]
Objective: To measure the uptake of radiolabeled citrate into cells expressing the SLC13A5 transporter in the presence of test compounds.
Materials:
-
HEK293 cells stably expressing human SLC13A5 (HEK293-hNaCT) or human hepatoma cells (e.g., HepG2).[3][9]
-
Transport Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[3]
-
Wash Buffer (Choline-based): 140 mM choline (B1196258) chloride, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[3]
-
[¹⁴C]-Citrate (radiolabeled).[3]
-
Test compounds (e.g., this compound, PF-06761281).
-
Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS).[3]
-
Scintillation cocktail and counter.[3]
Procedure:
-
Cell Seeding: Seed cells onto collagen-coated 24- or 96-well plates to reach approximately 90% confluency on the day of the assay.[1][3]
-
Pre-incubation: Wash the cells with Assay Buffer and then pre-incubate with various concentrations of the test compound for 15-30 minutes at 37°C.[1]
-
Initiation of Uptake: Add a solution containing [¹⁴C]-citrate and the test compound to initiate the uptake.[1]
-
Incubation: Allow the uptake to proceed for a defined period (e.g., 10-30 minutes) at 37°C.[1]
-
Termination of Uptake: Stop the reaction by rapidly washing the cells with ice-cold Wash Buffer.[1]
-
Cell Lysis: Lyse the cells using Lysis Buffer.[3]
-
Quantification: Determine the amount of intracellular [¹⁴C]-citrate by liquid scintillation counting.[3]
-
Data Analysis: Calculate the IC50 values by fitting the data to a dose-response curve.
Membrane Potential Assay
This assay provides a functional, real-time measurement of transporter activity by detecting changes in membrane potential.[1]
Objective: To measure the change in membrane potential upon citrate transport and its inhibition by test compounds.
Materials:
-
Cells expressing SLC13A5.
-
Membrane potential-sensitive fluorescent dye (e.g., from a FLIPR kit).
-
Assay Buffer.
-
Test compounds.
-
Citrate solution.
-
Fluorescence imaging plate reader (e.g., FLIPR).
Procedure:
-
Cell Loading: Load the cells with a membrane potential-sensitive fluorescent dye.[1]
-
Baseline Measurement: Measure the baseline fluorescence using the plate reader.[1]
-
Compound Addition: Add the test compound at various concentrations.[1]
-
Transport Initiation: Initiate transport by adding a solution of citrate.[1]
-
Fluorescence Monitoring: Monitor the change in fluorescence in real-time. The influx of positive charge (3 Na⁺ and 1 citrate²⁻) causes membrane depolarization and a change in fluorescence.[1]
Visualizations
Signaling Pathway of Citrate Transport and Inhibition
The following diagram illustrates the central role of SLC13A5 in transporting extracellular citrate into the cell and the subsequent metabolic pathways, which are inhibited by compounds like this compound.
Caption: Signaling pathway of citrate transport and its inhibition by this compound.
Experimental Workflow for [¹⁴C]-Citrate Uptake Assay
The following diagram outlines the key steps in the [¹⁴C]-citrate uptake assay used to determine the potency of SLC13A5 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Optimization of a Dicarboxylic Series for in Vivo Inhibition of Citrate Transport by the Solute Carrier 13 (SLC13) Family - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
Orthogonal Assays to Validate PF-06649298 Findings: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of orthogonal assays to validate findings related to PF-06649298, a selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). By blocking the uptake of extracellular citrate, particularly into liver cells, this compound impacts key metabolic pathways, including de novo lipogenesis and gluconeogenesis, making it a significant tool in metabolic disease research.[1]
The inhibitory action of this compound is allosteric and state-dependent, with its potency being influenced by the ambient citrate concentration.[2][3] This guide details various experimental approaches to confirm its mechanism of action and compares its performance with alternative SLC13A5 inhibitors.
Comparative Performance of SLC13A5 Inhibitors
The following tables summarize the quantitative data for this compound and other notable SLC13A5 inhibitors, providing a basis for experimental design and interpretation.
Table 1: In Vitro Potency of SLC13A5 Inhibitors
| Compound | Target | Cell Line | IC50 | Selectivity | Mechanism of Action |
| This compound | SLC13A5 (NaCT) | Human Hepatocytes | 16.2 µM[4][5] | Selective for NaCT over NaDC1 and NaDC3 (>100 µM)[4][6] | Allosteric, state-dependent inhibitor[2][7] |
| HEK293-hNaCT | 408 nM[4][5] | ||||
| Mouse Hepatocytes | 4.5 µM[4][5] | ||||
| PF-06761281 | SLC13A5 (NaCT) | Human Hepatocytes | 0.74 µM[4] | Partially selective over NaDC1 (13.2 µM) and NaDC3 (14.1 µM)[4] | Allosteric, state-dependent inhibitor[2] |
| HEK293-hNaCT | 0.51 µM[4] | ||||
| Mouse Hepatocytes | 0.21 µM[4] | ||||
| Rat Hepatocytes | 0.12 µM[4] | ||||
| BI01383298 | Human SLC13A5 | HepG2 | ~24-60 nM[4] | Highly selective for human SLC13A5; no activity against mouse NaCT[4][8] | Irreversible, non-competitive[4][8] |
| HEK293-hNaCT | ~100 nM[4] | ||||
| LBA-3 | SLC13A5 | Not Specified | 67 nM[4] | Selective for SLC13A5 | Selective Inhibitor |
Table 2: In Vivo Efficacy of SLC13A5 Inhibitors
| Compound | Animal Model | Key In Vivo Effects |
| This compound | High-Fat Diet (HFD) Mice | Reverses glucose intolerance and decreases plasma glucose, hepatic triglycerides, diacylglycerides, and acyl-carnitines.[1][5][6] |
| PF-06761281 | C57BL/6 mice | Demonstrated dose-dependent inhibition of [14C]-citrate uptake in the liver and kidney.[4] |
| LBA-3 | PCN-stimulated and starvation-induced mouse models | Lowered triglyceride and total cholesterol levels without detectable toxicity.[4] |
Experimental Protocols
Detailed methodologies for key orthogonal assays are provided below to facilitate the validation of this compound's effects.
[14C]-Citrate Uptake Assay
This is the primary assay to directly quantify the inhibitory effect of compounds on SLC13A5 function.
-
Objective: To measure the uptake of radiolabeled citrate into cells expressing the SLC13A5 transporter in the presence and absence of inhibitors.[9]
-
Materials:
-
HEK293 cells stably expressing human SLC13A5 (HEK-hNaCT), HepG2 cells, or primary hepatocytes.
-
Transport Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[4]
-
Wash Buffer (Choline-based): 140 mM choline (B1196258) chloride, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[4]
-
[14C]-Citrate (radiolabeled).[4]
-
Test compounds (this compound and alternatives).
-
Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS).[4]
-
Scintillation cocktail and counter.
-
-
Procedure:
-
Cell Seeding: Seed cells in 24- or 96-well plates to reach ~90% confluency on the assay day.[4]
-
Pre-incubation: Wash cells with pre-warmed Wash Buffer. Then, add Transport Buffer containing varying concentrations of the test compound or vehicle control and incubate for 15-30 minutes at 37°C.[1][4]
-
Uptake Initiation: Prepare an uptake solution by adding [14C]-citrate to the Transport Buffer. Aspirate the pre-incubation solution and add the uptake solution (containing the test compound and [14C]-citrate) to each well.[4]
-
Uptake Termination: After a defined incubation time (e.g., 10-30 minutes), aspirate the uptake solution and wash the cells three times with ice-cold Wash Buffer to stop the uptake.[4][9]
-
Cell Lysis and Scintillation Counting: Lyse the cells with Lysis Buffer, transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.[4]
-
Data Analysis: Normalize radioactivity counts to protein concentration. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.[4]
-
Membrane Potential Assay
This assay provides an alternative method to measure SLC13A5 activity by detecting changes in membrane potential upon citrate transport.
-
Objective: To assess the effect of this compound on citrate-induced changes in membrane potential.
-
Methodology:
-
Cells expressing SLC13A5 are loaded with a membrane potential-sensitive fluorescent dye.[7]
-
A baseline fluorescence is established.
-
Citrate is added to the extracellular solution, which initiates transport and causes a change in membrane potential, detected as a change in fluorescence.[7]
-
The effect of this compound is determined by pre-incubating the cells with the compound before adding citrate and measuring the attenuation of the fluorescence signal.[7]
-
Whole-Cell Patch-Clamp Electrophysiology
This technique offers a direct measurement of the ionic currents generated by the SLC13A5 transporter.
-
Objective: To quantify the inhibitory effect of this compound on citrate-induced currents.
-
Methodology:
-
Individual cells expressing SLC13A5 are "patched" with a glass micropipette, allowing control of the cell's membrane potential and measurement of ion currents.[7]
-
The application of citrate to the extracellular solution induces an inward current, which is a direct result of sodium and citrate co-transport.[7]
-
This compound is then applied to the cell, and the reduction in the citrate-induced current is measured to quantify the inhibitory effect.[7]
-
Oral Glucose Tolerance Test (OGTT) in Mice
This in vivo assay evaluates the effect of NaCT inhibitors on glucose metabolism.
-
Objective: To assess the impact of this compound on glucose tolerance in a disease model.
-
Methodology:
-
Animal Model: Use a relevant mouse model, such as high-fat diet (HFD)-induced obese mice.
-
Inhibitor Administration: Administer this compound (e.g., 250 mg/kg) or an alternative inhibitor via oral gavage. A vehicle control group must be included.[1]
-
Baseline Glucose Measurement: After a set time (e.g., 30-60 minutes), obtain a baseline blood glucose reading from the tail vein.[1]
-
Glucose Challenge: Administer a glucose solution (e.g., 2 g/kg body weight) via oral gavage.[1]
-
Blood Glucose Monitoring: Measure blood glucose levels at specific time points (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge.[1]
-
Data Analysis: Plot the mean blood glucose concentration at each time point. Calculate the area under the curve (AUC) to quantify overall glucose tolerance and compare treatment groups to the vehicle control using statistical analysis.[1]
-
Hepatic Lipid Analysis
This method quantifies the impact of NaCT inhibition on fat accumulation in the liver.
-
Objective: To measure the effect of this compound on hepatic lipid content.
-
Methodology:
-
Animal Treatment: Treat mice with this compound or alternative inhibitors for a specified period (e.g., 21 days for chronic studies).[1]
-
Tissue Collection: At the end of the treatment period, euthanize the mice and collect liver tissue.[1]
-
Lipid Extraction: Homogenize a portion of the liver and extract total lipids using a standard method (e.g., Folch or Bligh-Dyer).[1]
-
Triglyceride Quantification: Quantify the triglyceride content in the lipid extracts using a commercial colorimetric assay kit.[1]
-
Data Analysis: Normalize the triglyceride content to the liver tissue weight and compare the inhibitor-treated groups with the vehicle control group.[1]
-
Visualizations
The following diagrams illustrate key pathways and workflows relevant to the study of this compound.
Caption: Signaling pathway of SLC13A5 inhibition by this compound and its metabolic consequences.
Caption: Experimental workflow for the [14C]-Citrate Uptake Assay.
Caption: Logical relationship between SLC13A5 inhibitor types and orthogonal validation assays.
References
- 1. benchchem.com [benchchem.com]
- 2. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Comparing PF-06649298 potency in different species
A Comparative Guide to the Potency of PF-06649298 and Alternative SLC13A5 Inhibitors in Various Species
For researchers, scientists, and drug development professionals, this guide offers an objective comparison of the in vitro potency of this compound, a selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5). This document provides a detailed analysis of its performance alongside other notable SLC13A5 inhibitors, supported by experimental data. The guide includes a summary of quantitative data in a structured table, detailed experimental methodologies, and visualizations of the relevant biological pathway and experimental workflow to facilitate informed decisions in research and drug development.
This compound has been identified as a potent, selective, and state-dependent allosteric inhibitor of the human SLC13A5 transporter.[1][2] Its inhibitory action is dependent on the concentration of citrate, the natural substrate for the transporter.[2] This guide delves into a quantitative comparison of its inhibitory activity across different species and provides context by comparing it with other SLC13A5 inhibitors such as PF-06761281 and BI01383298.
Quantitative Comparison of Inhibitor Potency
The inhibitory potency of this compound and its alternatives has been assessed in various species and cell lines, with the half-maximal inhibitory concentration (IC50) being the key metric for comparison. The data consistently demonstrates variations in potency across different species and experimental systems.
| Compound | Target | Species | Cell Line/System | IC50 | Reference(s) |
| This compound | SLC13A5 (NaCT) | Human | Human Hepatocytes | 16.2 µM | [3] |
| Human | HEK293 cells expressing hSLC13A5 | 408 nM | [3] | ||
| Mouse | Mouse Hepatocytes | 4.5 µM | [3] | ||
| PF-06761281 | SLC13A5 (NaCT) | Human | Human Hepatocytes | 0.74 µM | [3][4] |
| Human | HEK293 cells expressing hSLC13A5 | 0.51 µM | [3][4] | ||
| Mouse | Mouse Hepatocytes | 0.21 µM | [3][4] | ||
| Rat | Rat Hepatocytes | 0.12 µM | [3][4] | ||
| BI01383298 | Human SLC13A5 | Human | HepG2 cells (endogenous) | 24 nM | [5] |
| Human | HEK293 cells expressing hSLC13A5 | 56 nM | [5] | ||
| Mouse Slc13a5 | Mouse | HEK293 cells expressing mSlc13a5 | No inhibition | [6][7] |
Note: The variability in IC50 values can be attributed to differences in experimental conditions, such as the cell line used (primary cells vs. engineered cell lines) and the concentration of citrate, which is known to influence the potency of state-dependent inhibitors like this compound and PF-06761281.[2]
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for the accurate interpretation and replication of the data presented. The following section outlines a typical protocol for a [¹⁴C]-citrate uptake assay, a primary method used to determine the inhibitory activity of compounds targeting SLC13A5.
[¹⁴C]-Citrate Uptake Assay
This assay measures the uptake of radiolabeled citrate into cells, allowing for the quantification of transporter activity and its inhibition by test compounds.[3]
Materials:
-
Cell Lines: Human Embryonic Kidney (HEK293) cells overexpressing the SLC13A5 transporter of the desired species (e.g., human, mouse) or primary hepatocytes.
-
Radiolabel: [¹⁴C]-Citrate
-
Test Compounds: this compound and other inhibitors.
-
Buffers:
-
Transport Buffer (NaCl-based): 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[3]
-
Wash Buffer (Choline-based): 140 mM choline (B1196258) chloride, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, and 25 mM HEPES/Tris, pH 7.4.[3]
-
-
Lysis Buffer: 0.1 N NaOH with 0.1% SDS.[3]
-
Scintillation Cocktail and Counter
Procedure:
-
Cell Seeding: Seed the appropriate cells onto collagen-coated multi-well plates and culture until they reach approximately 90% confluency.[3]
-
Pre-incubation:
-
Uptake Initiation:
-
Prepare the uptake solution by adding [¹⁴C]-citrate to the Transport Buffer (final concentration, e.g., 4 µM).[3]
-
Aspirate the pre-incubation solution.
-
Add the uptake solution (containing the test compound and [¹⁴C]-citrate) to each well to initiate the uptake.
-
-
Uptake Termination:
-
After a specific incubation time (e.g., 10 minutes), aspirate the uptake solution.
-
Rapidly wash the cells three times with ice-cold Wash Buffer to remove extracellular radiolabel.[3]
-
-
Cell Lysis and Quantification:
-
Lyse the cells by adding Lysis Buffer to each well.
-
Transfer the cell lysate to scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Normalize the counts per minute (CPM) to the protein concentration in each well to determine the uptake rate.
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the concentration-response data to a sigmoidal dose-response curve using appropriate software.[3]
-
Mandatory Visualizations
To provide a clearer understanding of the biological context and experimental procedures, the following diagrams are provided.
References
- 1. benchchem.com [benchchem.com]
- 2. State-Dependent Allosteric Inhibition of the Human SLC13A5 Citrate Transporter by Hydroxysuccinic Acids, this compound and PF-06761281 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. rndsystems.com [rndsystems.com]
- 6. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BI01383298 | Structural Genomics Consortium [thesgc.org]
In Vivo Efficacy of NaCT Inhibitors: A Comparative Guide
The sodium-coupled citrate (B86180) transporter (NaCT), also known as SLC13A5, has emerged as a promising therapeutic target for metabolic disorders such as obesity, type 2 diabetes, and non-alcoholic fatty liver disease (NAFLD).[1][2][3][4] By inhibiting NaCT, the uptake of extracellular citrate into hepatocytes is reduced, which can lead to decreased lipogenesis and improved metabolic homeostasis.[3][5] This guide provides an objective comparison of the in vivo efficacy of key NaCT inhibitors based on available experimental data.
Overview of Compared NaCT Inhibitors
This comparison focuses on three small molecule inhibitors that have been characterized in the literature:
-
PF-06649298: A dicarboxylate-based competitive inhibitor of NaCT.[1][2]
-
BI01383298: A highly potent and selective inhibitor for human NaCT.[6]
-
ETG-5773: A novel, cross-species active, non-competitive inhibitor of NaCT.[7]
In Vivo Efficacy Comparison
The following table summarizes the available in vivo efficacy data for the selected NaCT inhibitors. Direct head-to-head comparative studies are limited; therefore, the data is compiled from individual studies.
| Inhibitor | Animal Model | Dosing Regimen | Key In Vivo Effects | Reference |
| This compound | Diet-Induced Obese (DIO) Mice | 250 mg/kg, oral (acute and sub-chronic) | - Significantly reduced uptake of [14C]-citric acid in the liver. | [1] |
| ETG-5773 | Diet-Induced Obese (DIO) Mice | Not specified in provided abstracts | - Ameliorated hepatic steatosis. | [7] |
| BI01383298 | Not applicable (species-specific) | Not applicable | - Highly potent inhibitor of human NaCT (IC50 ~100 nM).- No effect on mouse NaCT, precluding in vivo studies in standard rodent models. | [6] |
Signaling Pathway and Experimental Workflow
NaCT-Mediated Citrate Uptake and Downstream Effects
The following diagram illustrates the proposed mechanism of NaCT inhibition and its impact on hepatic metabolism. Inhibition of NaCT reduces the intracellular citrate concentration, which in turn is expected to decrease fatty acid synthesis.
Caption: Proposed signaling pathway of NaCT-mediated citrate uptake and its inhibition.
General Experimental Workflow for In Vivo Efficacy Testing
The diagram below outlines a typical experimental workflow for evaluating the in vivo efficacy of NaCT inhibitors in a diet-induced obesity mouse model.
Caption: A generalized experimental workflow for in vivo testing of NaCT inhibitors.
Experimental Protocols
In Vivo [14C]-Citric Acid Uptake Study (adapted from Huard et al., 2015)
This protocol describes the methodology used to assess the in vivo efficacy of this compound.
-
Animal Model: Male C57BL/6 mice are fed a high-fat diet for a specified period to induce obesity.
-
Acclimatization: Animals are acclimatized to the experimental conditions before the study begins.
-
Dosing:
-
Acute Dosing: A single oral dose of the NaCT inhibitor (e.g., 250 mg/kg this compound) or vehicle is administered.
-
Sub-chronic Dosing: The inhibitor or vehicle is administered twice daily (BID) for a period of three days.
-
-
Tracer Administration: Following the final dose of the inhibitor, mice are administered [14C]-citric acid.
-
Tissue Collection: After a defined period, animals are euthanized, and tissues of interest (liver, kidney, white adipose tissue) are collected.
-
Sample Processing: The collected tissues are processed to measure the amount of radioactivity.
-
Data Analysis: The uptake of [14C]-citric acid in the tissues of the inhibitor-treated group is compared to the vehicle-treated control group. Statistical analysis (e.g., One-way ANOVA with Dunnett's post hoc test) is performed to determine significance.[1]
Summary and Conclusion
The available in vivo data, primarily from studies on this compound and ETG-5773, demonstrate that inhibition of NaCT can effectively reduce hepatic citrate uptake and ameliorate metabolic disease phenotypes such as hepatic steatosis in mouse models.[1][7] While BI01383298 shows high potency for human NaCT, its species-specificity limits its preclinical evaluation in wild-type rodent models.[6]
Future research should focus on direct, head-to-head in vivo comparisons of different NaCT inhibitors to better delineate their relative efficacy and therapeutic potential. The development of inhibitors with favorable pharmacokinetic profiles and high selectivity will be crucial for their translation into clinical applications for metabolic diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. Discovery and characterization of novel inhibitors of the sodium-coupled citrate transporter (NaCT or SLC13A5) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure and inhibition mechanism of the human citrate transporter NaCT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Novel and Cross-Species Active Mammalian INDY (NaCT) Inhibitor Ameliorates Hepatic Steatosis in Mice with Diet-Induced Obesity - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of PF-06649298 and Established Metabolic Drugs
For Immediate Release
A comprehensive benchmarking guide for researchers, scientists, and drug development professionals. This document provides an objective comparison of the novel metabolic drug candidate PF-06649298 against a range of established metabolic therapies. This guide, intended for research and informational purposes, summarizes key performance data, details experimental methodologies, and visualizes the underlying biochemical pathways to facilitate a thorough evaluation of these compounds.
Introduction to this compound
This compound is a potent and selective inhibitor of the sodium-coupled citrate (B86180) transporter (NaCT), also known as Solute Carrier Family 13 Member 5 (SLC13A5).[1][2] This transporter is primarily responsible for the uptake of citrate from the bloodstream into cells, particularly liver cells (hepatocytes).[3][[“]] By blocking this transporter, this compound reduces intracellular citrate levels, which has significant downstream effects on key metabolic pathways, including fatty acid synthesis, glycolysis, and fatty acid oxidation.[3] Its unique mechanism of action makes it a promising candidate for the treatment of metabolic diseases such as non-alcoholic fatty liver disease (NAFLD), type 2 diabetes, and obesity.[[“]][5]
Comparative Analysis with Other Metabolic Drugs
To provide a clear benchmark, this compound is compared against its direct analogues and other classes of drugs that target related metabolic pathways.
Direct Comparators: Other SLC13A5 Inhibitors
Several other molecules have been developed to inhibit the SLC13A5 transporter, each with distinct properties.
-
PF-06761281: A close analogue of this compound, it also acts as an allosteric, state-dependent inhibitor of SLC13A5.[6] It generally exhibits higher potency than this compound.[7][8]
-
BI01383298: This compound is a highly potent and selective irreversible, non-competitive inhibitor of human SLC13A5.[5][6] Notably, it is specific to the human transporter and does not affect the mouse counterpart.[9][10]
-
LBA-3: A newer generation SLC13A5 inhibitor, LBA-3 has demonstrated significantly improved potency compared to this compound and has shown efficacy in reducing triglyceride and total cholesterol levels in animal models.[11]
Broader Comparators: Other Classes of Metabolic Drugs
The metabolic effects of this compound can be contextualized by comparing it to drugs with different mechanisms of action that ultimately impact similar metabolic outcomes.
-
Metformin (B114582) (AMPK Activator): A first-line therapy for type 2 diabetes, metformin's primary mechanism involves the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis.[3][12] This leads to reduced hepatic glucose production and increased glucose uptake in peripheral tissues.[13][14]
-
Bempedoic Acid (ACLY Inhibitor): This drug targets ATP-citrate lyase (ACLY), an enzyme upstream of HMG-CoA reductase in the cholesterol synthesis pathway.[15] By inhibiting ACLY, bempedoic acid reduces the synthesis of cholesterol and fatty acids.[16]
-
ACC Inhibitors: Acetyl-CoA carboxylase (ACC) inhibitors block the rate-limiting step in fatty acid synthesis.[1] By inhibiting ACC, these compounds aim to reduce fat storage and increase fatty acid oxidation.[17]
-
SGLT2 Inhibitors: This class of drugs lowers blood glucose by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the kidneys, thereby increasing urinary glucose excretion.[18] They have also been shown to have beneficial effects on fatty liver disease.[19][20][21]
Quantitative Data Presentation
The following tables summarize the in vitro potency and selectivity of this compound and its comparators.
Table 1: In Vitro Potency of SLC13A5 Inhibitors
| Compound | Target | Cell Line | IC50 | Mechanism of Action |
| This compound | SLC13A5 (NaCT) | Human Hepatocytes | 16.2 µM[1][2] | Allosteric, state-dependent inhibitor[6][10] |
| HEK293-hNaCT | 408 nM[2] | |||
| Mouse Hepatocytes | 4.5 µM[2] | |||
| PF-06761281 | SLC13A5 (NaCT) | Human Hepatocytes | 0.74 µM[6] | Allosteric, state-dependent inhibitor[6] |
| HEK293-hNaCT | 0.51 µM[7][8] | |||
| Mouse Hepatocytes | 0.21 µM[6] | |||
| Rat Hepatocytes | 0.12 µM[6] | |||
| BI01383298 | Human SLC13A5 | HepG2 | ~24-60 nM[5][6] | Irreversible, non-competitive[6][9] |
| HEK293-hSLC13A5 | 56 nM | |||
| LBA-3 | SLC13A5 | Not Specified | 67 nM[11] | Not Specified |
Table 2: Selectivity of SLC13A5 Inhibitors
| Compound | Selectivity over NaDC1 (SLC13A2) | Selectivity over NaDC3 (SLC13A3) | Species Selectivity |
| This compound | >100 µM (High)[2][10] | >100 µM (High)[2][10] | Human, Mouse[9] |
| PF-06761281 | 13.2 µM (Partial)[6][8] | 14.1 µM (Partial)[6][8] | Human, Mouse |
| BI01383298 | >100 µM (High)[5] | >100 µM (High)[5] | Human-specific[9][10] |
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the mechanisms of action and a typical experimental workflow for evaluating these metabolic drugs.
Caption: Mechanism of this compound via SLC13A5 inhibition.
Caption: Overview of metabolic drug targets.
Caption: Workflow for SLC13A5 inhibitor screening.
Experimental Protocols
[14C]-Citrate Uptake Assay
This assay is the standard method for determining the inhibitory activity of compounds against the SLC13A5 transporter.
Objective: To measure the inhibition of radiolabeled citrate uptake into cells expressing the SLC13A5 transporter.
Materials:
-
Cell line (e.g., HepG2, or HEK293 cells overexpressing human SLC13A5)
-
Cell culture plates (24- or 96-well)
-
Transport Buffer (e.g., 140 mM NaCl, 5.4 mM KCl, 1.8 mM CaCl2, 0.8 mM MgSO4, 5 mM glucose, 25 mM HEPES/Tris, pH 7.4)
-
Wash Buffer (e.g., Choline-based buffer to stop sodium-dependent transport)
-
[14C]-Citrate (radiolabeled substrate)
-
Test compounds (this compound and others)
-
Cell Lysis Buffer (e.g., 0.1 N NaOH with 0.1% SDS)
-
Scintillation fluid and counter
Procedure:
-
Cell Seeding: Plate cells at an appropriate density to achieve ~90% confluency on the day of the assay. Culture for 24-48 hours.
-
Pre-incubation: Aspirate the culture medium. Wash the cells twice with pre-warmed Wash Buffer. Add Transport Buffer containing the desired concentration of the test compound or vehicle control to each well. Incubate for 10-30 minutes at 37°C.
-
Uptake Initiation: Prepare the uptake solution by adding [14C]-Citrate to the Transport Buffer (final concentration, e.g., 4 µM). Aspirate the pre-incubation solution and add the uptake solution (containing the test compound and [14C]-Citrate) to each well.
-
Uptake Termination: After a defined incubation period (e.g., 10 minutes), aspirate the uptake solution and immediately wash the cells three times with ice-cold Wash Buffer to halt the transport process.
-
Cell Lysis and Scintillation Counting: Add Lysis Buffer to each well to lyse the cells. Transfer the lysate to a scintillation vial, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Normalize the counts per minute (CPM) to the protein concentration of the cell lysate. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
AMPK Activation Assay
Objective: To measure the ability of a compound to activate AMPK in a cellular context.
Materials:
-
Cell line (e.g., HepG2, C2C12 myotubes)
-
Test compound (e.g., Metformin)
-
Cell lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-AMPKα (Thr172) and anti-total-AMPKα
-
Secondary antibody (HRP-conjugated)
-
Western blot equipment and reagents
-
Densitometry software
Procedure:
-
Cell Treatment: Seed cells and grow to desired confluency. Treat cells with various concentrations of the test compound or vehicle for a specified time (e.g., 1-24 hours).
-
Cell Lysis: Wash cells with cold PBS and lyse with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies against phospho-AMPKα and total AMPKα. Subsequently, incubate with an HRP-conjugated secondary antibody.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Calculate the ratio of phospho-AMPKα to total AMPKα to determine the extent of AMPK activation.
Conclusion
This compound represents a novel approach to modulating cellular metabolism through the specific inhibition of the SLC13A5 citrate transporter. Its mechanism of action, which leads to a reduction in lipogenesis and an increase in glycolysis and fatty acid oxidation, positions it as a compelling agent for metabolic diseases. This guide provides the foundational data and methodologies necessary for researchers to objectively compare this compound with other SLC13A5 inhibitors and established metabolic drugs, thereby facilitating informed decisions in the pursuit of new therapeutic strategies.
References
- 1. What are ACC inhibitors and how do they work? [synapse.patsnap.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. AMPK activators: mechanisms of action and physiological activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. consensus.app [consensus.app]
- 5. Pardon Our Interruption [opnme.com]
- 6. benchchem.com [benchchem.com]
- 7. PF-06761281 | NaCT inhibitor | Probechem Biochemicals [probechem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Functional analysis of a species-specific inhibitor selective for human Na+-coupled citrate transporter (NaCT/SLC13A5/mINDY) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. State-of-the-Art-Review: Mechanisms of Action of SGLT2 Inhibitors and Clinical Implications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanisms of action of metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. droracle.ai [droracle.ai]
- 14. Metabolic Action of Metformin - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Bempedoic acid: mechanism, evidence, safety, and guideline role in 2025 [escardio.org]
- 16. Efficacy and Safety of Bempedoic Acid in Patients With Hyperlipidemia and Non-alcoholic Fatty Liver Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. youtube.com [youtube.com]
- 19. natap.org [natap.org]
- 20. mdpi.com [mdpi.com]
- 21. drc.bmj.com [drc.bmj.com]
Safety Operating Guide
Navigating the Disposal of PF-06649298: A Guide for Laboratory Professionals
Essential Procedures for the Safe Management of an Investigational Compound
As an investigational sodium-coupled citrate (B86180) transporter (NaCT) inhibitor, PF-06649298 is a compound utilized in research settings to explore metabolic pathways.[1][2] Proper disposal of this and other investigational drugs is not merely a procedural formality but a critical component of laboratory safety and environmental responsibility.[3] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established guidelines for the disposal of investigational and hazardous pharmaceutical waste provide a necessary framework for its management.
Core Principles of Investigational Drug Disposal
The disposal of any investigational medication must adhere to federal, state, and local regulations, such as the Resource Conservation and Recovery Act (RCRA) in the United States, which governs the management of hazardous waste.[3][4] Research institutions and laboratories are tasked with developing and implementing robust disposal protocols to ensure the safety of personnel and the environment.[3][5]
Key steps for the proper disposal of a compound like this compound include:
-
Waste Characterization: The first crucial step is to determine if the waste is hazardous. This involves assessing its properties for ignitability, corrosivity, reactivity, and toxicity.[5] Given that this compound is an active pharmacological agent, it should be handled as potentially hazardous waste unless determined otherwise by a qualified professional.
-
Segregation: Proper waste segregation is paramount to prevent accidental mixing and to ensure that each waste stream is managed appropriately.[6] Waste containing this compound should be collected in designated, compatible containers that are clearly labeled.[7][8]
-
Container Management: Waste containers must be in good condition, compatible with the chemical waste, and kept securely closed.[5] They should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[7]
-
Labeling: All waste containers must be accurately and clearly labeled.[7] Labels should include the words "Hazardous Waste," the full chemical name of the contents (e.g., this compound), and the name and contact information of the Principal Investigator or responsible party.[7][9]
-
Professional Disposal: The ultimate disposal of chemical waste must be handled by a licensed hazardous waste disposal company.[10][11] These companies are equipped to transport and dispose of the waste in a compliant and environmentally sound manner, often through incineration at a permitted facility.[4][10]
Procedural Workflow for this compound Disposal
The following table outlines the general steps for the proper disposal of this compound in a research laboratory setting.
| Step | Action | Key Considerations |
| 1. Assessment | Determine the hazardous nature of this compound waste. | Consult with your institution's Environmental Health and Safety (EHS) office.[4] Treat as hazardous in the absence of definitive information. |
| 2. Segregation & Collection | Collect all waste materials containing this compound (e.g., unused compound, contaminated labware) in a designated, compatible, and leak-proof container.[7][8] | Do not mix with other waste streams.[6] |
| 3. Labeling | Affix a "Hazardous Waste" label to the container.[7] | Include the full chemical name, concentration, and contact information.[9] |
| 4. Storage | Store the labeled container in a designated Satellite Accumulation Area (SAA).[7] | Ensure the SAA is secure and regularly inspected.[7] |
| 5. Disposal Request | Contact your institution's EHS office to arrange for a waste pickup.[7] | Follow all institutional procedures for requesting a disposal. |
| 6. Documentation | Maintain accurate records of the waste generated and its disposal.[9] | This is crucial for regulatory compliance and institutional audits.[11] |
Visualizing the Disposal Workflow
To further clarify the procedural steps for the disposal of investigational compounds like this compound, the following diagram illustrates a logical workflow from waste generation to final disposal.
By adhering to these established principles and procedural workflows, researchers can ensure the safe and compliant disposal of this compound and other investigational compounds, thereby protecting themselves, their colleagues, and the environment. It is imperative to always consult with your institution's Environmental Health and Safety department for specific guidance and to stay informed about all applicable regulations.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. benchchem.com [benchchem.com]
- 3. rxdestroyer.com [rxdestroyer.com]
- 4. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 5. danielshealth.com [danielshealth.com]
- 6. Laboratory Waste Guide 2025 [wastemanaged.co.uk]
- 7. research.cuanschutz.edu [research.cuanschutz.edu]
- 8. odu.edu [odu.edu]
- 9. healthcare.uiowa.edu [healthcare.uiowa.edu]
- 10. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 11. easyrxcycle.com [easyrxcycle.com]
Essential Safety and Logistical Information for Handling PF-06649298
For Researchers, Scientists, and Drug Development Professionals
I. Pre-Handling Preparations and Hazard Assessment
Before working with PF-06649298, a thorough risk assessment and a detailed handling and disposal plan must be established.[3] All personnel involved must be trained on the potential hazards and the specific procedures outlined in this document.
Key Principles:
-
Assume High Potency: In the absence of comprehensive safety data, treat this compound as a highly potent compound with potential for adverse health effects at low doses.
-
Minimize Exposure: All procedures should be designed to minimize the risk of inhalation, skin contact, and ingestion.[4]
-
Controlled Access: Work with this compound should be conducted in a designated area with restricted access.
II. Personal Protective Equipment (PPE)
A comprehensive PPE regimen is mandatory for all personnel handling this compound. The increasing potency of new pharmaceutical compounds necessitates high levels of personal protection.[5]
| PPE Component | Specification | Rationale |
| Gloves | Chemical-resistant, disposable (e.g., nitrile). Consider double-gloving. | To prevent skin contact.[4] Contaminated gloves must be disposed of properly after use. |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes or aerosols.[4][6][7] |
| Lab Coat/Coveralls | Disposable lab coat or "bunny suit" coveralls. | To protect skin and personal clothing from contamination.[4][6][7] |
| Respiratory Protection | A suitable respirator (e.g., N95 or higher) should be used, especially when handling the solid compound or when aerosol generation is possible. For highly potent compounds, a Powered Air-Purifying Respirator (PAPR) may be necessary.[5][6][8][9] | To prevent inhalation of the compound. Surgical masks do not offer adequate respiratory protection.[6] |
| Shoe Covers | Disposable shoe covers. | To prevent the spread of contamination outside of the designated work area.[6] |
III. Operational Plan: Step-by-Step Handling Procedures
A. Preparation of Stock Solution:
-
Preparation: Before opening, allow the vial of solid this compound to warm to room temperature.[1]
-
Containment: All handling of the solid compound should be performed within a certified chemical fume hood, a glove box, or a similar containment enclosure to minimize exposure to dust.[5]
-
Solvent: this compound is soluble in dimethyl sulfoxide (B87167) (DMSO).[1]
-
Dissolution: Prepare a high-concentration stock solution (e.g., 10 mM) by dissolving the compound in high-purity DMSO. Vortex to ensure it is fully dissolved. Gentle warming (e.g., 37°C) may be applied if necessary, but avoid excessive heat.[1]
-
Aliquoting: To avoid degradation from repeated freeze-thaw cycles, aliquot the stock solution into small, single-use volumes in appropriate vials.[1]
B. Storage:
| Storage Condition | Duration |
| -80°C | Up to 6 months[1][10] |
| -20°C | Up to 1 month[1][10] |
C. First Aid Measures:
In the event of accidental exposure, immediate action is crucial.[4]
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.[4] |
| Skin Contact | Remove contaminated clothing and wash the affected skin area with soap and water for at least 15 minutes.[4] |
| Ingestion | Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[4] |
IV. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to protect human health and the environment.[11] All waste must be handled in accordance with institutional guidelines and local, state, and federal regulations.[11][12]
A. Waste Segregation and Collection:
-
Dedicated Containers: Use separate, clearly labeled, and leak-proof containers for different types of this compound waste (e.g., solid, liquid, sharps).[3]
-
Labeling: All waste containers must be labeled as "Hazardous Waste" and include the chemical name "this compound".[4][12]
-
Solid Waste: Contaminated PPE (gloves, lab coats), absorbent materials, and solid this compound should be collected in a lined, puncture-resistant container with a lid.[3]
-
Liquid Waste:
-
Sharps: All contaminated serological pipettes and pipette tips should be disposed of in appropriate sharps containers.[3]
-
Avoid Mixing: Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.[4]
B. Storage of Waste:
-
Satellite Accumulation Area (SAA): Store waste containers in a designated, well-ventilated, and secondary containment area.[3][12]
-
Container Management: Keep waste containers securely closed at all times, except when adding waste.[3][4]
C. Final Disposal:
-
The final disposal of this compound waste must be handled by the institution's Environmental Health and Safety (EHS) office or a certified hazardous waste disposal contractor.[3][12]
Diagrams
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. aiha.org [aiha.org]
- 6. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 7. 3m.com [3m.com]
- 8. Handling & Processing of Potent Compounds: A Holistic Approach - IPS [ipsdb.com]
- 9. 3mnederland.nl [3mnederland.nl]
- 10. medchemexpress.com [medchemexpress.com]
- 11. rxdestroyer.com [rxdestroyer.com]
- 12. research.cuanschutz.edu [research.cuanschutz.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
